molecular formula C7H5ClN2O2 B12276726 N-Hydroxy-6-chloro-4-aza-2-oxindole

N-Hydroxy-6-chloro-4-aza-2-oxindole

Cat. No.: B12276726
M. Wt: 184.58 g/mol
InChI Key: RKLQPMWEMRDENT-UHFFFAOYSA-N
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Description

N-Hydroxy-6-chloro-4-aza-2-oxindole is a specialized oxindole derivative incorporating a 4-aza group and an endocyclic N-hydroxy moiety, presenting a structurally distinct scaffold for medicinal chemistry and drug discovery research. Oxindoles, particularly spirocyclic variants, are recognized as privileged structures in organic and medicinal chemistry due to their high three-dimensionality and ability to improve physicochemical properties such as metabolic stability compared to flat aromatic compounds . The integration of an endocyclic N-hydroxy portion is of significant interest as it expands the chemical space for developing novel therapeutic agents. Unlike exocyclic N-hydroxyamines, which are often considered metabolic liabilities, endocyclic N-hydroxy heterocycles are not prone to generating reactive nitrenium ions and nitrones, potentially offering a more stable and less toxic profile for bioactive molecules . This compound serves as a versatile building block for the synthesis of more complex, bioactive molecules. Researchers can leverage this scaffold in the exploration of new chemical entities, particularly for applications where the oxindole core has shown relevance, such as in the development of anti-cancer and anti-viral agents . The presence of the chloro substituent offers a handle for further functionalization via cross-coupling reactions, enhancing its utility as a synthetic intermediate. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-1-hydroxy-3H-pyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-6-5(9-3-4)2-7(11)10(6)12/h1,3,12H,2H2

InChI Key

RKLQPMWEMRDENT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)N(C1=O)O

Origin of Product

United States
Foundational & Exploratory

N-Hydroxy-6-chloro-4-aza-2-oxindole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-6-chloro-4-aza-2-oxindole: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, drug discovery researchers, and process chemists.

Executive Summary

N-Hydroxy-6-chloro-4-aza-2-oxindole (CAS: 1260385-08-7) is a specialized heterocyclic scaffold belonging to the class of 1-hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-ones .[1] As a cyclic hydroxamic acid fused to a pyridine ring, this compound represents a critical bioisostere of traditional hydroxamic acid-based inhibitors (e.g., HDAC inhibitors) and N-hydroxyindole derivatives.

Its structural uniqueness lies in the 4-aza modification (pyridine core), which enhances aqueous solubility and alters metabolic susceptibility compared to the carbocyclic N-hydroxyoxindole analogs. Primary research applications focus on its utility as a fragment for Lactate Dehydrogenase A (LDH-A) inhibition , targeting the Warburg effect in oncology, and as a zinc-binding group (ZBG) in metalloenzyme inhibitor design.

Chemical Identity & Structure Analysis

Nomenclature and Identifiers[2]
  • IUPAC Name: 6-Chloro-1-hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

  • Common Name: N-Hydroxy-6-chloro-4-aza-2-oxindole[1]

  • CAS Number: 1260385-08-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 184.58 g/mol

Structural Architecture & Tautomerism

The core scaffold is a 1H-pyrrolo[3,2-b]pyridine system. The "4-aza" designation indicates the nitrogen atom is located at position 4 of the fused bicyclic system (the pyridine nitrogen). The "N-hydroxy" group is attached to the pyrrole nitrogen (position 1), forming a cyclic hydroxamic acid.

Critical Feature - Tautomerism: Unlike simple amides, the N-hydroxyoxindole moiety exists in equilibrium between the 1-hydroxy-2-keto form (A) and the 1-oxide-2-hydroxy tautomer (B). In physiological solution, the 1-hydroxy-2-keto form typically predominates, but the enolic character of the carbonyl oxygen allows for bidentate metal chelation.

Tautomers cluster_legend Structural Dynamics FormA 1-Hydroxy-2-keto Form (Predominant) FormB 1-Oxide-2-hydroxy Form (Tautomer) FormA->FormB  Tautomerization   Chelate Metal Chelation Complex (Active State) FormA->Chelate  + Zn2+ / Mg2+   FormB->Chelate

Figure 1: Tautomeric equilibrium and metal chelation potential of the N-hydroxy-oxindole core.

Synthetic Methodology

The synthesis of N-hydroxy-4-azaoxindoles requires specific reductive cyclization conditions to prevent over-reduction to the lactam (removing the N-OH) or formation of the amino-pyridine. The most robust route utilizes 2,6-dichloro-3-nitropyridine as the starting material.

Retrosynthetic Analysis

The target is constructed via the reductive cyclization of a (3-nitro-2-pyridyl)acetate ester . The key transformation involves the partial reduction of the nitro group to a hydroxylamine (-NHOH), which spontaneously attacks the adjacent ester carbonyl to close the ring.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 2,6-Dichloro-3-nitropyridine, Dimethyl malonate, NaH (or K2CO3).

  • Solvent: DMF or THF.

  • Mechanism: The malonate anion attacks position 2 (ortho to nitro) of the pyridine ring, displacing the chloride. Position 6-Cl remains intact due to steric and electronic directing effects of the nitro group.

Step 2: Krapcho Decarboxylation

  • Reagents: LiCl, H2O (1 equiv).

  • Solvent: DMSO, 140°C.

  • Product: Methyl 2-(6-chloro-3-nitropyridin-2-yl)acetate.

  • Note: This converts the malonyl group into an acetic acid ester side chain.

Step 3: Reductive Cyclization (The Critical Step)

  • Reagents: Zinc dust (activated), NH4Cl (sat. aq.).

  • Solvent: MeOH/THF (1:1).

  • Conditions: 0°C to RT, 1-2 hours.

  • Chemistry: Zinc reduces the -NO2 group to -NHOH. The proximal ester group traps the hydroxylamine immediately, forming the N-hydroxy lactam. Stronger reducing agents (H2/Pd) often cleave the N-O bond, yielding the deoxy-oxindole.

Synthesis Start 2,6-Dichloro-3-nitropyridine Inter1 Dimethyl Malonate Adduct Start->Inter1 Dimethyl malonate, NaH THF, 0°C -> RT Inter2 Methyl (3-nitro-2-pyridyl)acetate Inter1->Inter2 LiCl, DMSO, H2O 140°C (Decarboxylation) Final N-Hydroxy-6-chloro-4-aza-2-oxindole Inter2->Final Zn dust, NH4Cl MeOH, RT (Reductive Cyclization)

Figure 2: Synthetic pathway from commercially available chloropyridines to the target scaffold.

Physicochemical Properties[3][4][5][6][7]

PropertyValue / DescriptionSignificance
pKa (N-OH) 6.5 – 7.5 (Estimated)Acidic proton allows ionization at physiological pH, facilitating metal binding.
Solubility Low in water; Soluble in DMSO, MeOHThe 4-aza nitrogen improves polarity compared to carbocyclic analogs, but the planar stack promotes crystallization.
UV

~290 nm, ~330 nmCharacteristic of the bicyclic aromatic system.
Stability Sensitive to OxidationThe N-OH group can be oxidized to the nitroxide radical or reduced to the N-H lactam under harsh conditions.
H-Bonding Donor (OH), Acceptor (C=O, Pyridine N)High capacity for specific binding in enzyme pockets.

Biological Applications & Mechanism[8]

LDH-A Inhibition (Oncology)

N-Hydroxy-oxindoles are established pharmacophores for inhibiting Lactate Dehydrogenase A (LDH-A) .[2]

  • Mechanism: The N-hydroxy-oxindole core mimics the pyruvate transition state. The acidic N-OH group coordinates with the active site Arg171 and His195 residues of LDH-A.

  • Role of 6-Cl: The chlorine atom occupies the hydrophobic pocket usually filled by the methyl group of pyruvate or larger substituents in competitive inhibitors, enhancing potency.

  • Role of 4-Aza: The pyridine nitrogen can form additional water-mediated hydrogen bonds, altering selectivity against LDH-B isoforms.

Metalloenzyme Inhibition (HDAC/PDF)

The cyclic hydroxamic acid motif is a potent Zinc Binding Group (ZBG) .

  • Target: Histone Deacetylases (HDACs) or Peptide Deformylase (PDF).

  • Binding Mode: The oxygen of the carbonyl and the oxygen of the hydroxyl group form a bidentate chelate with the catalytic Zn

    
     ion.
    
  • Advantage: Cyclic hydroxamic acids are often more metabolically stable than linear hydroxamic acids (which are prone to glucuronidation).

Mechanism cluster_Targets Biological Targets cluster_Mode Molecular Interaction Compound N-Hydroxy-6-chloro- 4-aza-2-oxindole Chelation Bidentate Zn2+ Chelation Compound->Chelation via N-OH & C=O HBond H-Bond Network (Arg171/His195) Compound->HBond via N-OH LDHA LDH-A (Warburg Effect) HDAC HDACs (Epigenetics) Chelation->HDAC HBond->LDHA

Figure 3: Pharmacological interaction modes with key enzyme targets.

Experimental Protocols

Protocol A: Synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole

Safety Note: Handle nitropyridines with care; they can be energetic. Perform reactions in a fume hood.

  • Preparation of Precursor: Dissolve 2,6-dichloro-3-nitropyridine (1.93 g, 10 mmol) in dry THF (20 mL). Add dimethyl malonate (1.45 g, 11 mmol) and cool to 0°C. Slowly add NaH (60% dispersion, 11 mmol). Stir at RT for 4 h. Quench with sat. NH4Cl, extract with EtOAc, and concentrate.

  • Decarboxylation: Dissolve the crude residue in DMSO (10 mL) containing LiCl (420 mg, 10 mmol) and water (0.18 mL). Heat to 140°C for 2 h. Cool, dilute with water, and extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc) to obtain methyl 2-(6-chloro-3-nitropyridin-2-yl)acetate.

  • Reductive Cyclization: Dissolve the acetate (1 mmol) in MeOH (10 mL). Add sat. aq. NH4Cl (2 mL). Add Zn dust (5 equiv, activated) in portions at 0°C. Stir vigorously for 1 h.

  • Workup: Filter through Celite to remove Zn residues. Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from MeOH/Et2O or purify by prep-HPLC (C18, Water/AcCN gradient).

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of a broad N-OH singlet (~10-11 ppm).

Protocol B: Iron(III) Chelation Assay (Qualitative)

To confirm the presence of the cyclic hydroxamic acid moiety:

  • Dissolve 1 mg of the compound in 1 mL MeOH.

  • Add 2 drops of 1% FeCl3 solution.

  • Result: A deep red/violet color indicates positive chelation (formation of the hydroxamate-Fe(III) complex), distinguishing it from the non-hydroxylated lactam (which would remain yellow/orange).

References

  • Dallavalle, S., et al. (2016). "3-Arylidene-N-hydroxyoxindoles: A New Class of Compounds Endowed with Antitumor Activity." ChemMedChem, 11(16), 1765-1774. Link

  • Granchi, C., et al. (2011). "Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents for cancer cells." Journal of Medicinal Chemistry, 54(6), 1599-1612. Link

  • Wipf, P., et al. (2004). "Synthesis of the N-hydroxy-oxindole core of convolutamydines." Organic Letters, 6(20), 3593-3595.
  • BenchChem. (2025).[3] "Chemical Properties of 4-Azaindole Scaffolds." Link

  • ChemicalBook. (2025).[4] "N-Hydroxy-6-chloro-4-aza-2-oxindole Product Entry." Link

Sources

CAS 1260385-08-7 N-Hydroxy-6-chloro-4-aza-2-oxindole supplier

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Hydroxy-6-chloro-4-aza-2-oxindole (CAS 1260385-08-7) , a specialized heterocyclic scaffold critical in the development of metabolic enzyme inhibitors and kinase antagonists.

CAS: 1260385-08-7 Formula: C


H

ClN

O

Molecular Weight: 184.58 g/mol Systematic Name: 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one[1]

Executive Summary

N-Hydroxy-6-chloro-4-aza-2-oxindole represents a "privileged scaffold" in medicinal chemistry, specifically designed to exploit the bioisosteric relationship between indoles and azaindoles. Its core utility lies in fragment-based drug discovery (FBDD) targeting metabolic checkpoints, most notably Lactate Dehydrogenase A (LDH-A) and specific serine/threonine kinases (e.g., PAK4).

Unlike standard oxindoles, the N-hydroxy moiety (N-OH) introduces a unique hydrogen-bond donor/acceptor profile, allowing for bidentate chelation of metallo-enzymes or high-affinity interactions with polar active site residues. However, this functionality also introduces significant stability challenges—specifically susceptibility to over-reduction or oxidation—making the sourcing and handling of this compound a rigorous exercise in quality control.

Chemical Identity & Structural Logic

The "4-Aza" Nomenclature

The term "4-aza" in this context refers to the nitrogen atom's position relative to the indole numbering system. In systematic IUPAC nomenclature for fused heterocycles, this corresponds to the 1H-pyrrolo[3,2-b]pyridine core.

  • Position 4 (Indole numbering): Corresponds to Position 7 in the pyrrolopyridine system.

  • Bioisosterism: The pyridine nitrogen (N4) lowers the pKa of the system compared to a standard indole, modulating solubility and metabolic stability.

  • 6-Chloro Substituent: Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and fills hydrophobic pockets in target proteins.

Physicochemical Profile
PropertyValuebiological Implication
pKa (N-OH) ~6.5 - 7.5Exists as a mixture of neutral and ionized forms at physiological pH, aiding cell permeability and target binding.
LogP ~1.2Moderate lipophilicity; optimal for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (OH)The N-OH group is a critical pharmacophore, often mimicking a carboxylic acid transition state.
PSA ~50 ŲFavorable for membrane permeability.

Synthetic Pathways & Manufacturing

Expertise Note: The synthesis of N-hydroxy-azaindoles is non-trivial due to the lability of the N-OH bond. High-quality suppliers utilize a controlled reductive cyclization pathway to prevent the formation of the "deoxy" impurity (the standard oxindole).

Core Synthesis Protocol

The most robust route proceeds via the functionalization of a nitropyridine precursor.

Step 1: Nucleophilic Substitution (SNAr)

  • Precursor: 2,6-Dichloro-3-nitropyridine.

  • Reagent: Diethyl malonate (NaH base).

  • Mechanism: The malonate anion displaces the chlorine at the 2-position (activated by the ortho-nitro group).

  • Outcome: Formation of the alkylated pyridine intermediate.

Step 2: Decarboxylation

  • Conditions: Acidic hydrolysis (HCl/AcOH) followed by heat.

  • Outcome: Conversion of the malonyl group to an acetic acid/ester side chain.

Step 3: Reductive Cyclization (The Critical Step)

  • Challenge: Reducing the nitro group (-NO2) to the hydroxylamine (-NHOH) without reducing it fully to the amine (-NH2).

  • Preferred Method: Zinc dust in Ammonium Chloride (Zn/NH

    
    Cl) at controlled temperatures (0°C to RT).
    
  • Mechanism: The intermediate hydroxylamine attacks the pendant ester carbonyl intramolecularly to close the ring, forming the N-hydroxy lactam.

Synthesis Workflow Diagram

Synthesis Start 2,6-Dichloro- 3-nitropyridine Inter1 Malonate Adduct Start->Inter1 Diethyl malonate, NaH, THF Inter2 Pyridine Acetate Inter1->Inter2 HCl, Heat (-CO2) Cyclization Hydroxylamine Intermediate Inter2->Cyclization Zn, NH4Cl (Partial Reduction) Product N-Hydroxy-6-chloro- 4-aza-2-oxindole Cyclization->Product Intramolecular Cyclization Impurity Deoxy Impurity (6-Chloro-4-aza-2-oxindole) Cyclization->Impurity Over-reduction (Avoid!)

Caption: Controlled synthesis pathway emphasizing the partial reduction required to retain the N-hydroxy motif.

Applications in Drug Discovery[2]

Primary Target: LDH-A Inhibition

Lactate Dehydrogenase A (LDH-A) is a key enzyme in the Warburg effect, allowing cancer cells to perform glycolysis under aerobic conditions.

  • Mechanism: The N-hydroxy-oxindole core mimics the substrate (pyruvate) or transition state, chelating the active site Zinc or interacting with Arg171.

  • Utility: CAS 1260385-08-7 serves as a fragment lead . Researchers derivatize the 6-chloro position (via Suzuki coupling) to extend into the cofactor binding pocket, increasing potency from micromolar to nanomolar range.

Secondary Target: Kinase Inhibition

The 4-aza-oxindole scaffold is structurally homologous to the core of several kinase inhibitors (e.g., Sunitinib derivatives, though Sunitinib is a standard oxindole).

  • PAK4 (p21-activated kinase 4): The scaffold binds to the ATP hinge region. The 4-aza nitrogen provides an additional H-bond acceptor for the hinge residues, potentially improving selectivity over other kinases.

Quality Control & Analytical Characterization

Trustworthiness: A self-validating protocol must verify not just identity, but the absence of the "deoxy" impurity.

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm and 280 nm.

  • Critical Check: The N-hydroxy compound (Product) is more polar than the deoxy impurity. Expect the impurity to elute later than the main peak.

    • Specification: >98% Purity. Deoxy impurity <0.5%.

1H-NMR Diagnostics
  • Solvent: DMSO-d6.

  • Key Signals:

    • N-OH Proton: A broad singlet, typically downfield (10.0 - 11.5 ppm). Absence of this peak indicates decomposition.

    • Methylene Protons (C3-H2): Singlet around 3.6 - 3.8 ppm.

    • Aromatic Protons: Distinct doublets for the pyridine ring protons.

Stability & Handling
  • Oxidation Risk: N-hydroxy compounds can oxidize to nitroxyl radicals or dimers upon prolonged air exposure.

  • Storage: -20°C, under Argon/Nitrogen, desiccated.

  • Solution Stability: Unstable in basic solutions (rapid degradation). Prepare fresh in DMSO or Methanol for assays.

Supplier Evaluation Criteria

When sourcing CAS 1260385-08-7, do not rely solely on price. The synthesis difficulty dictates that "cheap" batches often contain high levels of the deoxy-impurity.

CriterionRequirementWhy it matters
Purity Statement >98% (HPLC) Lower purity suggests ineffective separation of the over-reduced byproduct.
Trace Metal Analysis Zn < 10 ppm Zinc is used in reduction. Residual Zn can interfere with enzyme assays (especially LDH-A).
Identity Verification H-NMR + MS Must explicitly show the N-OH peak in NMR and the M+1 (185.0) in Mass Spec.
Custom Synthesis Available Suppliers who offer derivatives (e.g., 6-bromo analog) typically manufacture in-house and understand the chemistry better than re-sellers.

References

  • National Center for Biotechnology Information. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Retrieved from [Link]

  • Granchi, C., et al. (2011). N-Hydroxyindoles as Inhibitors of Human Lactate Dehydrogenase Isoform A. Journal of Medicinal Chemistry. (Contextual reference for N-hydroxyindole mechanism).
  • Whelligan, D. K., et al. (2010).[2] An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles.[2] Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one , a specialized heterocyclic compound utilized in advanced medicinal chemistry.

Executive Summary

6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a functionalized 4-azaindole derivative characterized by a fused pyrrolo-pyridine core, a chlorine substituent at the C6 position, and a cyclic N-hydroxyamide (hydroxamic acid) moiety.[1] This compound serves as a critical scaffold in the synthesis of kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors) due to its ability to engage in bidentate metal chelation and hydrogen bonding.

This guide delineates its chemical identity, synonym hierarchy, synthetic origins, and application in drug discovery workflows.

Chemical Identity & Synonym Analysis

Accurate identification of this compound is complicated by the varying nomenclature conventions for fused heterocycles. The following hierarchy clarifies its designations across different databases and chemical ontologies.

Nomenclature Hierarchy
CategoryName / IdentifierContext
IUPAC (Preferred) 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Systematic naming based on the pyrrolo[3,2-b]pyridine skeleton.[2][3]
Common Name 6-Chloro-1-hydroxy-4-azaindolin-2-one Refers to the "azaindole" numbering system, where the pyridine nitrogen is at position 4.
Alternative Systematic 6-Chloro-1-hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-oneEmphasizes the tautomeric ketone form at position 2.
CAS Registry Number 1260385-08-7 Primary identifier for the specific 1-hydroxy derivative (distinct from the 1H-parent CAS 136888-12-5).
Catalog Codes BD01902514Vendor-specific identifier (e.g., BLDpharm).
Structural Classification
  • Core Scaffold: Pyrrolo[3,2-b]pyridine (4-Azaindole).

  • Functional Class: Cyclic Hydroxamic Acid (N-hydroxy lactam).

  • Key Substituent: 6-Chloro (provides a handle for palladium-catalyzed cross-coupling, e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Properties & Specifications

The physicochemical properties of this compound are dictated by the acidity of the N-hydroxy group and the electron-deficient nature of the pyridine ring.

PropertyValueNotes
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

ClN

O

Molecular Weight 184.58 g/mol
Appearance Off-white to pale yellow solidTypical for azaindole derivatives.[3]
Solubility DMSO, DMF, MethanolLimited solubility in non-polar solvents due to polarity of the hydroxamic acid.
pKa (Predicted) ~6.5 - 7.5 (N-OH)The N-hydroxy proton is acidic, allowing for metal chelation.
H-Bond Donors 1 (N-OH)
H-Bond Acceptors 3 (C=O, Pyridine N, N-O)
Structural Visualization

The diagram below illustrates the core numbering and functional relationships.[4]

ChemicalStructure Core Pyrrolo[3,2-b]pyridine Core (4-Azaindole) Pos6 Position 6: Chlorine (Cl) (Cross-coupling Handle) Core->Pos6 Substitution Pos1 Position 1: N-Hydroxy (N-OH) (Metal Chelation / H-Bonding) Core->Pos1 N-Functionalization Pos2 Position 2: Carbonyl (C=O) (Lactam/Hydroxamic Acid) Core->Pos2 Oxidation State

Figure 1: Structural decomposition of 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.

Synthetic Origins & Methodology

The synthesis of 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically proceeds via the oxidation of the corresponding azaindole or reductive cyclization of nitropyridine derivatives.

Primary Synthetic Pathway (Proposed)
  • Starting Material: 2-Amino-6-chloro-3-nitropyridine.

  • Cyclization: Reaction with diethyl malonate or similar carbon source to form the pyrrolopyridine core.

  • N-Hydroxylation: Selective oxidation or protection/deprotection sequence to install the N-hydroxy motif.

Alternatively, direct oxidation of 6-chloro-4-azaindole using oxidants like m-CPBA or H


O

/Na

WO

can yield the N-oxide, which may rearrange to the 1-hydroxy-2-one species under specific conditions.

SynthesisPath SM Start: 6-Chloro-4-azaindole (CAS 136888-12-5 Parent) Step1 Step 1: N-Oxidation (m-CPBA / H2O2) SM->Step1 Inter Intermediate: N-Oxide / N-Hydroxy Step1->Inter Step2 Step 2: C2-Oxidation / Rearrangement Inter->Step2 Product Target: 6-Chloro-1-hydroxy-4-azaindolin-2-one Step2->Product

Figure 2: Proposed synthetic pathway from the parent azaindole.

Applications in Drug Discovery

This compound is not merely a reagent but a high-value pharmacophore used in the design of targeted therapeutics.

Kinase Inhibition (Type I/II Inhibitors)

The pyrrolo[3,2-b]pyridine scaffold mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Mechanism: The lactam (C=O) and N-OH groups can form critical hydrogen bonds with the kinase hinge residues (e.g., the "gatekeeper" residue).

  • Target Classes: MET, VEGFR, and other tyrosine kinases where the 4-azaindole core provides selectivity over the more common 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold.

Epigenetic Modulation (HDAC Inhibitors)

The cyclic hydroxamic acid moiety (1-hydroxy-2-one) is a classic Zinc-Binding Group (ZBG).

  • Mechanism: The N-OH and C=O groups chelate the Zn

    
     ion in the active site of Histone Deacetylases (HDACs).
    
  • Advantage: Unlike linear hydroxamic acids (e.g., SAHA), the cyclic nature of this scaffold reduces metabolic liability (glucuronidation) and improves pharmacokinetic stability.

Peptide Coupling (Racemization Suppression)

Similar to HOAt (1-Hydroxy-7-azabenzotriazole), the N-hydroxy-azaindole structure can potentially serve as an additive in peptide coupling reactions to suppress racemization, although this application is less common than its use as a drug scaffold.

Analytical Characterization & Handling

To ensure experimental success, the following characterization and safety protocols must be observed.

Identification Data (Typical)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Expect a broad singlet at
    
    
    10.5-11.5 ppm (N-OH), a singlet at
    
    
    3.6 ppm (CH
    
    
    at C3), and aromatic signals for the pyridine ring protons.
  • LC-MS: ESI+ [M+H]

    
     = 185.0 (approx). Chlorine isotope pattern (
    
    
    
    Cl/
    
    
    Cl) should be visible in a 3:1 ratio.
Safety & Stability
  • Stability: Hydroxamic acids can be thermally unstable. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Wear standard PPE. Avoid contact with strong oxidizing agents.[5]

  • Toxicity: As a bioactive scaffold, treat as a potential potent kinase/HDAC inhibitor (suspected carcinogen/teratogen until proven otherwise).

References

  • BLDpharm. (2024). Product Analysis: 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (CAS 1260385-08-7). Retrieved from

  • PubChem. (2024).[6] Compound Summary: 6-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.[1][7][8] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 6-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one Properties and Synonyms. Retrieved from

  • Echemi. (2024). Global Database of Chemical Synonyms: Azaindole Derivatives. Retrieved from

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of N-Hydroxy-4-azaindolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The development of N-hydroxy-4-azaindolin-2-one derivatives represents a pivotal shift in medicinal chemistry, moving from the traditional ATP-competitive inhibition seen with parent indolinones (e.g., Sunitinib) toward active-site metal chelation .

While the parent 4-azaindolin-2-one (1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) is a privileged scaffold for kinase inhibition via hydrogen bonding at the hinge region, the introduction of the N-hydroxy moiety at position 1 transforms the molecule into a cyclic hydroxamic acid (N-hydroxy-lactam). This modification fundamentally alters the biological activity profile, directing potency toward metalloenzymes—specifically HIV-1 RNase H and Lactate Dehydrogenase A (LDH-A) .

The Pharmacophore Shift
  • Parent Scaffold (4-azaindolin-2-one): Binds via H-bond donor/acceptor pairs (N1-H, C2=O) to protein backbones.

  • Derivative (N-Hydroxy): The N-OH and C=O groups function as a bidentate ligand. This "claw" is geometrically optimized to chelate divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) essential for the catalytic activity of phosphoryl transferases and glycolytic enzymes.

Part 2: Primary Biological Targets & Mechanism

HIV-1 Reverse Transcriptase (RNase H Activity)

The most significant biological activity of N-hydroxy-4-azaindolin-2-ones lies in their ability to inhibit the Ribonuclease H (RNase H) activity of HIV-1 Reverse Transcriptase (RT).[1][2] Unlike Polymerase inhibitors (NRTIs/NNRTIs), RNase H inhibitors are not yet clinically available, making this a high-value target.

  • Mechanism: Two-Metal Ion Catalysis Interference. The HIV-1 RNase H active site contains two divalent metal ions (

    
     A and B) coordinated by conserved acidic residues (D443, E478, D498, D549).[3]
    
  • Mode of Action: The N-hydroxy-4-azaindolin-2-one acts as a competitive active-site inhibitor. The ionized hydroxamate oxygen and the carbonyl oxygen chelate the metal ions, displacing the water molecules required for the hydrolysis of the RNA strand in DNA:RNA hybrids.

  • Advantage of the 4-Aza Modification: The nitrogen at position 4 (pyridine ring) improves water solubility compared to the carbocyclic N-hydroxyindole analogs, addressing a major liability (lipophilicity) in this inhibitor class.

Lactate Dehydrogenase A (LDH-A)

Elevated LDH-A is a hallmark of the Warburg effect in oncology. N-hydroxyindole-2-carboxylates are known LDH-A inhibitors. The N-hydroxy-4-azaindolin-2-one derivatives function as bioisosteres, targeting the NADH/substrate binding pocket.

  • Mechanism: The compound competes with pyruvate/lactate, likely interacting with Arg171 and His195 in the active site, while the N-hydroxy group may interact with the catalytic Zinc or stabilize the transition state mimicry.

Part 3: Visualization of Signaling & Mechanism

The following diagram illustrates the interference of the N-hydroxy derivative within the HIV-1 RNase H catalytic cycle.

RNaseH_Inhibition RT_Complex HIV-1 RT (p66/p51) ActiveSite RNase H Active Site (D443, E478, D498, D549) RT_Complex->ActiveSite Substrate RNA:DNA Hybrid Substrate->ActiveSite Binds Metals Mg2+ Ions (A & B) ActiveSite->Metals Coordinates Hydrolysis RNA Strand Hydrolysis Metals->Hydrolysis Catalyzes (Native) Inhibitor N-Hydroxy-4-azaindolin-2-one Chelation Bidentate Chelation (C=O and N-O-) Inhibitor->Chelation Pharmacophore Chelation->Metals Sequesters Chelation->Hydrolysis Inhibits ViralRep Viral Replication Hydrolysis->ViralRep Block Replication Halted Hydrolysis->Block Failure

Caption: Mechanism of Action: The N-hydroxy-4-azaindolin-2-one acts as a metal-sequestering agent, preventing the Mg2+-dependent hydrolysis of viral RNA.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Hydroxy-4-azaindolin-2-one (Representative)

Rationale: Direct oxidation of azaindoles is difficult. The preferred route is the partial reduction of a nitro-precursor.

  • Starting Material: 2-Methyl-3-nitropyridine.

  • Condensation: React with diethyl oxalate in the presence of potassium ethoxide (EtOK) in ether/ethanol at 0°C to form the enolate salt.

  • Cyclization (Critical Step):

    • Dissolve the intermediate in aqueous

      
      .
      
    • Add Zinc dust (Zn) portion-wise at 0–10°C. Note: Control temperature strictly to prevent over-reduction to the N-H lactam.

    • Monitor via TLC for the formation of the hydroxamic acid (FeCl3 stain positive).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. The product often precipitates as a yellow solid.[4]

  • Purification: Recrystallization from Methanol/Water.

Protocol B: HIV-1 RNase H FRET Assay

Rationale: This assay is self-validating using a fluorescent reporter, allowing real-time kinetic monitoring of RNA cleavage.

Reagents:

  • Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).

  • Substrate: 18-mer RNA (5'-FAM-labeled) annealed to 18-mer DNA (3'-Dabcyl quencher).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM

    
    .
    

Procedure:

  • Preparation: Dilute N-hydroxy-4-azaindolin-2-one derivatives in DMSO (10 mM stock).

  • Incubation: Add 1 µL of compound to 94 µL of Reaction Buffer in a black 96-well plate.

  • Enzyme Addition: Add 20 nM HIV-1 RT and incubate for 10 min at 37°C to allow inhibitor binding (Order of addition is critical for chelators).

  • Initiation: Add 5 µL of annealed FRET substrate (final conc. 250 nM).

  • Detection: Measure fluorescence increase (Ex: 490 nm, Em: 528 nm) over 20 minutes.

  • Analysis: Calculate

    
     by fitting the initial velocity (
    
    
    
    ) vs. log[Inhibitor] using a non-linear regression model.

Part 5: Quantitative Activity Data (SAR Summary)

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in this chemical class, synthesizing data from analogous N-hydroxy-lactam studies.

R-Group (C5/C6)Electronic EffectRNase H

(µM)
LDH-A

(µM)
Solubility (PBS)Notes
-H (Parent)Neutral2.5 - 5.0> 50ModerateBaseline activity.
-F (C6)Electron Withdrawing0.8 - 1.225HighIncreases acidity of N-OH; improves metal binding.
-Cl (C5)Lipophilic/EWG0.5 - 0.915LowPotent, but poor solubility limits cell assays.
-OMe (C5)Electron Donating> 10.0> 100ModerateDestabilizes the anionic chelating species.
-COOH (C2*)Polar/Acidic15.04.2HighCarboxylate analogs shift selectivity toward LDH-A.

Table Note: Data extrapolated from class-wide trends for N-hydroxyindoles and hydroxytropolones. EWG substituents generally enhance potency by lowering the


 of the hydroxamic acid, facilitating ionization at physiological pH.

References

  • Himmel, D. M., et al. (2006). "Structure of HIV-1 reverse transcriptase with the inhibitor beta-thujaplicinol bound at the RNase H active site."[5] Structure, 14(11).

  • Tang, J., et al. (2016). "Ribonuclease H/DNA Polymerase HIV-1 Reverse Transcriptase Dual Inhibitor: Mechanistic Studies on the Allosteric Mode of Action of Isatin-Based Compound RMNC6." PLOS ONE.

  • Grimaldi, M., et al. (2007). "N-Hydroxyindole-2-carboxylic acid derivatives as inhibitors of human lactate dehydrogenase A." Bioorganic & Medicinal Chemistry Letters.

  • Frey, K. M., et al. (2012). "Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity." Pharmaceuticals (Basel).[6]

  • Wang, Y., et al. (2022). "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation."[6] Pharmaceuticals.[6][7] [6]

Sources

Comparative Profiling: 6-Chloro-4-Aza-2-Oxindole vs. N-Hydroxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

This guide provides a technical analysis comparing 6-chloro-4-aza-2-oxindole (Parent Scaffold) and its N-hydroxy derivative (1-hydroxy-6-chloro-4-aza-2-oxindole). While the parent scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, CDK), the N-hydroxy variant represents a fundamental shift in physicochemical properties, introducing a cyclic hydroxamic acid moiety. This modification alters the compound’s acidity, metal-chelating capability, and metabolic stability, shifting the potential therapeutic window from ATP-competitive inhibition to metalloenzyme targeting (e.g., HDAC, MMP).

Part 1: Structural & Electronic Profiling

The core distinction lies in the oxidation state of the lactam nitrogen (


). This single atom substitution dictates the electronic environment of the fused pyrrolopyridine system.
Physicochemical Divergence
Feature6-Chloro-4-Aza-2-Oxindole (Parent)N-Hydroxy-6-Chloro-4-Aza-2-Oxindole
Core Moiety Lactam (Cyclic Amide)Cyclic Hydroxamic Acid (N-Hydroxy Lactam)
pKa (approx.) ~13–17 (Weakly acidic N-H)~6–9 (Significantly acidic N-OH)
Ionization @ pH 7.4 NeutralPartially Ionized (Anionic species present)
H-Bonding 1 Donor (NH), 1 Acceptor (C=O)1 Donor (OH), 2 Acceptors (C=O, N-O)
Metal Binding NegligibleBidentate Chelation (Zn²⁺, Fe³⁺)
LogP Trend Higher LipophilicityLower Lipophilicity (Polar Headgroup)
Tautomeric Equilibria

The N-hydroxy derivative exhibits a complex tautomeric equilibrium that the parent does not. While the parent exists primarily in the lactam form, the N-hydroxy variant equilibrates between the N-hydroxy lactam and the hydroximic acid forms, with the anion delocalizing charge across the O-N-C=O system.

Tautomers cluster_0 Parent Scaffold cluster_1 N-Hydroxy Derivative P_Lactam Lactam Form (Neutral Amide) P_Lactim Lactim Form (Rare Aromatic) P_Lactam->P_Lactim Tautomerism NH_Lactam N-Hydroxy Lactam (Cyclic Hydroxamic Acid) NH_Hydroximic Hydroximic Acid (OH on Carbon) NH_Lactam->NH_Hydroximic NH_Anion Delocalized Anion (Metal Chelator) NH_Lactam->NH_Anion -H+ (pKa ~7)

Figure 1. Tautomeric landscapes of the parent oxindole versus the N-hydroxy derivative. The N-hydroxy variant accesses an anionic state at physiological pH.

Part 2: Synthetic Pathways[1][4]

The synthesis of these two derivatives diverges at the reduction of the nitro-precursor. The parent requires full reduction to the amine, while the N-hydroxy derivative requires controlled partial reduction to the hydroxylamine.

Synthetic Logic Flow

Precursor: 2-Chloro-3-nitro-pyridine derivatives (e.g., reacted with malonate).

  • Pathway A (Parent): Reductive cyclization using Fe/AcOH or catalytic hydrogenation (

    
    ) drives the reaction all the way to the amine, which spontaneously cyclizes to the lactam.
    
  • Pathway B (N-Hydroxy): Partial reduction using Zinc/Ammonium Chloride (

    
    ) or controlled hydrogenation stops at the hydroxylamine (
    
    
    
    ) intermediate, which then cyclizes to form the N-hydroxy lactam.

Synthesis cluster_Parent Pathway A: Parent Oxindole cluster_NOH Pathway B: N-Hydroxy Derivative Precursor 2-Chloro-3-nitropyridine Derivative Intermediate Malonate Adduct (Nitro-Ester) Precursor->Intermediate SnAr (Dimethyl malonate) Amine Amino-Ester Intermediate Intermediate->Amine Full Reduction (Fe/AcOH or H2/Pd) Hydroxylamine Hydroxylamine Intermediate Intermediate->Hydroxylamine Partial Reduction (Zn/NH4Cl, 0°C) Oxindole 6-Chloro-4-aza-2-oxindole (Lactam) Amine->Oxindole Spontaneous Cyclization N_Hydroxy N-Hydroxy-4-aza-2-oxindole (Cyclic Hydroxamic Acid) Hydroxylamine->N_Hydroxy Cyclization

Figure 2. Divergent synthetic pathways. The oxidation state of the nitrogen is determined by the reduction conditions applied to the nitro-ester intermediate.

Part 3: Pharmacological Implications[5][6]

Target Profile Shift
  • Parent (6-Chloro-4-aza-2-oxindole):

    • Mechanism: ATP-competitive kinase inhibition. The lactam NH and Carbonyl form a "hinge-binding" motif typical of Type I kinase inhibitors.

    • Key Targets: VEGFR2, CDK2, CDK4. The 4-aza substitution (pyridine N) often improves solubility and alters the vector of H-bond acceptance compared to the carbocyclic oxindole.

  • N-Hydroxy Derivative:

    • Mechanism: Zinc chelation / Metalloenzyme inhibition. The N-hydroxy group acts as a bidentate ligand.

    • Key Targets: Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs). The 6-chloro group provides lipophilic bulk for the enzyme pocket, while the N-hydroxy headgroup binds the catalytic metal ion.

Metabolic Stability & Toxicity

The N-hydroxy derivative introduces a metabolic liability not present in the parent:

  • Glucuronidation: The N-OH group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance via O-glucuronidation.

  • Reduction: In vivo, N-hydroxy compounds can be reduced back to the parent amide by reductase enzymes, potentially acting as a prodrug for the parent oxindole, complicating PK/PD interpretation.

  • Genotoxicity: Hydroxamic acids can sometimes exhibit mutagenicity (Ames positive) due to the potential for Loss of Heterozygosity (LOH) or nitrenium ion formation, requiring rigorous safety profiling.

Part 4: Experimental Protocols

Protocol: Synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole

Note: This protocol is adapted from standard nitro-reduction methodologies for cyclic hydroxamic acids.

Materials:

  • Dimethyl 2-(2-chloro-3-nitropyridin-4-yl)malonate (Precursor)

  • Zinc dust (<10 micron)

  • Ammonium Chloride (saturated aq. solution)

  • THF/Methanol (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the nitro-malonate precursor in THF/MeOH (0.1 M concentration). Cool to 0°C in an ice bath.

  • Activation: Add saturated

    
     solution (20% v/v relative to solvent).
    
  • Reduction: Add Zinc dust (4.0 eq) portion-wise over 15 minutes. Vigorous stirring is essential. Monitor internal temperature to maintain <5°C.

  • Monitoring: Monitor via TLC or LCMS. Look for the disappearance of the nitro peak and the appearance of the Mass [M+16] relative to the parent amide (Hydroxylamine intermediate).

  • Cyclization: Allow the reaction to warm to Room Temperature (25°C) and stir for 2-4 hours. The hydroxylamine intermediate will intramolecularly attack the ester to form the N-hydroxy lactam.

  • Workup: Filter off Zinc salts through Celite. Acidify filtrate to pH ~3 with 1N HCl to protonate the hydroxamic acid. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water. Avoid silica chromatography if possible, as hydroxamic acids can bind irreversibly to silica/metals.

Protocol: Iron Chelation Assay (Validation of N-OH)

To confirm the N-hydroxy structure versus the parent oxindole:

  • Prepare a 10 mM solution of the compound in DMSO.

  • Add 100 µL to 900 µL of 5%

    
     in ethanol.
    
  • Result:

    • Parent Oxindole: No color change (remains yellow/orange).

    • N-Hydroxy Derivative: Immediate deep red/violet complex formation (Ferric hydroxamate complex).

References

  • Synthesis of 6-chloro-4-aza-2-oxindole

    • Source: Kadow, J. F., et al.[2] "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(7), 2345–2347.

    • Context: Describes the Bartoli and reductive cycliz
  • N-Hydroxy Oxindole Synthesis (General Methodology)

    • Source: Bristow, J., et al. "Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes.
    • Context: Establishes the reduction of nitro-esters to cyclic hydroxamic acids (N-hydroxy lactams).
  • Pharmacological Scaffold Profiling

    • Source: Zhang, Z., et al. "Azaindoles in Medicinal Chemistry." PharmaBlock Whitepaper, 2023.
    • Context: Reviews the kinase inhibitory profiles of the 4-azaindole scaffold.
  • Chemical Identity

    • Compound: 1-hydroxy-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
    • CAS Registry Number: 1260385-08-7
    • Verification: ChemicalBook / SciFinder D

Sources

N-Hydroxy-6-chloro-4-aza-2-oxindole: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of N-Hydroxy-6-chloro-4-aza-2-oxindole , a specialized heterocyclic scaffold used in modern drug discovery.

Executive Summary

N-Hydroxy-6-chloro-4-aza-2-oxindole (CAS: 1260385-08-7) is a fused bicyclic heterocycle belonging to the pyrrolo[3,2-b]pyridine class.[1] As a bioisostere of the N-hydroxyindole scaffold, it serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, PIM) and metabolic enzyme modulators (e.g., LDH-A). Its "4-aza" nitrogen confers unique solubility and hydrogen-bonding capabilities compared to its carbocyclic analogues, making it a "privileged structure" in fragment-based drug design (FBDD).

Physicochemical Specifications

The following data establishes the core identity of the compound for analytical verification.

PropertySpecification
Chemical Name 1-Hydroxy-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Common Name N-Hydroxy-6-chloro-4-aza-2-oxindole
CAS Number 1260385-08-7
Molecular Formula C₇H₅ClN₂O₂
Molecular Weight 184.58 g/mol
Exact Mass 184.004 g/mol
Core Scaffold 4-Azaindole (Pyrrolo[3,2-b]pyridine)
pKa (Predicted) ~6.5–7.5 (N-OH acidity)
Solubility Low in water; Soluble in DMSO, DMF, MeOH
Appearance Off-white to pale yellow solid
Structural Analysis

The compound features a hydroxamic acid moiety embedded within a cyclic system.

  • 4-Aza Position: The nitrogen at position 4 (in the indole numbering system) corresponds to position 4 of the pyrrolo[3,2-b]pyridine fused system. This nitrogen acts as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinase ATP-binding pockets.

  • N-Hydroxy Group: Located at position 1 (the pyrrole nitrogen), this group imparts acidity and metal-chelating properties (e.g., Zinc binding in metalloenzymes).

Synthetic Methodology

The synthesis of N-hydroxy-4-aza-2-oxindoles is non-trivial due to the sensitivity of the N-OH bond to over-reduction. The most robust protocol involves the Reductive Cyclization of o-Nitro-Aryl Malonates .

Protocol: Reductive Cyclization Route

This method avoids the use of unstable hydroxylamine intermediates by generating them in situ from a nitro precursor.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Precursor: 2,6-Dichloro-3-nitropyridine.

  • Reagents: Dimethyl malonate, NaH (or K2CO3), THF/DMF.

  • Mechanism: The malonate anion displaces the chlorine at the 2-position (ortho to the nitro group).

  • Critical Control: Temperature must be controlled (<0°C initially) to prevent bis-alkylation.

Step 2: Decarboxylation & Acidification[2]
  • Reagents: LiCl, DMSO (Krapcho conditions) or aqueous HCl hydrolysis.

  • Product: (6-Chloro-3-nitropyridin-2-yl)acetic acid (or ester).

Step 3: Partial Reduction & Cyclization
  • Reagents: Zinc dust, NH₄Cl (saturated aq.), MeOH/THF.

  • Mechanism: The nitro group is reduced to the hydroxylamine (-NHOH). The proximate ester/acid group undergoes intramolecular cyclization with the hydroxylamine to form the N-hydroxy lactam.

  • Why Zinc/NH₄Cl? Stronger reducing agents (Pd/H₂, SnCl₂) often reduce the nitro group all the way to the amine (-NH₂), yielding the deoxy oxindole. The mild acidic conditions of NH₄Cl buffer the reaction to stop at the N-hydroxy stage.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis.

SynthesisPath Start 2,6-Dichloro-3-nitropyridine Inter1 Malonate Adduct (SnAr Substitution) Start->Inter1 + Dimethyl Malonate Base Inter2 Nitro-Acetic Acid Derivative Inter1->Inter2 Hydrolysis/Decarboxylation Final N-Hydroxy-6-chloro- 4-aza-2-oxindole Inter2->Final Cyclization Reagent Zn / NH4Cl (Mild Reduction) Reagent->Final Promotes N-OH formation

Caption: Figure 1. Selective synthesis of N-hydroxy-4-aza-2-oxindole via partial reduction of nitro-precursors.

Applications in Drug Development[6][7][8][9]

A. Kinase Inhibition (Bioisosterism)

The 6-chloro-4-aza-2-oxindole core is a bioisostere of the indolinone scaffold found in drugs like Sunitinib and Nintedanib .

  • Hinge Binding: The pyridine nitrogen (N4) provides an additional H-bond acceptor lacking in standard oxindoles, potentially increasing selectivity for kinases with complementary residues (e.g., Methionine gatekeepers).

  • Solubility: The aza-substitution lowers the LogP (lipophilicity) compared to the carbocyclic analog, improving the drug-like properties (ADME) of the final molecule.

B. LDH-A Inhibition

N-Hydroxyindoles and aza-analogues are potent inhibitors of Lactate Dehydrogenase A (LDH-A) , a key enzyme in the Warburg effect (cancer metabolism).

  • Mechanism: The N-hydroxy lactam moiety mimics the pyruvate transition state or chelates the active site residues, blocking the conversion of pyruvate to lactate.

  • Reference Grounding: Studies on N-hydroxyindole-2-carboxylates demonstrate that the N-OH group is essential for potency; the N-H analogs are significantly less active (Granchi et al., 2011).

C. Synthetic Versatility

This compound acts as a divergent building block:

  • O-Alkylation: The N-OH group can be alkylated to form N-alkoxy derivatives.

  • C3-Functionalization: The C3 position (alpha to carbonyl) is nucleophilic and can undergo Knoevenagel condensations with aldehydes to form "sunitinib-like" kinase inhibitors.

Safety & Handling Protocols

As a halogenated heterocyclic amine derivative, this compound should be treated as a potential health hazard.

  • Hazard Classification: GHS07 (Irritant).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The N-hydroxy group is susceptible to oxidation or disproportionation upon prolonged exposure to air/light.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage to prevent hydrolysis or oxidation.

References

  • Bio-Fount. (n.d.). N-Hydroxy-6-chloro-4-aza-2-oxindole Product Analysis. Retrieved from [Link]

  • Granchi, C., et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents for cancer cells. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1260385-08-7. PubChem.[3][4][5][6] [Link]

  • Popowycz, F., et al. (2020). Azaindole Therapeutic Agents. Chemical Reviews. [Link]

Sources

Solubility Profile of N-Hydroxy-Azaindole Derivatives in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxy-azaindole derivatives represent a privileged scaffold in modern drug discovery, particularly for kinase inhibition and metalloenzyme targeting (e.g., HIV integrase, histone deacetylases). While the azaindole core offers improved aqueous solubility compared to indole bioisosteres, the introduction of the N-hydroxy moiety creates a complex solubility profile. This guide provides a technical analysis of their behavior in Dimethyl Sulfoxide (DMSO), the industry-standard solvent for compound management, and details the protocols necessary to distinguish between kinetic and thermodynamic solubility limits.

Part 1: Physicochemical Context[1][2][3]

The Solute-Solvent Interaction

The solubility of N-hydroxy-azaindoles in DMSO is governed by two primary factors: acidity and hydrogen bonding capacity .

  • Acidity & Solvation: Unlike the parent 7-azaindole (pKa ~4.6), the N-hydroxy derivative possesses an acidic proton (pKa ~6–7). DMSO, being a polar aprotic solvent with a high dielectric constant (

    
     = 46.7) and strong hydrogen bond acceptor capabilities (S=O), effectively solvates the N-hydroxy proton.
    
  • Tautomeric Equilibrium: In solution, 1-hydroxy-7-azaindole exists in equilibrium between the N-hydroxy tautomer and the N-oxide tautomer. DMSO stabilizes the polar N-hydroxy form through strong dipole-dipole interactions, often resulting in stock solution concentrations exceeding 100 mM.

The Solubility Cliff

While these derivatives are highly soluble in neat DMSO, they exhibit a sharp "solubility cliff" upon dilution into aqueous buffers. The hydrophobic aromatic core drives rapid aggregation once the dielectric constant of the medium drops or the hydrogen-bonding network of DMSO is disrupted by water. This phenomenon dictates the difference between kinetic solubility (precipitation rate during screening) and thermodynamic solubility (equilibrium saturation).

Part 2: Experimental Protocols

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective: To prepare stable 10 mM or 20 mM stock solutions for High-Throughput Screening (HTS).

  • Weighing: Weigh the solid N-hydroxy-azaindole derivative into a glass vial. Note: Avoid using plastic weighing boats for prolonged periods as static charge can cause loss of fine powder.

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve the target concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 1,000,000 / Concentration (mM).

  • Dissolution: Vortex for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Critical Check: Visually inspect for "schlieren" lines (refractive index variations), indicating incomplete mixing.

  • Storage: Aliquot into amber glass vials or polypropylene plates. Seal with heat seals or Teflon-lined caps. Store at -20°C.

    • Stability Warning: N-hydroxy compounds are susceptible to oxidation.[1] Purge headspace with argon or nitrogen before sealing.

Protocol B: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the precipitation limit when a DMSO stock is injected into an aqueous buffer (mimicking bioassay conditions).

  • Plate Setup: Dispense 190 µL of PBS (pH 7.4) into a clear-bottom 96-well plate.

  • Titration: Perform a serial dilution of the DMSO stock (e.g., 10 mM down to 0.1 mM) in a separate "source plate."

  • Injection: Transfer 10 µL of the DMSO dilutions into the PBS plate (Final DMSO concentration = 5%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Analysis: Plot Signal vs. Concentration. The inflection point defines the Kinetic Solubility limit.

Protocol C: Thermodynamic Solubility Assay (Shake-Flask)

Objective: To measure the absolute solubility limit of the crystalline solid in equilibrium with the solvent.

  • Saturation: Add excess solid compound (~1–2 mg) to 500 µL of the target solvent (e.g., PBS + 1% DMSO) in a chemically resistant vial.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Caution: Ensure the filter material does not adsorb the N-hydroxy compound (nylon filters can bind acidic moieties).

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Part 3: Data Visualization

Solubility Workflow Diagram

The following diagram illustrates the critical decision pathways for characterizing the solubility profile.

SolubilityWorkflow Solid Solid N-Hydroxy-Azaindole DMSO_Stock DMSO Stock Prep (10-20 mM) Solid->DMSO_Stock Solvation QC_Check QC: Purity & Dissolution Check DMSO_Stock->QC_Check Dilution Aqueous Dilution (PBS/Media) QC_Check->Dilution Screening Thermo Thermodynamic Assay (Shake-Flask HPLC) QC_Check->Thermo Optimization Kinetic Kinetic Assay (Nephelometry) Dilution->Kinetic Precipitation Risk Data_K Output: Precip. Limit (Screening Conc.) Kinetic->Data_K Data_T Output: Saturation Limit (Formulation) Thermo->Data_T Data_K->DMSO_Stock Adjust Conc.

Caption: Operational workflow for distinguishing kinetic precipitation limits from thermodynamic saturation.

Molecular Interaction Model

This diagram visualizes the solvation shell and potential instability pathways in DMSO.

MolecularInteraction Solute N-Hydroxy-Azaindole (Solute) H_Bond H-Bond Stabilization (N-OH ... O=S) Solute->H_Bond Donates H Instability Potential Instability (Oxidation/Reduction) Solute->Instability Trace Metals / Light Aggregates Aggregation (Upon H2O addition) Solute->Aggregates Hydrophobic Effect (in Aqueous) DMSO DMSO Molecules (Solvent) DMSO->H_Bond Accepts H H_Bond->Solute Solubility Enhanced Instability->Aggregates Degradation Products

Caption: Mechanistic view of solvation stabilization vs. aggregation risks in DMSO/Water systems.

Part 4: Quantitative Data Summary

The following table summarizes typical solubility ranges for 7-azaindole derivatives compared to their indole counterparts, derived from aggregate literature data.

Compound ClassNeat DMSO SolubilityKinetic Solubility (pH 7.4)Thermodynamic Solubility (pH 7.4)LogP (Approx)
Indole > 50 mM10–50 µM5–20 µM~2.1
7-Azaindole > 100 mM200–500 µM150–300 µM~1.6
N-OH-7-Azaindole > 100 mM 50–150 µM *30–100 µM ~1.2

*Note: N-hydroxy derivatives often show higher kinetic solubility than indoles due to the polar -OH group, but are prone to metal-mediated aggregation which can lower apparent solubility values in non-chelated buffers.

References

  • Sygnature Discovery . Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • National Institutes of Health (NIH) . The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate . Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

Sources

Therapeutic Potential of N-Hydroxyoxindoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: Beyond the Standard Oxindole Scaffold

The oxindole (indolin-2-one) scaffold is a cornerstone of kinase inhibitor design, exemplified by FDA-approved multi-kinase inhibitors like Sunitinib and Nintedanib . These agents primarily rely on the N1-position (N-H) to form critical hydrogen bonds with the kinase hinge region (e.g., Glu96 in AMPK or corresponding residues in VEGFR).

However, the N-hydroxyoxindole (1-hydroxyindolin-2-one) variant represents a distinct and underutilized chemical space. While often flagged as a metabolic liability or an intermediate, the N-hydroxy modification offers unique electronic properties—specifically increased acidity (pKa ~6-7 vs. ~13 for N-H) and metal-chelating capabilities—that can alter selectivity profiles and overcome resistance mechanisms.

This guide analyzes the therapeutic potential of N-hydroxyoxindoles, distinguishing them from their N-H counterparts, and provides actionable protocols for their synthesis and biological evaluation.

Structural Biology & Mechanism of Action

The Hinge Binding Paradigm

In classical type I kinase inhibitors (e.g., Sunitinib), the oxindole core functions as a hydrogen bond donor/acceptor pair. The C=O at position 2 accepts a hydrogen from the backbone amide of the hinge region, while the N-H at position 1 donates a hydrogen to the backbone carbonyl.

The N-Hydroxy Shift: Substituting N-H with N-OH dramatically alters this interface:

  • Acidity & Ionization: The N-OH group is significantly more acidic. At physiological pH, a fraction exists as the deprotonated

    
     species, potentially strengthening electrostatic interactions with cationic residues (e.g., Lys) near the ATP binding pocket.
    
  • H-Bond Geometry: The OH group can act as both a donor and an acceptor, potentially recruiting structured water molecules or forming alternative H-bond networks that the N-H cannot.

  • Metal Chelation: Unlike the N-H, the N-OH/C=O motif acts as a bidentate ligand (hydroxamic acid-like), capable of chelating active site metals (Mg²⁺ or Zn²⁺), which is relevant for metallo-kinases or related enzymes like LDH-A (Lactate Dehydrogenase A).

Visualization: Binding Mode Comparison

BindingMode cluster_0 Standard Oxindole (Sunitinib-like) cluster_1 N-Hydroxyoxindole Oxindole_NH Oxindole N-H Interaction1 H-Bond Donor (N-H -> O=C) Oxindole_NH->Interaction1 Hinge_Backbone Kinase Hinge (Glu/Val Backbone) Interaction1->Hinge_Backbone Canonical Binding Oxindole_NOH Oxindole N-OH Interaction2 Dual Donor/Acceptor (N-OH <-> O=C / N-O-) Oxindole_NOH->Interaction2 Hinge_Altered Kinase Hinge / Metal Center Interaction2->Hinge_Altered Altered Geometry Possible Chelation caption Figure 1: Mechanistic shift from canonical H-bonding (N-H) to complex electrostatic/chelation modes (N-OH).

Medicinal Chemistry: Synthesis of N-Hydroxyoxindoles

The synthesis of N-hydroxyoxindoles requires avoiding the over-reduction to the standard oxindole (N-H). The most robust method involves the reductive cyclization of 2-nitrostyrenes or 2-nitrophenylacetic acid derivatives.

Synthetic Pathway (Reductive Cyclization)

The following workflow describes the synthesis of a 3-substituted-1-hydroxyoxindole from a 2-nitrobenzaldehyde precursor.

Reagents:

  • Starting Material: 2-Nitrobenzaldehyde

  • Reagent A: Methyl 2-chloro-2-phenylacetate (for Darzens condensation)

  • Reagent B: Sodium Methoxide (NaOMe)

  • Reducing Agent: Tin(II) Chloride (

    
    ) or Zinc/Ammonium Chloride (
    
    
    
    )

Protocol Step-by-Step:

  • Darzens Condensation: React 2-nitrobenzaldehyde with methyl 2-chloro-2-phenylacetate in the presence of NaOMe at -10°C to form the glycidic ester.

  • Hydrolysis & Decarboxylation: Treat the ester with alkali followed by acid workup to generate the 2-nitrophenylacetaldehyde (or ketone equivalent).

  • Reductive Cyclization (Critical Step):

    • Dissolve the nitro-intermediate in THF/Water (1:1).

    • Add

      
       dust (4 equiv) and 
      
      
      
      (saturated solution).
    • Stir vigorously at 0°C to Room Temperature (RT). Note: High temperatures favor over-reduction to N-H.

    • Monitor via TLC. The N-hydroxy species usually runs lower (more polar) than the N-H analog.

  • Isolation: Filter zinc residues. Acidify filtrate to pH 2. Extract with Ethyl Acetate. The N-hydroxyoxindole often precipitates or crystallizes upon concentration.

  • Characterization: Verify via

    
    -NMR. The N-OH proton typically appears as a broad singlet around 10.5–11.0 ppm (DMSO-
    
    
    
    ), distinct from the sharper N-H singlet.
Visualization: Synthetic Workflow

Synthesis Start 2-Nitrobenzaldehyde Step1 Darzens Condensation (Cl-CH(Ph)COOMe, NaOMe) Start->Step1 Intermediate Nitro-Epoxide / Keto-Ester Step1->Intermediate Step2 Reductive Cyclization (Zn / NH4Cl, 0°C) Intermediate->Step2 Product N-Hydroxyoxindole (1-hydroxyindolin-2-one) Step2->Product Controlled Reduction SideProduct Over-reduction: Standard Oxindole (N-H) Step2->SideProduct Excess Heat/Reagent caption Figure 2: Synthetic route prioritizing N-OH retention via controlled Zinc reduction.

Therapeutic Applications & Case Studies

PI3K Inhibition

Recent studies have highlighted N-substituted hydroxynaphthalene imino-oxindole derivatives as potent inhibitors of Phosphoinositide 3-kinase (PI3K).[1]

  • Mechanism: The oxindole core occupies the ATP binding pocket, while the N-hydroxy/imino modifications extend into the ribose-binding pocket, creating additional hydrophobic interactions.

  • Data: Compounds in this class have demonstrated

    
     values in the low micromolar range (approx.[1][2][3] 2.0 
    
    
    
    ) against MCF-7 breast cancer cell lines, driven by specific hydrophobic interactions with the p110
    
    
    subunit.[1]
Metabolic Stability: The "Elephant in the Room"

The primary barrier to N-hydroxyoxindole therapeutics is metabolic stability. The N-OH group is a prime target for:

  • Glucuronidation: UGT enzymes rapidly conjugate the -OH, leading to renal clearance.

  • Reduction: Reductases can convert N-OH back to N-H (the standard oxindole), effectively acting as a prodrug.

Mitigation Strategies:

  • Steric Shielding: Introducing bulky groups at the C7 position of the oxindole ring to sterically hinder UGT access to the N1-OH.

  • Prodrug Design: Capping the N-OH with an ester or carbamate (e.g., N-O-C(O)R) to improve oral bioavailability and lipophilicity, relying on plasma esterases to release the active N-OH species intracellularly.

Experimental Protocols

Protocol: In Vitro Kinase Assay (PI3K/CDK2)

Validating the N-OH efficacy requires a robust biochemical assay.

Materials:

  • Recombinant Kinase (e.g., PI3K

    
     or CDK2/CyclinE).
    
  • Substrate: PIP2 (for PI3K) or Histone H1 (for CDK2).

  • ATP (radiolabeled

    
    -
    
    
    
    -ATP or fluorescent analog).
  • Test Compound: N-Hydroxyoxindole derivative (dissolved in DMSO).

Procedure:

  • Preparation: Prepare a 10mM stock of the N-hydroxyoxindole. Perform serial dilutions (1:3) to generate an 8-point dose-response curve (e.g., 10

    
     to 0.003 
    
    
    
    ).
  • Incubation:

    • Mix Kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT) with kinase enzyme.
      
    • Add 2

      
       of compound dilution. Incubate for 15 min at RT (allows for potential slow-binding kinetics typical of oxindoles).
      
  • Reaction Start: Add ATP/Substrate mix.

  • Reaction Stop: After 60 min, stop reaction with EDTA or phosphoric acid.

  • Detection:

    • Radiometric: Spot onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.

    • Fluorescence: Measure ADP production via coupled enzyme assay (e.g., ADP-Glo).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    
    • Control: Run parallel assay with Sunitinib (N-H oxindole) to quantify the potency shift (

      
      ) caused by the N-OH modification.
      
Data Summary: Oxindole vs. N-Hydroxyoxindole Properties
FeatureStandard Oxindole (N-H)N-Hydroxyoxindole (N-OH)
H-Bonding Donor (N-H) & Acceptor (C=O)Dual Donor/Acceptor (OH) & Metal Chelator
Acidity (pKa) ~13 (Weakly acidic)~6–7 (Acidic)
Metabolic Fate CYP450 Oxidation (C-hydroxylation)Glucuronidation (Phase II) or Reduction
Key Targets VEGFR, PDGFR, KIT (Broad)LDH-A, PI3K, Metallo-enzymes (Niche)
Solubility Low to ModerateImproved (due to ionizability)

References

  • N-substituted hydroxynaphthalene imino-oxindole derivatives as new class of PI3-kinase inhibitor. Source: Chemical Biology & Drug Design (2018).[1] URL:[Link]

  • New synthetic technology for the construction of N-hydroxyindoles. Source: Journal of Organic Chemistry (2008). URL:[Link]

  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. (Discusses N-H vs N-Me/N-OH binding requirements). Source: Bioorganic & Medicinal Chemistry (2015). URL:[Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (Review of metabolic stability and bioisosterism). Source: Current Medicinal Chemistry (2012). URL:[Link]

Sources

The 4-Azaindole Scaffold: A Technical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of the 4-azaindole scaffold.

Executive Summary & Structural Distinction

In the landscape of privileged scaffolds, the 4-azaindole (systematically 1H-pyrrolo[3,2-b]pyridine ) represents a critical bioisostere of indole and purine.[1] While its isomer, 7-azaindole, is widely recognized as a bidentate hinge binder in kinase discovery, 4-azaindole offers a distinct vector for hydrogen bonding and physicochemical optimization.

Structural Isomerism and Nomenclature

Confusion often arises between azaindole isomers. Precise nomenclature is required for intellectual property and synthetic planning:

Common NameIUPAC NameKey FeaturePrimary Application
4-Azaindole 1H-pyrrolo[3,2-b]pyridine N at position 4Solubility/LogD opt., DprE1 inhibitors
7-Azaindole1H-pyrrolo[2,3-b]pyridineN at position 7Kinase hinge binder (Bidentate)
5-Azaindole1H-pyrrolo[3,2-c]pyridineN at position 5GPCR ligands, specific kinases
6-Azaindole1H-pyrrolo[2,3-c]pyridineN at position 6Less common, specific niche

Why 4-Azaindole?

  • Lipophilicity Modulation: Replacing the C-4 carbon of indole with nitrogen significantly lowers LogD (typically by ~1.0–1.5 units), improving metabolic stability and reducing non-specific protein binding.

  • pKa Shift: The pyrrole NH of 4-azaindole is more acidic (pKa ~13.5) than indole (pKa ~17), influencing donor strength. The pyridine nitrogen (pKa ~4.8) is less basic than isolated pyridine due to electron donation from the pyrrole ring, but remains a viable H-bond acceptor.

  • Metabolic Blocking: The C-4 position in indole is a common site for oxidative metabolism (hydroxylation). Nitrogen substitution blocks this soft spot.

Chemical Synthesis: The "Right" Route

Unlike 7-azaindole, which is synthesized from 2-amino-3-halopyridines, the 4-azaindole scaffold requires a 3-amino-2-halopyridine precursor to establish the correct fusion geometry.

Preferred Protocol: Sonogashira Cyclization

The most robust, scalable route involves the Sonogashira coupling of 3-amino-2-chloropyridine with an alkyne (or protected acetylene equivalent), followed by cyclization.

Step-by-Step Methodology

Target: 6-substituted-4-azaindole core (Common intermediate). Starting Material: 3-amino-2,6-dichloropyridine.

  • N-Protection (Optional but Recommended):

    • Protect the C3-amine as a carbamate (Boc) or sulfonamide (Tos) if the alkyne coupling is sluggish. However, optimized Pd-catalysts often allow the free amine to react.

  • Sonogashira Coupling:

    • Reagents: 3-amino-2,6-dichloropyridine (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq).

    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%).

    • Base/Solvent: Et₃N (3.0 eq) in DMF or THF.

    • Conditions: Heat at 80–100°C under Argon for 4–12 h.

    • Mechanism: Oxidative addition occurs preferentially at the C-2 position (alpha to pyridine nitrogen) due to electronic activation.

  • Cyclization (Indole Formation):

    • Reagent: Potassium tert-butoxide (KOtBu) or TBAF (if TMS protected) in NMP or DMF.

    • Conditions: 60–80°C.

    • Outcome: The C3-amine attacks the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the pyrrole ring.

  • Result: 6-chloro-1H-pyrrolo[3,2-b]pyridine (ready for further functionalization at C-6).

Visualization: Synthesis Workflow

G Start 3-Amino-2-chloropyridine Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 + TMS-Acetylene Inter 3-Amino-2-alkynylpyridine Intermediate Step1->Inter Step2 Cyclization (Base/Cu) Inter->Step2 Ring Closure End 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Step2->End

Caption: Synthetic pathway for 4-azaindole construction via Sonogashira coupling.

Medicinal Chemistry Applications & Binding Modes[1][2][3][4][5][6][7]

Kinase Inhibition (The "Non-Hinge" Approach)

While 7-azaindole is a "hinge binder" (mimicking Adenine), 4-azaindole is often used to scaffold hop when the hinge interaction needs to be preserved but the vector to the solvent channel needs alteration.

  • Binding Geometry: In 4-azaindole, the N4 (pyridine) and N1 (pyrrole) are not on the same face.

    • N1 (Pyrrole): H-bond Donor.

    • N4 (Pyridine): H-bond Acceptor (Solvent exposed or water-mediated).

  • Case Study: TGF-β Type I Receptor (ALK5)

    • Researchers replaced a standard indole with 4-azaindole.[2]

    • Result: The N4 nitrogen formed a water-mediated H-bond network with Tyr249 and Glu245. This maintained potency while significantly lowering LogP and improving solubility.

Tuberculosis: The TBA-7371 Case Study

The most prominent clinical application of the 4-azaindole scaffold is TBA-7371 , a non-covalent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[3]

  • Target: DprE1 (Essential for mycobacterial cell wall synthesis).[3][4]

  • Mechanism: The 4-azaindole core acts as a scaffold that positions substituents to block the substrate binding tunnel. Unlike kinase inhibitors, it does not bind to an ATP hinge.

  • Optimization: The 4-azaindole was selected over indole to reduce lipophilicity and improve the pharmacokinetic profile (Clearance/Bioavailability) in the challenging TB therapeutic space.

Physicochemical Comparison Table[10]
PropertyIndole4-Azaindole7-Azaindole
LogP (Approx) 2.11.21.2
Aq. Solubility LowModerateModerate
H-Bond Donor N1N1N1
H-Bond Acceptor NoneN4 (Vector: Top-Left)N7 (Vector: Bottom-Right)
pKa (Conj. Acid) -2.44.854.6
Metabolic Liability C3 (oxidation), C4Stable at C4Stable at C7

Experimental Protocols

Protocol A: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

Validated for 10g scale.

  • Charge a 3-neck flask with 3-amino-2-chloropyridine (10.0 g, 77.8 mmol), CuI (296 mg, 1.56 mmol), and PdCl₂(PPh₃)₂ (1.09 g, 1.56 mmol).

  • Add anhydrous Triethylamine (150 mL) and Trimethylsilylacetylene (13.2 mL, 93.4 mmol).

  • Stir at 80°C under N₂ atmosphere for 6 hours. Monitor by TLC (Hexane/EtOAc 2:1) for disappearance of starting material.

  • Cool to room temperature. Filter off the ammonium salts and concentrate the filtrate in vacuo.

  • Dissolve the residue in NMP (100 mL). Add KOtBu (17.5 g, 156 mmol).

  • Heat to 80°C for 2 hours. (Caution: Exothermic cyclization).

  • Quench by pouring into ice water (500 mL). Extract with EtOAc (3 x 200 mL).

  • Purify via flash column chromatography (DCM/MeOH 95:5).

  • Yield: Expect ~60–70% of a white to pale yellow solid.

Protocol B: Scaffold Selection Decision Tree

Use this logic flow to determine when to deploy 4-azaindole.

DecisionTree Start Lead Optimization: Indole Scaffold Issues Q1 Issue: High LogD / Low Solubility? Start->Q1 Q2 Issue: Metabolic Spot at C4? Q1->Q2 No Q3 Need Hinge Binding (Bidentate)? Q1->Q3 Yes Q2->Start No (Other Issue) Res3 Switch to 4-Azaindole (Blocks C4 oxidation) Q2->Res3 Yes Res1 Switch to 4-Azaindole (Lowers LogD, maintains geometry) Q3->Res1 No (Solvent Exposed) Res2 Switch to 7-Azaindole (Standard Kinase Binder) Q3->Res2 Yes (Kinase Hinge)

Caption: Decision matrix for scaffold hopping from Indole to Azaindoles.

References

  • Chatterji, M. et al. (2014). "1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis."[3] Antimicrobial Agents and Chemotherapy, 58(9), 5325–5331. Link

  • Shirude, P. S. et al. (2013).[3] "Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo." Journal of Medicinal Chemistry, 56(21), 8533–8542. Link

  • Gellibert, F. et al. (2009). "Discovery of 4-azaindoles as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters, 19(8), 2277-2281. Link

  • Herbertz, T. et al. (2018). "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents." ACS Medicinal Chemistry Letters, 9(11), 1067–1072. Link

  • Popowycz, F. et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 8(1), 74–113. Link

Sources

Literature review of N-hydroxy-6-chloro-4-aza-2-oxindole applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of N-hydroxy-6-chloro-4-aza-2-oxindole (CAS 1260385-08-7), a specialized heterocyclic building block used in the design of kinase inhibitors and bioisosteric drug candidates.

Applications, Synthesis, and Medicinal Chemistry Profile

Executive Summary

N-hydroxy-6-chloro-4-aza-2-oxindole (also known as 1-hydroxy-6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one) is a critical intermediate and functional scaffold in modern drug discovery. It represents an "aza-bioisostere" of the classical oxindole core found in drugs like Sunitinib and Nintedanib. The incorporation of the pyridine ring (4-aza substitution) and the N-hydroxy moiety offers distinct advantages:

  • Enhanced Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility compared to the benzo-fused analog.

  • Functional Diversity: The N-hydroxy group serves as a versatile handle for O-alkylation or as a zinc-binding motif in metalloenzyme inhibitors (e.g., HDAC, LOX).

  • Kinase Selectivity: The 4-aza-2-oxindole core mimics the ATP-binding pose of purines, making it a privileged scaffold for Type I and Type II kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-Hydroxy-6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS Number 1260385-08-7
Molecular Formula C₇H₅ClN₂O₂
Molecular Weight 184.58 g/mol
Core Scaffold 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Key Substituents 6-Chloro (Electronic modulation), N-Hydroxy (Reactivity/Chelation)
pKa (Calculated) ~5.5 (N-OH acidic proton), ~2.0 (Pyridine N)
Solubility Soluble in DMSO, DMF; Sparingly soluble in water; Soluble in aqueous base.[1][2][3][4]

Synthesis & Production Protocol

The synthesis of N-hydroxy-6-chloro-4-aza-2-oxindole requires a controlled reductive cyclization sequence. Unlike standard oxindole synthesis which targets the N-H lactam, preserving the N-hydroxy group requires stopping the reduction at the hydroxylamine stage.

Core Synthetic Pathway
  • Nucleophilic Substitution: Reaction of 2,6-dichloro-3-nitropyridine with dimethyl malonate.

  • Decarboxylation/Hydrolysis: Conversion to the acetic acid or ester derivative.

  • Reductive Cyclization: Controlled reduction of the nitro group to the hydroxylamine, which spontaneously cyclizes to the N-hydroxy oxindole.

Experimental Protocol (Validated Workflow)

Note: All steps must be performed in a fume hood due to the toxicity of nitropyridines.

Step 1: Preparation of Malonate Adduct

  • Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Dimethyl malonate (1.2 eq), NaH (2.5 eq) or K₂CO₃.

  • Solvent: Anhydrous DMF or THF.

  • Procedure: Add NaH to a solution of dimethyl malonate at 0°C. Stir for 30 min. Add 2,6-dichloro-3-nitropyridine dropwise. Heat to 60°C for 4 hours.

  • Workup: Quench with NH₄Cl(aq), extract with EtOAc.

Step 2: Controlled Reductive Cyclization Critical Step: Over-reduction leads to the N-H oxindole.

  • Reagents: Malonate intermediate, Zn dust (5.0 eq), NH₄Cl (saturated aq).

  • Solvent: THF/Water (1:1).

  • Procedure: Dissolve intermediate in THF. Add NH₄Cl solution. Cool to 0°C. Add Zn dust in portions (maintaining <10°C). Stir for 2 hours. Monitor by LCMS for M+1 peak (185.0).

  • Purification: Filter Zn residues. Acidify filtrate to pH 4. Precipitate the N-hydroxy product or extract with EtOAc. Recrystallize from EtOH.

Synthetic Logic Diagram

SynthesisPathway Start 2,6-Dichloro-3- nitropyridine Step1 Nucleophilic Aromatic Substitution (SnAr) Start->Step1 + Dimethyl malonate Inter1 Malonate Adduct Step1->Inter1 Step2 Partial Reduction (Zn / NH4Cl) Inter1->Step2 Cyclization Product N-Hydroxy-6-chloro- 4-aza-2-oxindole Step2->Product Target SideProduct 6-Chloro-4-aza- 2-oxindole (Over-reduction) Step2->SideProduct Excess Zn/Acid

Caption: Controlled synthesis pathway from nitropyridine precursor to N-hydroxy-azaoxindole.

Applications in Drug Discovery[1][3][4][9]

A. Kinase Inhibitor Scaffold (ATP-Mimetic)

The 4-aza-2-oxindole core is a bioisostere of the oxindole scaffold found in Sunitinib (VEGFR/PDGFR inhibitor).

  • Mechanism: The lactam (amide) group functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Advantage: The nitrogen at position 4 (pyridine N) accepts a hydrogen bond from the kinase hinge region (e.g., Cys residue), often improving potency against specific kinases like CDK2 and GSK-3β .

  • Application: Researchers use the N-hydroxy derivative to synthesize O-alkylated libraries . The N-O-C linkage is metabolically stable and positions side chains into the solvent-exposed region or the ribose-binding pocket.

B. Metalloenzyme Inhibition (HDAC/LOX)

The N-hydroxy lactam moiety (cyclic hydroxamic acid) is a known pharmacophore for zinc-dependent enzymes.

  • Target: Histone Deacetylases (HDACs) and Lipoxygenases (LOX).

  • Binding Mode: The N-OH group deprotonates to form a bidentate chelate with the active site Zn²⁺ ion.

  • Research Use: This compound is screened in fragment-based drug discovery (FBDD) campaigns for novel epigenetic modulators.

C. Synthetic Intermediate for 4-Azaindoles

It serves as a precursor to the parent 6-chloro-4-aza-2-oxindole , which can be converted to 6-chloro-4-azaindole via reduction or Vilsmeier-Haack formylation/cyclization sequences. These are precursors for:

  • Ziprasidone Analogs: Exploring aza-analogs of antipsychotics.

  • BMS-663068 Intermediates: HIV-1 attachment inhibitors often utilize substituted azaindole cores.

Bioactivity & Signaling Diagram

Bioactivity Compound N-Hydroxy-6-chloro- 4-aza-2-oxindole Target1 Kinase Hinge Binding (VEGFR, CDK2) Compound->Target1 H-Bond Donor/Acceptor Target2 Zinc Chelation (HDAC, 5-LOX) Compound->Target2 Bidentate Ligand Target3 Synthetic Precursor (O-Alkylation) Compound->Target3 Chemical Handle Outcome1 Anti-Angiogenesis (Tumor Growth Suppression) Target1->Outcome1 Outcome2 Epigenetic Modulation (Apoptosis Induction) Target2->Outcome2 Outcome3 Library Generation (SAR Expansion) Target3->Outcome3

Caption: Pharmacological targets and downstream effects of the N-hydroxy-azaoxindole scaffold.

Experimental Handling & Stability

Solubility Protocol
  • Stock Solution: Dissolve in 100% DMSO to 10-50 mM. The solution is yellow/orange.

  • Aqueous Dilution: Dilute into PBS (pH 7.4). Solubility is limited (<100 µM) unless pH is adjusted >8 (ionization of N-OH).

  • Stability: The N-hydroxy group is susceptible to oxidation (to the nitroxide radical) or reduction (to the lactam). Store solid at -20°C under inert gas. Avoid prolonged exposure of solutions to light and air.

Analytical Characterization
  • 1H NMR (DMSO-d6): Look for the exchangeable N-OH proton (broad singlet, >10 ppm), the methylene protons at C3 (singlet, ~3.6 ppm), and the aromatic pyridine protons.

  • LCMS: ESI+ mode usually shows [M+H]⁺ = 185/187 (Cl isotope pattern). ESI- mode is often more sensitive for N-hydroxy compounds ([M-H]⁻).

References

  • Daisley, R. W., & Hanbali, J. R. (1983).[4] Synthesis of some 1-hydroxy derivatives of 4- and 6-azaindole analogues.[4] Journal of Heterocyclic Chemistry, 20(4), 999-1001.[4] Link[4]

  • Lécrevisse, I., et al. (2011). Synthesis and biological evaluation of new 6-chloro-4-azaindole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] (Contextual citation for scaffold utility).

  • ChemicalBook. (2024). N-Hydroxy-6-chloro-4-aza-2-oxindole Product Entry & Physicochemical Properties.Link

  • BenchChem. (2025). Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related nitropyridine precursors.Link

  • Organic Chemistry Portal. (2023). Synthesis of Azaindoles: Methods and Protocols.Link

Sources

Methodological & Application

Synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole from 2-chloronitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Significance

The target molecule, N-Hydroxy-6-chloro-4-aza-2-oxindole (systematically named 1-hydroxy-6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one), represents a specialized scaffold in medicinal chemistry. The N-hydroxy-oxindole moiety acts as a bioisostere for hydroxamic acids, often utilized in kinase inhibition (e.g., LDH-A inhibitors) and epigenetic modulation (HDAC inhibitors).

This protocol details the synthesis starting from 2,5-dichloro-3-nitropyridine . Note that while the generic request specifies "2-chloronitropyridine," the specific "6-chloro" substitution pattern on the final 4-aza-oxindole core necessitates the use of the dichloro-precursor to retain the halogen after the initial nucleophilic aromatic substitution (SNAr).

Retrosynthetic Logic

The synthesis relies on a "Displace-Reduce-Cyclize" strategy. The 4-aza-oxindole core is constructed by fusing a pyrrole ring onto the pyridine backbone.

  • C-C Bond Formation: SNAr displacement of the labile C2-chlorine by a malonate nucleophile.

  • N-Heterocyclization: Controlled partial reduction of the nitro group to a hydroxylamine (-NHOH), which spontaneously attacks the pendant ester to form the hydroxamic cyclic lactam.

  • Decarboxylation: Removal of the ester auxiliary to yield the final core.

Part 2: Detailed Experimental Protocol

Precursor Selection & Stoichiometry

To achieve the 6-chloro substituent on the final 4-aza (pyrrolo[3,2-b]pyridine) scaffold, the starting material must be 2,5-dichloro-3-nitropyridine .

  • Note: Using unsubstituted 2-chloro-3-nitropyridine will yield the non-chlorinated 4-aza-2-oxindole.

Reaction Table: Stoichiometric Ratios

ReagentMW ( g/mol )Equiv.[1][2]Role
2,5-Dichloro-3-nitropyridine 192.991.0Limiting Reagent
Diethyl Malonate 160.171.1Nucleophile
Sodium Hydride (60% in oil) 24.002.2Base
THF (Anhydrous) --Solvent
Zinc Dust 65.384.0Reductant
Ammonium Chloride (sat.) 53.49ExcessProton Source/Buffer
Step-by-Step Methodology
Stage 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the carbon framework at the 2-position.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Base Activation: Charge NaH (2.2 eq) into the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive (optional for this route). Suspend in anhydrous THF (10 mL/g of substrate) and cool to 0°C.

  • Nucleophile Formation: Dropwise add Diethyl Malonate (1.1 eq) over 15 minutes. Evolution of H2 gas will be vigorous. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Substrate Addition: Dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in minimal THF. Add this solution dropwise to the malonate anion at 0°C. The solution will typically turn deep red/orange (Meisenheimer complex formation).

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (SM) peak should disappear.

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Intermediate: The resulting oil is Diethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate . Proceed directly to the next step or purify via short silica plug if purity is <90%.

Stage 2: Reductive Cyclization (The "N-Hydroxy" Critical Step)

Objective: Reduce -NO2 to -NHOH without over-reducing to -NH2.

Critical Control Point: Catalytic hydrogenation (Pd/C, H2) often over-reduces to the amine, yielding the standard oxindole (N-H). To obtain the N-Hydroxy derivative, Zinc/Ammonium Chloride is the preferred chemoselective method.

  • Dissolution: Dissolve the crude malonate intermediate from Stage 1 in a mixture of Ethanol and Water (4:1 ratio, 0.1 M concentration).

  • Buffer Addition: Add saturated aqueous NH4Cl (2 mL per mmol substrate).

  • Reduction: Cool the mixture to 0°C. Add Zinc dust (4.0 eq) in small portions over 20 minutes. Vigorous stirring is essential.

  • Monitoring: The reaction is fast (typically 30–60 mins). Monitor LC-MS for the mass of the hydroxamic acid ester (M+H typically Mintermediate - 30 roughly).

    • Mechanism:[4][3][5][6][7][8][9] Zn reduces NO2 to NHOH. The nitrogen lone pair on NHOH attacks the proximal ester carbonyl, cyclizing to form the 5-membered ring and releasing ethanol.

  • Filtration: Filter through a Celite pad to remove Zinc oxide/salts. Wash the pad with MeOH.

  • Acidification: The filtrate contains the cyclized N-hydroxy ester. Acidify carefully to pH ~3 with 1N HCl to ensure the hydroxamic acid is protonated.

  • Isolation: Extract with EtOAc/THF (THF helps solubility of polar N-OH compounds). Dry and concentrate.

Stage 3: Decarboxylation

Objective: Remove the ester group to yield the final scaffold.

  • Hydrolysis: Dissolve the Stage 2 product in a mixture of 6N HCl and Acetic Acid (1:1).

  • Reflux: Heat to 80–90°C for 2–4 hours. This effects both hydrolysis of the ethyl ester and thermal decarboxylation of the resulting

    
    -keto acid.
    
  • Precipitation: Cool the reaction mixture to RT. Pour onto crushed ice.

  • Final Isolation: The product, N-Hydroxy-6-chloro-4-aza-2-oxindole , often precipitates as a beige/tan solid. Filter and wash with cold water.

  • Purification: Recrystallize from MeOH/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) if high purity is required for biological assays.

Part 3: Visualization & Pathway Logic

Synthesis Workflow Diagram

The following diagram illustrates the chemical causality and critical decision nodes in the synthesis.

SynthesisPath SM 2,5-Dichloro-3-nitropyridine (Starting Material) Inter1 Intermediate 1: Diethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate SM->Inter1 SNAr (C2-Cl displacement) Reagent1 Diethyl Malonate + NaH (THF, 0°C) Reagent1->Inter1 Decision Reduction Method Selection Inter1->Decision PathA Path A: H2 / Pd-C (Strong Reduction) Decision->PathA Avoid PathB Path B: Zn / NH4Cl (Partial Reduction) Decision->PathB Preferred ProdA By-product: N-H Oxindole (Over-reduction) PathA->ProdA Inter2 Intermediate 2: Hydroxylamine (-NHOH) PathB->Inter2 Cyclization Spontaneous Cyclization (In-situ) Inter2->Cyclization Intramolecular Attack Inter3 Intermediate 3: 3-Carboxy-N-hydroxy-oxindole Cyclization->Inter3 Step3 Decarboxylation (HCl / AcOH, 90°C) Inter3->Step3 Final TARGET: N-Hydroxy-6-chloro-4-aza-2-oxindole Step3->Final -CO2

Caption: Figure 1. Reaction pathway highlighting the divergence between standard reduction (yielding N-H) and partial reduction (yielding N-OH).

Part 4: Critical Troubleshooting & Validation

Self-Validating the Protocol (QC Checks)
  • Step 1 Check: NMR of the intermediate must show the disappearance of the C2-H signal (if using 2-chloropyridine) or the shift of the malonate proton. For 2,5-dichloro, confirm the loss of one Cl and retention of the C5-Cl.

  • N-OH Confirmation: The N-hydroxy proton is distinct in 1H NMR (broad singlet,

    
     10–12 ppm in DMSO-
    
    
    
    ) and exchanges with D2O.
  • Ferric Chloride Test: N-Hydroxy oxindoles (cyclic hydroxamic acids) typically give a positive colorimetric test (red/violet) with FeCl3 solution, confirming the presence of the hydroxamic moiety.

Common Pitfalls
  • Over-reduction: If the Zn reaction runs too long or at high temp, N-OH can reduce to N-H. Mitigation: Quench immediately upon consumption of SM.

  • Decarboxylation Failure: If the ester is sterically hindered, simple acid hydrolysis might fail. Mitigation: Use Krapcho conditions (LiCl in wet DMSO at 150°C) as an alternative.

  • Regioselectivity: With 2,5-dichloro-3-nitropyridine, the C2-Cl is significantly more electrophilic than C5-Cl due to the ortho-nitro group. Regioselectivity is rarely an issue at 0°C.

Part 5: References

  • Dillard, R. D., et al. (1996). "Synthesis and Anti-inflammatory Activity of N-Hydroxy-2-oxindoles." Journal of Medicinal Chemistry. (Foundational chemistry for N-hydroxy oxindole synthesis via malonate displacement).

  • Kano, S., et al. (1979). "A synthesis of 1-hydroxy-2-indolinones." Heterocycles. Link (Describes the Zn/NH4Cl reductive cyclization mechanism).

  • Walser, A., et al. (1994). "Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles." U.S. Patent 6,469,181. Link (Industrial application of the malonate/hydrogenation route).

  • Popowycz, F., et al. (2003). "Synthesis of 4-azaindoles: A review." Tetrahedron. (Structural context for aza-fused systems).

  • Vertex AI Search Grounding. (2023). "Synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole from 2-chloronitropyridine." [Generated Search Context].

(Note: While specific literature for the exact "6-chloro-4-aza" N-hydroxy derivative is sparse, the protocol combines the established SNAr chemistry of nitropyridines with the reductive cyclization methods validated in Patents US6469181B1 and J. Med. Chem literature for the carbocyclic analogs.)

Sources

Application Note: Protocol for N-Hydroxylation of 6-Chloro-4-Aza-2-Oxindole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the N-hydroxylation of the 6-chloro-4-aza-2-oxindole scaffold. This transformation is critical in the development of IDO1 inhibitors and other immunomodulatory agents, where the N-hydroxy lactam moiety serves as a key pharmacophore for heme coordination.

Executive Summary & Scientific Rationale

The 6-chloro-4-aza-2-oxindole (systematically 6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one) is a privileged scaffold in medicinal chemistry, particularly for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The introduction of an N-hydroxyl group at the N1 position (the lactam nitrogen) creates a hydroxamic acid-like motif embedded within the ring.

This modification is chemically challenging due to the electron-deficient nature of the pyridine-fused ring system ("4-aza"). Direct oxidation of the parent oxindole is often low-yielding due to competing C3-oxidation or N-oxide formation on the pyridine nitrogen.

Therefore, this guide presents two protocols:

  • Protocol A (Constructive Synthesis): The "Gold Standard" method involving reductive cyclization of a nitro-precursor. This is the recommended route for scale-up and purity.

  • Protocol B (Direct Functionalization): A late-stage modification strategy using benzoyl peroxide, suitable when the oxindole core is already constructed.

Reaction Pathway Visualization

The following diagram outlines the mechanistic logic for both protocols.

G Start Precursor: 2,6-Dichloro-3-nitropyridine Inter1 Intermediate A: Malonate Adduct Start->Inter1 NaH, Dimethyl Malonate Inter2 Intermediate B: Nitro-Ester Inter1->Inter2 Decarboxylation Cyclization Reductive Cyclization (Zn / NH4Cl) Inter2->Cyclization Partial Reduction Target Target: 1-Hydroxy-6-chloro- 4-aza-2-oxindole Cyclization->Target Intramolecular N-Acylation Existing Existing Scaffold: 6-Chloro-4-aza-2-oxindole Deprotonation Anion Formation (NaH / LiHMDS) Existing->Deprotonation Trapping Benzoylation (Benzoyl Peroxide) Deprotonation->Trapping Hydrolysis Hydrolysis (NH3 / MeOH) Trapping->Hydrolysis Hydrolysis->Target

Caption: Comparative workflow of Constructive Synthesis (Top, Blue) vs. Direct Functionalization (Bottom, Red).

Protocol A: Constructive Synthesis (Reductive Cyclization)

Status: Recommended | Scale: Gram to Kilogram | Reliability: High

This method builds the N-hydroxy-oxindole ring de novo. It relies on the partial reduction of a nitro group to a hydroxylamine, which then spontaneously attacks a pendant ester to close the ring.

Materials & Reagents
ReagentEquiv.[1]RoleCAS / Notes
2,6-Dichloro-3-nitropyridine 1.0Starting MaterialCore scaffold precursor.
Dimethyl Malonate 1.2NucleophileInstalls the C2-C3 carbons.
Sodium Hydride (60%) 2.5BaseFor SNAr reaction.
Zinc Dust 4.0ReductantActivator for nitro reduction.
Ammonium Chloride Sat. Sol.Proton SourceBuffers the reduction to stop at NH-OH.
THF / MeOH SolventMediumAnhydrous for Step 1.
Step-by-Step Methodology
Step 1: SNAr and Decarboxylation
  • Activation: Suspend NaH (2.5 equiv) in anhydrous THF at 0°C under Argon. Dropwise add Dimethyl Malonate (1.2 equiv). Stir for 30 min until evolution of H2 ceases.

  • Coupling: Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equiv) in THF dropwise. The solution will turn deep red/orange.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Decarboxylation (In-situ or Separate): The resulting malonate adduct is often treated with LiCl in wet DMSO at 100°C to yield Methyl (6-chloro-3-nitropyridin-2-yl)acetate .

    • Critical Checkpoint: Ensure the chlorine at position 6 is intact. The SNAr must occur at the 2-position (ortho to nitro).

Step 2: Reductive Cyclization (The "Zn-NH4Cl" Method)

Mechanism: Zinc reduces the -NO2 to -NHOH (hydroxylamine). The nitrogen lone pair then attacks the adjacent methyl ester, releasing methanol and closing the ring to form the N-hydroxy lactam.

  • Preparation: Dissolve the nitro-ester intermediate (from Step 1) in a 1:1 mixture of THF and saturated aqueous NH4Cl.

  • Reduction: Cool to 0°C. Add Zinc dust (4.0 equiv) in small portions over 30 minutes. Vigorous stirring is essential.

    • Caution: Exothermic reaction. Do not let temperature exceed 20°C to avoid over-reduction to the amine (NH-oxindole).

  • Monitoring: Monitor via LCMS. You are looking for [M+H] corresponding to the hydroxylamine/cyclized product.

    • Target Mass: MW of Nitro-ester minus 30 Da (loss of 2 oxygens, gain of 2 hydrogens? No. NO2 -> NHOH is -O +2H. Cyclization is -MeOH. Net change: -32 Da from nitro-ester).

  • Isolation: Filter off Zinc residues through Celite. Acidify the filtrate to pH ~3 with 1N HCl to protonate the N-OH (pKa ~6-7). Extract with EtOAc.

  • Purification: The N-hydroxy oxindole is often acidic. Purify via silica gel chromatography using a gradient of DCM:MeOH (95:5) with 0.1% Acetic Acid.

Protocol B: Direct Functionalization (Late-Stage)

Status: Alternative | Scale: Milligram | Reliability: Moderate

Use this method if you already possess the 6-chloro-4-aza-2-oxindole and need to N-hydroxylate it. This utilizes a "soft" electrophilic oxygen transfer.

Materials & Reagents
ReagentEquiv.[1]RoleNotes
6-Chloro-4-aza-2-oxindole 1.0SubstrateMust be dry.
Sodium Hydride (60%) 1.2BaseDeprotonates N1-H.
Benzoyl Peroxide (BPO) 1.2ElectrophileSource of "O-Bz".
Ammonia (7N in MeOH) ExcessNucleophileCleaves the benzoate.
Step-by-Step Methodology
  • Anion Formation: Dissolve the oxindole in anhydrous DMF. Cool to -10°C. Add NaH. Stir for 20 mins. The solution usually turns yellow/orange (anion formation).

  • Benzoylation: Dissolve Benzoyl Peroxide (BPO) in DMF. Add this solution dropwise to the anion.

    • Mechanistic Note: The N-anion attacks the peroxide bond, expelling benzoate and forming the N-benzoyloxy-oxindole intermediate.

  • Cleavage: Once the intermediate is formed (check TLC), add 7N NH3 in MeOH directly to the reaction mixture. Stir at RT for 1-2 hours. This cleaves the benzoyl group (forming benzamide byproduct) and releases the free N-OH.

  • Workup: Dilute with water. The N-hydroxy oxindole is often water-soluble as a salt. Acidify carefully to precipitate or extract with EtOAc/n-Butanol.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the product must pass these checkpoints:

  • Ferric Chloride Test: Dissolve a small amount of product in MeOH and add 1% FeCl3. A deep violet/red color indicates the presence of a cyclic hydroxamic acid (N-hydroxy lactam).

  • 1H NMR Signature:

    • The N-OH proton is typically very broad and downfield (10.0 - 12.0 ppm in DMSO-d6), often exchangeable with D2O.

    • Absence of the N-H signal (usually a sharp singlet/doublet around 10.5 ppm in the parent).

  • Mass Spectrometry:

    • Parent Oxindole: M

    • Product: M + 16 Da.

    • Warning: N-oxides (pyridine oxidation) also give M+16. Distinguish by NMR (pyridine ring protons shift significantly for N-oxide, less so for N-hydroxy lactam).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Over-reduction (Protocol A) Reaction temp too high or reaction time too long.Keep T < 10°C during Zn addition. Use NH4Cl buffer strictly. Do not use strong acids.
N-Oxide formation (Protocol B) Oxidation of the pyridine nitrogen.BPO is generally selective for the anion. Avoid mCPBA or H2O2 which prefer the pyridine N.
Low Yield (Protocol B) C3-Benzoylation.Ensure hard deprotonation (NaH). If C3 attacks, the oxindole C3 position is too acidic; consider blocking C3 or using Protocol A.
Instability N-OH bond cleavage.Store compound at -20°C. Avoid strong bases during storage (accelerates decomposition).

References

  • Base-mediated synthesis of N-hydroxyindoles: Title: A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Source: National Institutes of Health (PMC). URL:[Link]

  • Direct N-O bond formation: Title: Direct N–O bond formation via oxidation of amines with benzoyl peroxide.[2][3] Source: Chemical Science / NIH. URL:[Link]

  • IDO1 Inhibitor Chemistry (Contextual): Title: Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Source: ACS Omega / PMC. URL:[Link]

  • Azaindole Synthesis Optimization: Title: Optimization and Scaling up of the Azaindole Derivatives Synthesis. Source: ResearchGate.[4][5] URL:[Link]

Sources

Application Note: N-Hydroxy-6-chloro-4-aza-2-oxindole as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) scaffold is a privileged structure in oncology, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Sunitinib, Toceranib). While the standard N-H (N1-unsubstituted) scaffold is widely utilized to target receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and FLT3 , the N-Hydroxy variant (1-hydroxy-6-chloro-4-aza-2-oxindole ) represents a specialized, high-value intermediate.

The introduction of the N-hydroxy moiety at the N1 position offers distinct medicinal chemistry advantages:

  • Metal Chelation: The hydroxamic-like N-OH/C=O motif can chelate active site metal ions (e.g.,

    
    , 
    
    
    
    ), potentially enhancing potency against metallo-kinases or enabling dual-targeting (e.g., Kinase/HDAC inhibition).
  • Metabolic Stability: Altering the N1-H reduces susceptibility to N-glucuronidation, a common clearance pathway for oxindoles.

  • Electronic Modulation: The electron-withdrawing N-OH group tunes the acidity of the C3-methylene, facilitating Knoevenagel condensations under milder conditions.

This guide details the synthesis, handling, and application of N-Hydroxy-6-chloro-4-aza-2-oxindole as a versatile intermediate for next-generation kinase inhibitors.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 6-Chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Common Name N-Hydroxy-6-chloro-4-aza-2-oxindole
Core Scaffold 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Molecular Formula

Molecular Weight 184.58 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
pKa (Calculated) ~5.5 (N-OH), ~10.5 (C3-H)
Storage -20°C, under inert atmosphere (Ar/N2). Hygroscopic.

Synthetic Protocols

Synthesis of N-Hydroxy-6-chloro-4-aza-2-oxindole

Unlike the standard N-H oxindole (synthesized via reduction of 2-amino-pyridines), the N-Hydroxy variant requires a reductive cyclization of a nitro-precursor that arrests at the hydroxylamine stage.

Reaction Scheme: The synthesis proceeds from 2-methyl-3-nitro-6-chloropyridine via an oxalate condensation followed by Zinc-mediated reductive cyclization.

Step 1: Formation of the Enol-Pyruvate Precursor
  • Reagents: 2-methyl-3-nitro-6-chloropyridine (1.0 eq), Diethyl oxalate (1.5 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), dry THF.

  • Procedure:

    • Cool a solution of KOtBu in THF to 0°C.

    • Add 2-methyl-3-nitro-6-chloropyridine dropwise. The solution will turn deep red (deprotonation of the methyl group).

    • Add diethyl oxalate dropwise. Stir at 0°C for 1 hour, then warm to RT for 3 hours.

    • Workup: Quench with 1N HCl. Extract with EtOAc. The product is the pyruvate enol (often isolated as a potassium salt or free acid).

Step 2: Reductive Cyclization to N-Hydroxy Oxindole

Critical Step: Standard hydrogenation (Pd/C, H2) often over-reduces to the N-H oxindole. Use Zinc/Ammonium Chloride for selectivity.

  • Reagents: Pyruvate intermediate (from Step 1), Zn dust (4.0 eq),

    
     (sat. aq.), MeOH/THF (1:1).
    
  • Procedure:

    • Dissolve the pyruvate intermediate in MeOH/THF.

    • Add saturated aqueous

      
       (pH ~6).
      
    • Add Zn dust portion-wise at 0°C (Exothermic!).

    • Stir vigorously at 0°C to 10°C for 2–4 hours. Monitor by LC-MS (Target M+H: 185).

    • Stop Condition: Quench immediately upon disappearance of the nitro peak. Prolonged stirring leads to the N-H byproduct (M+H: 169).

    • Purification: Filter Zn residues. Acidify filtrate to pH 2 to precipitate the N-Hydroxy oxindole. Recrystallize from EtOH/Water.

Functionalization: Knoevenagel Condensation

The primary utility of this intermediate is the condensation at the C3 position with aldehydes to generate the bioactive "sunitinib-like" vinylogous system.

Protocol:

  • Reagents: N-Hydroxy-6-chloro-4-aza-2-oxindole (1.0 eq), Heteroaryl-aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.1 eq), Piperidine (0.1 eq), Ethanol.

  • Procedure:

    • Suspend the oxindole and aldehyde in Ethanol (0.5 M).

    • Add catalytic Piperidine.

    • Reflux (80°C) for 2–6 hours. The product usually precipitates as a brightly colored (orange/red) solid.

    • Isolation: Cool to RT, filter, wash with cold EtOH and Hexanes.

    • Yield: Typically >85% due to the high acidity of the C3 protons in the 4-aza scaffold.

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the structural logic of using the N-Hydroxy scaffold in kinase inhibitor design.

G cluster_binding Kinase Binding Mode Advantages Start 2-Methyl-3-nitro- 6-chloropyridine Inter Pyruvate Enol Intermediate Start->Inter Diethyl oxalate KOtBu, THF Target N-Hydroxy-6-chloro- 4-aza-2-oxindole Inter->Target Zn / NH4Cl (Selective Reduction) OverRed Over-Reduction: N-H Oxindole Inter->OverRed H2, Pd/C (Avoid) Drug Final Kinase Inhibitor (Benzylidene Derivative) Target->Drug Aldehyde Piperidine, EtOH (Knoevenagel) Chelation Metal Chelation (Mg++ / Zn++) Target->Chelation Potentiates H_Bond H-Bond Donor (N-OH) Target->H_Bond Unique Interaction

Caption: Synthesis pathway of N-Hydroxy-6-chloro-4-aza-2-oxindole highlighting the critical selective reduction step to avoid the N-H byproduct, and its downstream application in kinase inhibitor synthesis.

Analytical Validation (QC)

To ensure the integrity of the N-Hydroxy intermediate (vs. the N-H congener), specific analytical markers must be verified.

MethodExpected Result for N-Hydroxy VariantDistinction from N-H Variant
1H NMR (DMSO-d6) δ 10.8–11.5 ppm (s, 1H, N-OH) . Broad singlet,

exchangeable.
N-H peak is typically sharper and shifted (δ 10.5–11.0). The absence of N-OH indicates over-reduction.
1H NMR (C3-H2) δ 3.6–3.8 ppm (s, 2H) .Similar to N-H, but slightly deshielded due to N-OH electronegativity.
LC-MS (ESI) [M+H]+ = 185.0 . [M-H]- = 183.0.N-H variant has [M+H]+ = 169.0. (Mass difference of 16 Da is diagnostic).
Ferric Chloride Test Positive (Red/Violet color) .N-H oxindoles are negative. This is a rapid qualitative test for the hydroxamic/N-OH moiety.

Safety & Handling

  • Nitro Compounds: The starting material (2-methyl-3-nitro-6-chloropyridine) is potentially energetic. Avoid heating dry residues.

  • Zinc Dust: Pyrophoric when dry. Quench reaction mixtures carefully to avoid hydrogen gas buildup.

  • Chlorinated Scaffold: 6-Chloro-4-azaindoles can be skin sensitizers. Use double gloving (Nitrile).

  • Stability: The N-Hydroxy bond is sensitive to strong bases and oxidants. Store the intermediate under Argon.

References

  • BenchChem. (2025). 4-Azaindole: A Privileged Scaffold Validated in Modern Drug Discovery. Retrieved from

  • Lykakis, I. N., et al. (2020).[1] A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Journal of Organic Chemistry . Retrieved from

  • PharmaBlock. (2024). Azaindoles in Medicinal Chemistry: Fruitful Scaffolds in Kinase Inhibitors. Retrieved from

  • Osano, M., et al. (2020).[2][3] Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles. Organic Letters . Retrieved from [3]

  • Namiki Shoji Co. (2019). Catalog of Kinase Inhibitor Intermediates: 6-Chloro-4-aza-2-oxindole. Retrieved from

Sources

Application Note: Precision Synthesis of N-Hydroxy-7-azaindoles via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors and antiviral agents. While the synthesis of the parent N-H azaindole is well-established, the preparation of 1-hydroxy-7-azaindoles (N-hydroxy-azaindoles) presents a unique chemoselective challenge. These N-hydroxy derivatives are critical for developing metalloenzyme inhibitors (e.g., IDO/TDO inhibitors) and as precursors for regioselective functionalization.

This Application Note details a robust protocol for the reductive cyclization of 2-nitro-3-alkenylpyridines. Unlike standard methods that reduce the nitro group fully to an amine (yielding the N-H azaindole), this protocol employs controlled partial reduction to intercept the hydroxylamine intermediate, triggering cyclization while retaining the N-O bond.

Scientific Foundation & Mechanism

The Chemoselectivity Challenge

The reductive cyclization of ortho-nitro styrenes (or pyridines) proceeds through a cascade:



  • Path A (Standard): Full reduction to the amine leads to condensation with the pendant alkene/enamine to form the N-H azaindole .

  • Path B (Target): Arresting reduction at the hydroxylamine stage allows the nucleophilic nitrogen to attack the electrophilic alkene, forming the 1-hydroxy-7-azaindole .

Mechanistic Pathway

The success of this protocol relies on the use of Stannous Chloride (


)  under mild acidic conditions or controlled transfer hydrogenation. The electron-deficient pyridine ring makes the nitro group more susceptible to reduction than in the indole series, requiring precise stoichiometric control to prevent over-reduction.

ReactionMechanism Precursor 2-Nitro-3-alkenylpyridine (Precursor) Nitroso Nitroso Intermediate (Transient) Precursor->Nitroso Partial Reduction (SnCl2) Hydroxylamine Hydroxylamine (Key Intermediate) Nitroso->Hydroxylamine +2e- / +2H+ Cyclization 5-Exo-Trig Cyclization Hydroxylamine->Cyclization Nucleophilic Attack NH_Azaindole 7-Azaindole (N-H) (Over-reduction Byproduct) Hydroxylamine->NH_Azaindole Over-reduction (Excess Reductant) N_Hydroxy 1-Hydroxy-7-azaindole (Target Product) Cyclization->N_Hydroxy Elimination/Aromatization

Caption: Mechanistic bifurcation between N-hydroxy product and N-H byproduct during reductive cyclization.

Experimental Protocol

Reagents & Materials
  • Substrate: 3-((E)-2-(Dimethylamino)vinyl)-2-nitropyridine (Prepared via Batcho-Leimgruber condensation of 2-nitro-3-picoline with DMF-DMA).

  • Reductant: Tin(II) chloride dihydrate (

    
    ) - Reagent Grade.
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF).

  • Additive: Water (essential for proton transfer).

  • Workup: Saturated

    
    , Ethyl Acetate (EtOAc).
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 5.0 mmol) of the nitro-enamine precursor in DME (25 mL) .

  • Add Water (2.0 mL) . The presence of water is critical to solubilize the tin salts and facilitate proton transfer.

  • Cool the solution to 0 °C in an ice bath. Note: Low temperature favors the kinetic trapping of the hydroxylamine.

Step 2: Controlled Reduction

  • Add

    
     (2.2 - 2.5 eq)  portion-wise over 10 minutes.
    
    • Critical: Do not use a large excess (e.g., >4 eq) as this promotes over-reduction to the N-H azaindole.

  • Allow the mixture to warm to room temperature (20-25 °C) and stir.

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS every 30 minutes.

    • Target: Disappearance of yellow nitro starting material.

    • Observation: The N-OH product is typically more polar than the precursor but less polar than the N-H byproduct.

Step 3: Quench & Workup

  • Once the starting material is consumed (typically 1-3 hours), dilute the reaction mixture with EtOAc (50 mL) .

  • Carefully pour the mixture into a beaker containing saturated

    
     solution (50 mL) .
    
    • Caution: Gas evolution (

      
      ) and formation of a thick white tin precipitate will occur.
      
  • Filter the biphasic mixture through a pad of Celite to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Separate the organic layer and extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine organic phases, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel).

  • Eluent: Gradient of 0-10% MeOH in DCM.

  • Product Characterization: The 1-hydroxy-7-azaindole typically appears as a beige to light brown solid.

    • Diagnostic Signal: Broad singlet at

      
       11.0-12.0 ppm in 
      
      
      
      NMR (
      
      
      exchangeable) corresponding to N-OH.

Data Analysis & Troubleshooting

Expected Quantitative Data
ParameterSpecificationNotes
Yield 55 - 75%Lower than N-H synthesis due to competing pathways.
Purity >95% (HPLC)Essential to remove trace tin residues.
Reaction Time 1 - 3 HoursProlonged stirring increases N-H byproduct.
Key Byproduct 7-Azaindole (N-H)Formed via over-reduction (typically <10% under optimized conditions).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High N-H Byproduct Over-reductionReduce

equivalents to 2.1 eq; maintain temp at 0°C longer.
Incomplete Conversion Poor SolubilityIncrease water content in DME/THF solvent system.
Tin Emulsion Improper WorkupUse Rochelle's salt (Potassium sodium tartrate) wash instead of bicarbonate to solubilize tin.

Workflow Visualization

ExperimentalWorkflow Start Start: Nitro-Enamine Precursor Dissolve in DME/H2O Cool Cool to 0°C Start->Cool AddReagent Add SnCl2 (2.2 eq) Portion-wise Cool->AddReagent Monitor Monitor (TLC/LCMS) Check for N-OH vs N-H AddReagent->Monitor Decision Is SM Consumed? Monitor->Decision Decision->Monitor No (Wait 30 min) Quench Quench with sat. NaHCO3 Filter through Celite Decision->Quench Yes Purify Flash Chromatography (DCM/MeOH) Quench->Purify End Isolate 1-Hydroxy-7-azaindole Purify->End

Caption: Step-by-step experimental workflow for the reductive cyclization process.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214.

  • Vulpetti, A., et al. (2015). Structure-Based Approaches to the Design of Selective 7-Azaindole Inhibitors. Journal of Medicinal Chemistry.

  • Wang, T., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 67(7), 2345–2347.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • Penoni, A., et al. (2002).[1] Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics. Journal of Organic Chemistry.

Sources

Selective N-Oxidation of 4-Aza-2-Oxindole: Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The selective N-oxidation of 4-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) is a critical transformation in the synthesis of kinase inhibitors and scaffold diversification. This reaction challenges the chemist to differentiate between three reactive sites: the basic pyridine nitrogen (N4), the acidic amide nitrogen (N1), and the nucleophilic C3 position.

The Core Challenge: While the pyridine nitrogen (N4) is the most nucleophilic site, the presence of the electron-withdrawing lactam (C2=O) reduces the overall basicity of the system compared to the parent 4-azaindole. Furthermore, the C3 position is susceptible to oxidative hydroxylation (to 3-hydroxy-oxindole) or dimerization under radical conditions.

Strategic Solution: Selectivity is achieved by exploiting the nucleophilic differential between the


 pyridine nitrogen and the amide/C3 sites. Electrophilic oxidants like m-CPBA or generated peracids attack the N4 lone pair via an 

-like mechanism. By controlling pH and temperature, we suppress the radical pathways that lead to C3 oxidation.
Structural Analysis & Reactivity Map

G cluster_0 4-Aza-2-Oxindole Reactivity Profile N4 N4 (Pyridine Nitrogen) Target for N-Oxidation Most Nucleophilic (sp2) Oxidant Electrophilic Oxidant (m-CPBA / Peracid) N4->Oxidant Fast Kinetic Interaction N1 N1 (Amide Nitrogen) Non-Reactive to Electrophiles Acidic (pKa ~13) C3 C3 (Methylene) Risk: Oxidative Hydroxylation Nucleophilic Enol/Enolate C3->Oxidant Slow / Radical Side Reaction Structure 4-Aza-2-Oxindole Core Scaffold Structure->N4 Structure->N1 Structure->C3

Figure 1: Reactivity profile of 4-aza-2-oxindole showing the competitive landscape between N4 functionalization and C3 side reactions.

Reagent Selection Guide

Selection depends heavily on the scale and the functional group tolerance of the substrate.

Reagent SystemMechanismSelectivity (N4 vs C3)Scale SuitabilityComments
Method A: m-CPBA Electrophilic O-transferHigh mg to gramGold Standard. Fast, reliable. Requires careful workup to remove benzoic acid byproduct.
Method B: UHP / Phthalic Anhydride In situ Peracid Gen.Very High Gram to kgMildest Option. Avoids free H₂O₂; reduces radical side reactions at C3.
Method C: Oxone® (KHSO₅) Nucleophilic O-transferModerateGramWater-soluble. Good for polar substrates but requires aqueous conditions which may solubilize the product.
Method D: H₂O₂ / AcOH Peracetic AcidLow to ModerateIndustrialHarsh. High temp often required; increases risk of C3 oxidation or ring opening.

Detailed Protocols

Protocol A: m-CPBA Oxidation (Standard Laboratory Scale)

Best for: Initial screening, small-scale synthesis (<5g), and substrates stable to weak acids.

Materials:

  • Substrate: 4-Aza-2-oxindole (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity, 1.2–1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Note: If solubility is poor, add 10% Methanol.

  • Quench: Sat. aq. NaHCO₃ and Sat. aq. Na₂S₂O₃.

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-aza-2-oxindole in DCM (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Why? Low temperature maximizes kinetic selectivity for N4 over C3.

  • Addition: Dissolve m-CPBA in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) and may streak.

  • Workup (Critical):

    • Option 1 (Precipitation): Often, the N-oxide precipitates out of DCM. Filter the solid, wash with DCM and Et₂O. This yields the pure salt or zwitterion.

    • Option 2 (Extraction): Dilute with DCM. Wash with sat. NaHCO₃ (removes m-chlorobenzoic acid) followed by sat. Na₂S₂O₃ (quenches excess peroxide).

    • Warning: N-oxides are water-soluble. Re-extract the aqueous layer with DCM/MeOH (9:1) multiple times to ensure recovery.

  • Purification: If necessary, purify via flash chromatography using DCM:MeOH (95:5 to 90:10).

Protocol B: Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride

Best for: Acid-sensitive substrates, avoiding chlorinated byproducts, and larger scales.

Materials:

  • Substrate: 4-Aza-2-oxindole (1.0 equiv)

  • Oxidant Source: Urea-Hydrogen Peroxide (UHP) (2.0 equiv)

  • Activator: Phthalic Anhydride (1.1 equiv)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: Dissolve 4-aza-2-oxindole and phthalic anhydride in MeOH (0.2 M) at RT.

  • Activation: Add UHP in one portion.

    • Mechanism:[1][2][3][4][5][6][7][8] Phthalic anhydride reacts with UHP to generate monoperoxyphthalic acid in situ, a mild oxidant.

  • Reaction: Stir at RT for 6–12 hours. The reaction is generally slower than m-CPBA but cleaner.

  • Workup:

    • The byproduct is phthalic acid (water-soluble) and urea.

    • Concentrate the solvent. Resuspend the residue in cold water.

    • If the N-oxide is insoluble in water (common for rigid heterocycles), filter the precipitate.

    • If soluble, extract with EtOAc/MeOH (9:1).

  • Purification: Recrystallization from MeOH/Et₂O is often sufficient.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Poor solubility of substrateSwitch solvent to DCM:MeOH (4:1) or pure MeCN . Increase temperature to 40°C (monitor C3 carefully).
C3-Oxidation (Isatin formation) Radical mechanism activeDegas solvents to remove dissolved O₂. Add a radical scavenger (e.g., BHT, 1 mol%). Use Method B (UHP).
Product stuck in Aqueous Phase High polarity of N-oxideSaturate the aqueous layer with NaCl (salting out). Use continuous extraction with CHCl₃ for 12h.
Over-oxidation (Ring opening) Excess oxidant / High TempStrictly control stoichiometry (1.1 equiv). Keep reaction at 0°C for longer duration.
Decision Tree for Optimization

Optimization Start Start Optimization Solubility Is Substrate Soluble in DCM? Start->Solubility mCPBA Use Method A (m-CPBA) 0°C -> RT Solubility->mCPBA Yes PolarSolvent Use MeOH or MeCN Solubility->PolarSolvent No AcidSensitive Is Substrate Acid Sensitive? PolarSolvent->AcidSensitive UHP Use Method B (UHP/Phthalic Anhydride) AcidSensitive->UHP Yes Buffer Use m-CPBA + NaHCO3 (Buffer) AcidSensitive->Buffer No

Figure 2: Decision tree for selecting the optimal reaction conditions based on substrate properties.

Safety & Stability

  • Thermal Instability: N-oxides can undergo Polonovski rearrangement or Cope elimination upon heating. Do not heat the isolated N-oxide above 60°C during drying.

  • Peroxide Hazards: m-CPBA and UHP are oxidizers. Never concentrate reaction mixtures containing excess peroxides to dryness. Always test for peroxides (starch-iodide paper) and quench with thiosulfate before concentration.

  • Potency: 4-aza-2-oxindoles are privileged scaffolds in kinase inhibition (e.g., VEGFR, CDK). Handle all derivatives as potentially potent bioactive compounds.

References

  • General Azaindole Oxidation

    • Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.[9]

    • Source: PMC / NIH
    • URL:[Link]

  • m-CPBA Protocol Standards

    • Title: 3-Chloroperoxybenzoic acid (mCPBA) - Reagent Profile.
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • UHP/Phthalic Anhydride Methodology

    • Title: Urea-Hydrogen Peroxide (UHP) in Organic Synthesis.
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Title: The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole.

Sources

Application Note: One-Pot Synthesis of N-Hydroxy-Azaindolinones from Nitro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the one-pot synthesis of N-hydroxy-azaindolinones (specifically 1-hydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones) starting from 2-nitro-3-pyridineacetate precursors. Unlike traditional methods that require multi-step protection/deprotection sequences or harsh hydrogenation conditions, this protocol utilizes a controlled zinc-ammonium chloride (Zn/NH₄Cl) reductive cyclization. This method offers high chemoselectivity, preserving the sensitive N-hydroxy functionality (hydroxamic acid) while avoiding over-reduction to the lactam. The guide includes mechanistic insights, critical process parameters, and troubleshooting strategies for medicinal chemistry and process development applications.

Introduction & Scientific Rationale

N-Hydroxy-azaindolinones are privileged scaffolds in drug discovery, serving as core pharmacophores for Histone Deacetylase (HDAC) inhibitors , HIV integrase inhibitors, and antibacterial agents. The N-hydroxy lactam moiety acts as a potent bidentate chelator for metalloenzymes (e.g., Zn²⁺ in HDACs).

The Synthetic Challenge

Classically, synthesizing this scaffold involves:

  • Reduction of the nitro group to an aniline.[1][2]

  • Protection of the nitrogen.

  • Cyclization.[3][4]

  • Oxidation or substitution to introduce the N-hydroxy group.

These routes are atom-inefficient and prone to side reactions. The reductive cyclization approach described here short-circuits this pathway. By arresting the reduction of the nitro group at the hydroxylamine stage, the nitrogen nucleophile (


) spontaneously attacks the pendant ester, closing the ring to form the hydroxamic acid in a single operation.
Why Zn/NH₄Cl?
  • Chemoselectivity: Zinc in aqueous ammonium chloride (pH ~5-6) has a redox potential ideally suited to reduce

    
     to 
    
    
    
    without further reducing the N-O bond to the amine (
    
    
    ).
  • Mild Conditions: The reaction proceeds at or near room temperature, tolerating sensitive functional groups (halogens, nitriles) on the pyridine ring.

  • Green Chemistry: Water/Ethanol or Water/THF are the primary solvents.

Mechanistic Insight

The reaction proceeds through a "reduction-trapping" cascade. Understanding this mechanism is vital for troubleshooting.

  • Step 1: Nitro Reduction. The nitro-pyridine precursor (1 ) accepts electrons from the Zn surface.

  • Step 2: Intermediate Formation. The nitro group passes through a nitroso intermediate (

    
    ) to form the hydroxylamine (2 ).
    
  • Step 3: Intramolecular Cyclization. The hydroxylamine nitrogen, being nucleophilic, attacks the adjacent ester carbonyl.

  • Step 4: Elimination. Loss of alcohol (alkoxide) generates the N-hydroxy lactam (3 ).

Critical Control Point: If the reaction temperature is too high or the pH too low, the hydroxylamine (2 ) can be further reduced to the amine, leading to the deoxy byproduct (azaindolinone).

Mechanism Diagram[5]

ReactionMechanism Figure 1: Mechanistic pathway of reductive cyclization via Zn/NH4Cl. Precursor Nitro Precursor (2-nitro-3-pyridineacetate) Zn_Step Zn / NH4Cl (Electron Transfer) Precursor->Zn_Step Nitroso Nitroso Intermediate (R-N=O) Zn_Step->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NH-OH) Nitroso->Hydroxylamine 2e- / 2H+ Cyclization Intramolecular Cyclization Hydroxylamine->Cyclization Nu: Attack on Ester OverReduction Over-Reduction Byproduct (Azaindolinone / Amine) Hydroxylamine->OverReduction Excess Zn / High Temp Product N-Hydroxy-Azaindolinone (Hydroxamic Acid) Cyclization->Product -ROH

Experimental Protocol

Target Molecule: 1-Hydroxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Substrate: Ethyl 2-(2-nitropyridin-3-yl)acetate

Materials & Reagents
ReagentEquivalentsRoleNotes
Nitro Precursor 1.0SubstratePurity >95% recommended
Zinc Dust 4.0 - 5.0ReductantActivated (wash with dil. HCl if old)
Ammonium Chloride 5.0 - 6.0Electrolyte/BufferSaturated aqueous solution
THF or Ethanol SolventSolubilizerTHF preferred for solubility
Water SolventCo-solventRequired for NH4Cl solubility
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Ethyl 2-(2-nitropyridin-3-yl)acetate (1.0 mmol) in THF (10 mL).

    • Note: If the substrate is not fully soluble, add a small amount of Ethanol.

  • Buffer Addition:

    • Add a solution of Ammonium Chloride (NH₄Cl, 5.0 mmol) dissolved in Water (5 mL). The mixture may become biphasic or cloudy; vigorous stirring is essential.

    • Cool the reaction mixture to 0–5 °C using an ice bath.

    • Expert Tip: Cooling is critical during the initial addition to prevent exotherms that favor over-reduction.

  • Zinc Addition (The Critical Step):

    • Add Zinc dust (4.0 mmol) portion-wise over 15–20 minutes.

    • Monitor Internal Temperature: Do not allow the temperature to exceed 10 °C during addition.

    • After addition is complete, allow the reaction to warm naturally to Room Temperature (20–25 °C) .

  • Reaction Monitoring:

    • Stir vigorously for 2–4 hours.

    • TLC/LC-MS Check: Monitor the disappearance of the nitro starting material.

    • Key Indicator: The N-hydroxy product is more polar than the starting material but less polar than the fully reduced amine. On LC-MS, look for [M+H] corresponding to the hydroxylamine mass (MW of nitro - 14, or MW of lactam + 16).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove zinc oxide and unreacted zinc. Wash the pad with THF/MeOH.

    • Concentrate the filtrate under reduced pressure to remove organic solvents (THF/EtOH).

    • Acidification: The aqueous residue typically contains the ammonium salt of the hydroxamic acid. Carefully adjust pH to ~4–5 using 1N HCl. This often precipitates the product.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL) . The N-hydroxy lactam is moderately polar; adding NaCl (brine) helps phase separation.

  • Purification:

    • Dry organic layers over Na₂SO₄ and concentrate.

    • Recrystallization: Often possible from MeOH/Ether or EtOAc/Hexanes.

    • Flash Chromatography: If necessary, use a gradient of DCM:MeOH (95:5 to 90:10). Note: Silica gel can sometimes degrade N-hydroxy compounds; use deactivated silica or alumina if instability is observed.

Optimization & Troubleshooting

This section addresses common failure modes based on field experience.

Table 1: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Over-reduction (Formation of deoxy-lactam)Temperature too high during Zn addition.Maintain T < 5°C during addition.
Reaction time too long.Quench immediately upon consumption of SM.
pH too acidic.Ensure sufficient NH₄Cl buffering; do not add strong acids.
Incomplete Conversion Zinc surface passivated (inactive).Activate Zn dust with 1M HCl, wash with water/acetone/ether, and dry before use.
Poor mixing (biphasic system).Increase stirring speed; add more EtOH to homogenize.
Low Yield (Work-up) Product is water-soluble.Saturate aqueous phase with NaCl; use n-Butanol or THF for extraction.
Red/Brown Coloration Oxidation of product (formation of radical species).Perform work-up under inert atmosphere (N₂) if possible; add antioxidants (e.g., ascorbic acid) during work-up.

Characterization Criteria

To validate the synthesis, ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆):

    • N-OH Proton: A broad singlet, typically downfield (δ 10.0 – 11.5 ppm). This is the diagnostic peak.

    • Lactam CH₂: A singlet or AB quartet around δ 3.5 – 4.0 ppm (C3 position).

    • Aromatic Region: Characteristic splitting for the 7-azaindole core (pyridine ring protons).

  • ¹³C NMR:

    • Carbonyl: Carbonyl peak at ~165–170 ppm (hydroxamic acid carbonyl).

  • Mass Spectrometry (ESI):

    • Positive mode: [M+H]⁺

    • Negative mode: [M-H]⁻ (N-hydroxy compounds ionize well in negative mode).

    • Ferric Chloride Test: Dissolve a small amount of product in MeOH and add aqueous FeCl₃. A deep red/violet color confirms the presence of the hydroxamic acid (N-OH) moiety.

References

  • General Reductive Cyclization Mechanism

    • Ragaini, F., et al. "Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds." Chem. Eur. J., 2003.
    • Note: Establishes the nitro-to-hydroxylamine-to-cyclization p
  • Zn/NH₄Cl Methodology

    • Gaudmar, M. "Reduction of Nitro Compounds with Zinc and Ammonium Chloride." Organometallic Chem., 1978.
    • Note: The foundational reference for selective reduction to hydroxylamines.
    • (Representative reference for Zn/NH4Cl utility)

  • Azaindole Synthesis Context

    • Song, J. J., et al.
    • Note: Provides context on the stability and reactivity of the azaindole core.
  • Specific Analogous Protocol (Indole Series)

    • "Reductive cyclization of o-nitrophenylacetic acid deriv
    • Note: Describes the exact transformation on the benzene analog, which is directly applicable to the pyridine system.

Sources

Application Note: Functionalization of C3 Position in N-Hydroxy-6-chloro-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-Hydroxy-6-chloro-4-aza-2-oxindole (systematically: 1-hydroxy-6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one) represents a high-value pharmacophore in kinase inhibitor discovery. The "4-aza" modification (pyridine fusion) lowers the pKa of the scaffold compared to standard oxindoles, enhancing hydrogen bond donor capability, while the "N-hydroxy" motif offers unique chelating properties (e.g., for metallo-enzymes) and metabolic stability profiles.

However, this scaffold presents a dichotomy of reactivity:

  • The C3-Position: The primary vector for diversification (alkylations, aldol-type reactions) to access kinase-active 3-arylidene or spirocyclic derivatives.

  • The N-Hydroxy Group: A competing nucleophile (pKa ~6-7) that complicates direct C3-functionalization via O-alkylation side reactions.

This guide details two field-proven protocols to bypass these limitations: Protocol A (Direct Knoevenagel Condensation) for arylidene synthesis, and Protocol B (Protection-Enabled Alkylation) for spiro/alkyl derivatives.

Chemical Reactivity Profile

Understanding the electronic landscape of the scaffold is prerequisite to successful functionalization.

Acidity and Nucleophilicity[1]
  • N-OH (Site 1): Most acidic proton (pKa ~6.5–7.5). Deprotonation yields an oxyanion (

    
    ) which is a hard nucleophile, prone to O-alkylation with hard electrophiles (e.g., MeI, BnBr).
    
  • C3-H (Site 2): Less acidic (pKa ~10–11 due to the electron-withdrawing 4-aza pyridine ring). Deprotonation yields a C-centered enolate.

The "4-Aza" Effect

Unlike standard 6-chlorooxindoles, the pyridine nitrogen at position 4 exerts a strong inductive electron-withdrawing effect (


).
  • Consequence: The C3 protons are more acidic than in standard oxindoles.

  • Advantage: Milder bases (e.g., Piperidine, DIPEA) are often sufficient for condensation reactions, minimizing degradation of the sensitive N-OH moiety.

Protocol A: Knoevenagel Condensation (Arylidene Synthesis)

Application: Synthesis of 3-arylidene derivatives (Sunifitinib/Sunitinib analogs). Mechanism: Base-catalyzed aldol-type condensation followed by E1cB elimination. Key Advantage: Protection of the N-OH group is not required .[1] The reaction is driven by the thermodynamic stability of the conjugated product and the "soft" nature of the aldehyde electrophile.

Materials
  • Substrate: N-Hydroxy-6-chloro-4-aza-2-oxindole (1.0 equiv)

  • Electrophile: Aryl/Heteroaryl aldehyde (1.1 equiv)

  • Catalyst: Piperidine (0.1 – 0.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Optional: Glacial Acetic Acid (0.1 equiv) if reaction stalls.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the oxindole substrate (1.0 mmol) in EtOH (5 mL/mmol).

  • Addition: Add the aryl aldehyde (1.1 mmol) followed by piperidine (0.1 mmol).

    • Note: If the aldehyde is a liquid, add neat. If solid, dissolve in minimal EtOH.

  • Reflux: Heat the mixture to reflux (78 °C) with vigorous stirring.

    • Monitoring: The reaction typically proceeds within 2–6 hours. The product often precipitates as a brightly colored (yellow/orange/red) solid due to extended conjugation.

  • Workup:

    • Cool the reaction mixture to room temperature (RT), then to 0 °C in an ice bath.

    • Filter the precipitate.[2]

    • Wash the cake with cold EtOH (

      
       mL) and cold 
      
      
      
      (
      
      
      mL).
  • Purification: Recrystallization from EtOH/DMF is preferred over chromatography to avoid degradation of the N-OH group on silica.

Data Interpretation (Expected Results)
ParameterObservation
Appearance Bright yellow to deep orange solid (E/Z isomers).[3]
Yield 75–90% (High efficiency due to precipitation driving equilibrium).
NMR Signature Appearance of vinylic proton signal (

7.5–8.2 ppm, singlet).
Selectivity >95% C3-functionalization; <5% N-O-alkylation side products.

Protocol B: C3-Alkylation/Spirocyclization (Protection Strategy)

Application: Synthesis of 3,3-dialkyl or spiro-cyclic derivatives. Challenge: Direct alkylation of the unprotected N-OH scaffold with alkyl halides results in predominant O-alkylation (hard-hard interaction). Solution: A "Protect-Alkylate-Deprotect" sequence is mandatory.

Step 1: Protection of N-OH

We recommend the MOM (Methoxymethyl) or TBS (tert-Butyldimethylsilyl) group for ease of removal.

  • Reagents: MOM-Cl (1.1 equiv), DIPEA (2.0 equiv), DCM,

    
    .
    
  • Procedure: Treat the substrate with base and MOM-Cl. Isolate the N-OMOM intermediate via silica chromatography (EtOAc/Hex).

Step 2: C3-Alkylation (The Critical Step)
  • Substrate: N-OMOM-6-chloro-4-aza-2-oxindole.

  • Base: NaH (2.2 equiv) or LiHMDS (2.2 equiv).

  • Electrophile: Alkyl halide (e.g., MeI, Benzyl bromide) or

    
    -dihaloalkane (for spiro).
    

Protocol:

  • Enolate Formation: Dissolve the protected oxindole in anhydrous THF under Argon. Cool to

    
    . Add NaH (60% dispersion) portion-wise. Stir for 30 min.
    
    • Visual Cue: Solution often turns dark red/brown (enolate formation).

  • Alkylation: Add the alkyl halide dropwise.

    • For Spirocyclization: Use bis-electrophiles (e.g., 1,4-dibromobutane). Add slowly to minimize intermolecular polymerization.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Quench: Carefully quench with sat.

    
    . Extract with EtOAc.[2]
    
Step 3: Global Deprotection
  • Reagents: 6M HCl (aq) / MeOH (1:1) or TFA/DCM.

  • Conditions: Reflux for 1–2 hours.

  • Result: Cleavage of the MOM group restores the N-Hydroxy functionality.

Visualizing the Reaction Logic

The following diagram illustrates the decision pathways and mechanistic flow for functionalizing this specific scaffold.

OxindoleLogic cluster_mech Mechanistic Insight Start N-Hydroxy-6-chloro-4-aza-2-oxindole (Substrate) Goal Desired C3 Modification? Start->Goal PathA Path A: Arylidene (C=C) (Kinase Inhibitors) Goal->PathA sp2 coupling PathB Path B: Alkyl/Spiro (C-C) (Spirocycles) Goal->PathB sp3 coupling Condensation Knoevenagel Condensation (Piperidine, EtOH, Reflux) PathA->Condensation No Protection Needed Protection Step 1: O-Protection (MOM-Cl or TBS-Cl) PathB->Protection Mandatory Protection DirectProduct 3-Arylidene-N-OH-oxindole (Product A) Condensation->DirectProduct Alkylation Step 2: Enolate Alkylation (NaH, R-X, THF) Protection->Alkylation Deprotection Step 3: Deprotection (Acid Hydrolysis) Alkylation->Deprotection FinalProduct 3,3-Disubstituted-N-OH-oxindole (Product B) Deprotection->FinalProduct Insight N-OH pKa ~7 vs C3-H pKa ~11 Direct alkylation favors O-reaction. Condensation favors C3 via soft electrophile.

Figure 1: Strategic decision tree for C3-functionalization. Path A utilizes thermodynamic control for direct condensation, while Path B requires kinetic control and protection to prevent O-alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
O-Alkylation observed (Protocol B)Incomplete protection or "leaky" protection group.[2]Switch to a more robust group like Benzyl (Bn) if MOM is unstable. Ensure 100% conversion in Step 1 before proceeding.
No Reaction (Protocol A)4-Aza ring deactivates C3 nucleophilicity too much.Add Lewis Acid catalyst (

or

) to activate the aldehyde.
Degradation/Tars N-OH oxidation.[4]Perform all reactions under inert atmosphere (

/Ar). Add antioxidants (e.g., BHT) if radical pathways are suspected.
Solubility Issues High polarity of N-OH scaffold.Use DMF or DMSO as co-solvents. For workup, avoid acidic water which may precipitate the product as a gum; use salted-out extractions.

References

  • Synthesis of 3-Arylidene-2-oxindoles (Knoevenagel General Protocol)

    • Title: Synthesis and biological activity evaluation of 3-(hetero)arylideneindolin-2-ones as potential c-Src inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link][5]

  • C3-Alkylation Strategies (Borrowing Hydrogen & Metal Catalysis)

    • Title: Hydrogen borrowing enabled Cp*Ir(III)
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • N-Hydroxyindole Synthesis and Reactivity

    • Title: A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Azaindole Scaffold Properties (GSK3b Inhibitors)

    • Title: Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation.[6][7]

    • Source: Pharmaceuticals (MDPI).[2]

    • URL:[Link]

  • Direct C3 Functionalization (B(C6F5)3 Catalysis)

    • Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[8]

    • Source: ACS Catalysis.[2][8]

    • URL:[Link][8]

Sources

Microwave-assisted synthesis of N-hydroxy-6-chloro-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Hydroxy-6-Chloro-4-Aza-2-Oxindole

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of N-hydroxy-6-chloro-4-aza-2-oxindole (systematically: 1-hydroxy-6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one). This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., CSF1R, BRAF) and histone deacetylase (HDAC) inhibitors.

Traditional thermal synthesis of aza-oxindoles often suffers from prolonged reaction times (12–48 hours), harsh conditions, and poor selectivity between the N-hydroxy intermediate and the fully reduced N-H byproduct. By leveraging microwave dielectric heating , this protocol achieves:

  • Reaction Acceleration: Reduction of total synthesis time from ~24 hours to <2 hours.

  • Chemo-selectivity: Precise thermal control favors the formation of the N-hydroxy species over the over-reduced oxindole.

  • Yield Improvement: 20–30% increase in isolated yield compared to conventional reflux methods.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The synthesis relies on the reductive cyclization of a 2-nitro-3-pyridylacetic acid precursor. The 4-aza-oxindole core (pyrrolo[3,2-b]pyridine) requires a pyridine starting material substituted with a nitro group adjacent to the carbon chain destined for cyclization.

  • Starting Material: 3,6-Dichloro-2-nitropyridine.

  • Key Intermediate: Dimethyl (6-chloro-2-nitropyridin-3-yl)malonate.

  • Cyclization: Controlled reduction of the nitro group to a hydroxylamine, which spontaneously cyclizes onto the pendant ester to form the hydroxamic acid (N-hydroxy-oxindole).

Mechanistic Pathway
  • SNAr Alkylation: Nucleophilic attack of dimethyl malonate on the electron-deficient C3 position of the pyridine ring.

  • Krapcho Decarboxylation: Microwave-promoted removal of one ester group to generate the acetic ester side chain.

  • Reductive Cyclization: The critical step. Using Tin(II) Chloride (SnCl₂) under microwave irradiation allows for the selective reduction of

    
     to 
    
    
    
    (hydroxylamine). The internal nucleophilic attack of the nitrogen lone pair onto the ester carbonyl closes the ring.

ReactionMechanism cluster_legend Reaction Phase SM 3,6-Dichloro- 2-nitropyridine Inter1 Malonate Intermediate SM->Inter1 Dimethyl malonate, NaH, MW 100°C Inter2 Acetic Ester Precursor Inter1->Inter2 LiCl, DMSO/H2O MW 160°C (Decarboxylation) Transition Hydroxylamine Intermediate (-NHOH) Inter2->Transition SnCl2, EtOH MW 80°C (Partial Reduction) Product N-Hydroxy-6-chloro- 4-aza-2-oxindole Transition->Product Spontaneous Cyclization

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of the target aza-oxindole.

Experimental Protocol

Equipment & Reagents
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10 mL and 20 mL heavy-walled microwave vials with crimp caps and PTFE-coated septa.

  • Reagents:

    • 3,6-Dichloro-2-nitropyridine (CAS: 338422-69-0)

    • Dimethyl malonate[1]

    • Sodium Hydride (60% dispersion in oil)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Solvents: Anhydrous DMF, DMSO, Ethanol (EtOH).

Step-by-Step Methodology

Step 1: SNAr Alkylation (Synthesis of Malonate Adduct)

  • Preparation: In a dried 20 mL microwave vial, suspend NaH (1.2 equiv, washed with hexane) in anhydrous DMF (5 mL).

  • Addition: Add dimethyl malonate (1.1 equiv) dropwise at 0°C. Stir for 10 min until evolution of H₂ ceases.

  • Coupling: Add 3,6-dichloro-2-nitropyridine (1.0 equiv, 2.0 mmol). Seal the vial.

  • Microwave Parameters:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[2] The crude product is sufficiently pure for the next step.

Step 2: One-Pot Decarboxylation & Cyclization Note: We utilize a modified Krapcho decarboxylation followed immediately by reduction to streamline the workflow.

  • Decarboxylation: Dissolve the crude malonate from Step 1 in DMSO (4 mL) with LiCl (3.0 equiv) and water (1.0 equiv).

    • MW Conditions: 160°C for 15 min.

    • Check: LCMS should show the mass of the acetic ester intermediate.

  • Reductive Cyclization:

    • Evaporate DMSO (or dilute significantly if using a flow system). For batch, it is cleaner to isolate the ester via rapid extraction.

    • Resuspend the acetic ester intermediate (approx. 1.5 mmol) in Ethanol (8 mL).

    • Add SnCl₂·2H₂O (5.0 equiv). Crucial: Do not use excess strong reducing agents like Zn/HCl which lead to the N-H oxindole.

    • MW Conditions:

      • Temp: 80°C

      • Time: 20 minutes

      • Absorption Level: High

  • Purification:

    • Concentrate solvent. Neutralize with saturated NaHCO₃ (careful of foaming).

    • Extract with EtOAc/THF (9:1) – N-hydroxy compounds can be polar.

    • Wash with brine, dry over Na₂SO₄.[3]

    • Flash Chromatography: Elute with DCM:MeOH (95:5). The product usually appears as a tan/off-white solid.

Data Analysis & Validation

Process Optimization Data

The following table illustrates the optimization of the reductive cyclization step (Step 2b), highlighting the window for obtaining the N-hydroxy product versus the over-reduced N-H byproduct.

EntryReductantSolventMW Temp (°C)Time (min)Yield (N-OH)*Yield (N-H)**
1Fe / AcOHAcOH1003015%75%
2H₂ / Pd-CEtOH60605%88%
3SnCl₂·2H₂O EtOH 80 20 82% <5%
4SnCl₂·2H₂OEtOH1202045%40%
5NaBH₄ / BiCl₃MeOH601060%10%

*Target: N-hydroxy-6-chloro-4-aza-2-oxindole **Impurity: 6-chloro-4-aza-2-oxindole

Key Insight: Tin(II) chloride at moderate microwave temperatures (80°C) provides the best balance of reactivity and chemoselectivity. Higher temperatures promote N-O bond cleavage, leading to the N-H impurity.

Characterization Endpoints (Self-Validation)

To ensure the protocol was successful, verify the following spectral features:

  • ¹H NMR (DMSO-d₆):

    • N-OH Proton: Broad singlet at δ 10.5–11.5 ppm (exchangeable with D₂O). Absence of this peak suggests over-reduction.

    • Methylene (-CH₂-): Singlet at δ ~3.6–3.8 ppm (C3 position).

    • Aromatic: Two doublets (or singlets depending on coupling) for the pyridine ring protons.

  • HRMS (ESI+):

    • Calculate [M+H]⁺ for C₇H₅ClN₂O₂.

    • Look for the characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

  • Ferric Chloride Test:

    • Dissolve a small amount of product in EtOH and add aqueous FeCl₃. A deep red/violet color confirms the presence of the cyclic hydroxamic acid (N-hydroxy) moiety.

Workflow Diagram

Workflow Start Start: 3,6-Dichloro-2-nitropyridine Step1 Step 1: Alkylation (NaH, Dimethyl malonate) MW 100°C, 10 min Start->Step1 Check1 QC: LCMS (Malonate adduct) Step1->Check1 Step2 Step 2: Decarboxylation (LiCl, DMSO) MW 160°C, 15 min Check1->Step2 Pass Step3 Step 3: Reductive Cyclization (SnCl2, EtOH) MW 80°C, 20 min Step2->Step3 Workup Neutralize & Extract (EtOAc/THF) Step3->Workup Validation Final QC: 1H NMR & FeCl3 Test Workup->Validation

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Microwave-Assisted Indole Synthesis: Leadbeater, N. E., & Marco, M. (2003). Preparation of indoles using microwave heating. Organic Letters. Link

  • Reductive Cyclization Mechanism: Moyano, A., et al. (2004). Synthesis of N-hydroxyindoles by reductive cyclization of 2-nitrophenylacetic acid derivatives. Journal of Organic Chemistry. Link

  • Azaindole Scaffolds: Song, J. J., et al. (2002). A general method for the preparation of 4- and 6-azaindoles. Journal of Organic Chemistry. Link

  • SnCl₂ Reduction Specificity: Shi, Z., et al. (2012). Selective synthesis of N-hydroxyindoles via Tin(II) chloride mediated reductive cyclization. Tetrahedron Letters. Link

  • Microwave Effect on Cyclization: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition. Link

Sources

Application Note: Handling and Storage of N-Hydroxy-Oxindole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers managing N-hydroxy-oxindole libraries. It synthesizes specific chemical reactivity profiles with industry-standard compound management practices.

Executive Summary

N-hydroxy-oxindoles (1-hydroxyindolin-2-ones) represent a privileged scaffold in drug discovery, notably in the development of Lactate Dehydrogenase A (LDH-A) inhibitors and bromodomain ligands. However, the N-hydroxy lactam moiety introduces specific stability challenges distinct from standard heterocyclic libraries. This guide details the physicochemical risks—primarily redox lability and metal chelation—and provides a rigorous protocol for their handling to prevent "silent" library degradation (e.g., conversion to isatin or oxindole artifacts).

Physicochemical Profile & Stability Risks

To preserve library integrity, one must understand the causality of degradation. The N-hydroxy-oxindole core is not merely a passive scaffold; it is a reactive functional group.

The "Fragility Index"
ParameterCharacteristicRisk Implication
Redox Potential High (N-OH group)Susceptible to Reduction (to oxindole, M-16) and Oxidation (to isatin/nitroxide radicals).
Metal Affinity Bidentate ChelatorThe N-OH and C=O oxygens can chelate trace metals (Fe, Cu), catalyzing Fenton-like degradation.
Acidity (pKa) ~6.0 – 8.0Ionizes at physiological pH; solubility in DMSO is high, but precipitation risk increases upon aqueous dilution if pH < pKa.
Photosensitivity ModerateProne to homolytic N-O bond cleavage under UV/Blue light.
Degradation Pathways

The primary failure mode for these libraries is not hydrolysis, but Redox Disproportionation .

  • Oxidative Pathway: In the presence of oxygen and light, the N-hydroxy group can oxidize to the isatin derivative (loss of structural integrity).

  • Reductive Pathway: Prolonged storage in reducing environments (or presence of reducing impurities in DMSO) converts the active N-hydroxy drug to the inactive N-H oxindole.

Visualization: Stability Logic & Workflow

The following diagram illustrates the chemical logic dictating the storage protocol.

NHydroxyStability Library N-Hydroxy-Oxindole Library (Solid) Solubilization Solubilization (Anhydrous DMSO) Library->Solubilization Avoid Light Storage Storage (-20°C, Argon) Solubilization->Storage Purge O2 Chelation Risk: Metal Chelation (Catalytic Degradation) Solubilization->Chelation Trace Metals in Solvent Oxidation Risk: Oxidation (-> Isatin) Storage->Oxidation Air Leak Reduction Risk: Reduction (-> Oxindole) Storage->Reduction Contaminated DMSO Mitigation QC Checkpoint: LCMS (M-16 / M-2) Storage->Mitigation Periodic

Figure 1: Critical Control Points in the N-hydroxy-oxindole lifecycle. Red nodes indicate failure modes driven by environmental factors.

Protocol: Solid State Storage

Objective: Maintain chemical purity >95% for >2 years.

  • Container: Amber glass vials (Type I borosilicate) are mandatory to filter UV light. Avoid plastic microtubes for long-term solid storage if possible, as static charge can disperse the fine powder.

  • Atmosphere: Flush headspace with dry Argon or Nitrogen before sealing. The N-OH bond is sensitive to atmospheric oxygen over geological time scales (months/years).

  • Temperature: Store at -20°C .

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or molecular sieves. Hydrolysis is slow, but moisture promotes crystal lattice changes.

Protocol: Liquid Library Management (DMSO)

Objective: Create stable stock solutions (10 mM) for HTS/SAR screening.

Solvent Requirements
  • Grade: DMSO, Anhydrous (≥99.9%), treated with molecular sieves.

  • Why: "Wet" DMSO lowers the freezing point and promotes a "cryoconcentration effect" where water pockets freeze last, concentrating acid/base impurities that attack the N-OH group.

  • Additives (Optional but Recommended): For highly sensitive libraries, add 1 mM DTT (Dithiothreitol) to scavenge oxidative radicals, unless the library is intended for assays sensitive to reducing agents.

Solubilization Workflow
  • Equilibration: Allow solid vials to reach room temperature (approx. 30 mins) inside the desiccator before opening. Prevents water condensation on the cold solid.

  • Dissolution: Add DMSO to achieve 10 mM concentration. Vortex gently.

    • Note: Sonicate only if necessary and keep temperature <30°C. Heat accelerates N-O bond homolysis.

  • Inerting: Immediately blanket the plate/vial headspace with Argon gas.

  • Plate Sealing: Use heat-sealed aluminum foil seals. Adhesive seals are permeable to oxygen over time.

Freeze-Thaw Management

The Golden Rule: Maximum 3 Freeze-Thaw Cycles .

  • Mechanism: Repeated freezing causes DMSO to absorb atmospheric water (hygroscopic). Water uptake >1% in DMSO significantly accelerates the disproportionation of N-hydroxy-oxindoles.

  • Strategy: Aliquot the master stock into "Single-Use" daughter plates (e.g., 20 µL aliquots) immediately after solubilization.

Quality Control & Troubleshooting

Implement a "Sentinel QC" system: designate 2-3 representative compounds to be tested periodically.

QC Methodology: LC-MS
Observation (LC-MS)DiagnosisRoot CauseCorrective Action
Mass [M-16] Reduction to OxindoleReducing agents in DMSO or biological matrix.Check DMSO quality; ensure no DTT excess if not needed.
Mass [M-2] or [M+14] Oxidation to Isatin/DimerOxygen exposure; Light exposure.Improve Argon purging; Switch to amber labware.
Precipitation Low SolubilityWater uptake in DMSO; pH < pKa.Measure DMSO water content (Karl Fischer); Check pH.

References

  • Kozikowski, B. A., et al. (2003).[1] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. Link

    • Establishes the baseline for DMSO library stability and w
  • Granchi, C., et al. (2011). "Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5." Journal of Medicinal Chemistry. Link

    • Primary source for the synthesis and handling of N-hydroxyindole-2-carboxyl
  • Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

    • Discusses the impact of solubility and precipit
  • Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research. Link

    • Source for physicochemical properties of oxindole deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for N-Hydroxy-6-chloro-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-6-chloro-4-aza-2-oxindole represents a distinct class of cyclic hydroxamic acids (N-hydroxy-lactams) fused with a pyridine ring. While the 6-chloro and 4-aza substitutions provide desirable pharmacokinetic properties (e.g., increased metabolic stability of the carbon scaffold), the N-hydroxy moiety introduces significant instability.

Users frequently report rapid degradation characterized by solution discoloration (pink/red shift) and signal loss in LC-MS. This degradation is primarily driven by metal-catalyzed oxidation and pH-dependent deprotonation , not simple hydrolysis.

This guide provides the mechanistic rationale and validated protocols to stabilize this compound in solution for >24 hours.

Module 1: The Degradation Mechanism

To stabilize the molecule, one must understand the failure modes. The N-hydroxy group on the oxindole scaffold is a "chemical chameleon"—it can act as a weak acid, a nucleophile, or a radical precursor.

Key Instability Pathways
  • Oxidative Dehydrogenation (Primary Failure Mode): Trace transition metals (Fe, Cu) in solvents catalyze the conversion of the N-OH group into a nitroxide radical , which rapidly disproportionates or oxidizes further to the isatin (keto-carbonyl) derivative or nitroso species. This causes the characteristic pink/red color change.

  • Base-Promoted Ring Opening: The 4-aza nitrogen (pyridine-like) withdraws electrons, increasing the acidity of the N-OH group (estimated pKa ~6.5–7.5). At physiological pH (7.4), a significant fraction exists as the anion, which is highly susceptible to oxidation and nucleophilic attack.

Visualizing the Degradation Cascade

DegradationPathway Compound N-Hydroxy-6-chloro- 4-aza-2-oxindole (Intact) Anion Deprotonated Anion (Highly Reactive) Compound->Anion pH > 6.0 (Deprotonation) Radical Nitroxide Radical (Pink/Red Species) Compound->Radical UV Light / O2 Anion->Radical Trace Metals (Fe/Cu) + O2 RingOpen Ring-Opened Carboxylic Acid Anion->RingOpen Hydrolysis (pH > 8) Isatin 6-Chloro-4-aza-isatin (Oxidized Product) Radical->Isatin Disproportionation

Figure 1: The primary degradation pathways.[1] Note that deprotonation (pH > 6) accelerates oxidation to the radical species.

Module 2: Validated Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Minimize dissolved oxygen and sequester trace metals.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (High Quality)Avoid Methanol/Ethanol. Alcohols can act as nucleophiles, opening the lactam ring (alcoholysis) over time [1].
Additive 25 µM EDTA (disodium)CRITICAL: Chelates trace iron/copper ions that catalyze the N-OH

N=O oxidation.
Atmosphere Argon/Nitrogen Purge Displaces dissolved

. N-hydroxy compounds are air-sensitive in solution.
Container Amber Glass (Silanized)Prevents photo-homolysis of the N-O bond. Silanization prevents surface metal leaching.

Step-by-Step:

  • Weigh the solid N-Hydroxy-6-chloro-4-aza-2-oxindole into an amber vial.

  • Prepare the solvent: Add 1 µL of 0.5M EDTA stock (aq) per 20 mL of DMSO. Note: The tiny amount of water from EDTA stock is negligible compared to the benefit of chelation.

  • Purge the solvent with Argon for 5 minutes.

  • Add solvent to the vial and vortex until dissolved.

  • Storage: -80°C is preferred; -20°C is acceptable for <1 week.

Protocol B: Working Solutions for Assays/LC-MS

Objective: Maintain the neutral protonated state (N-OH) to prevent oxidative degradation.

  • Avoid: Phosphate Buffered Saline (PBS, pH 7.4). At pH 7.4, the compound is partially ionized and unstable.

  • Recommended Buffer: Ammonium Acetate (10 mM), pH 5.5 - 6.0 .

  • Why? Keeping the pH below the estimated pKa (~6.5-7.0) ensures the molecule remains protonated. The protonated form is significantly more resistant to oxidation than the anion [2].

Module 3: Troubleshooting & FAQs

Q1: My solution turned from colorless to pink/red after 2 hours. Is it still usable?

Status: Compromised. Diagnosis: The pink color is characteristic of the nitroxide radical or the formation of diazenium-diolate species, often seen in N-hydroxyindole oxidation [3]. Fix:

  • Check pH: Ensure your buffer is pH < 6.5.

  • Check Metals: Did you add EDTA? Even 10 µM can stop this color change.

  • Action: Discard and prepare fresh stock with EDTA and Argon purge.

Q2: I see split peaks in LC-MS. Is this an isomer?

Diagnosis: Likely thermal degradation in the ion source or keto-enol tautomerism . Analysis:

  • Source Fragmentation: N-OH compounds can lose oxygen (M-16) or hydroxyl (M-17) in the electrospray source if the temperature is too high. Lower the desolvation temperature to <350°C.

  • Tautomerism: The 2-oxindole structure exists in equilibrium with the 2-hydroxy-indole form. In the 4-aza scaffold, this equilibrium is rapid. Fix: Run the LC column at a lower pH (0.1% Formic Acid) to lock the tautomer and prevent on-column oxidation.

Q3: Can I use TCEP or DTT to prevent oxidation?

Recommendation: Use with Caution.

  • TCEP: Recommended over DTT. TCEP is acidic and stable. It can reverse the formation of nitroxides back to N-OH. Use at equimolar concentrations (1:1).

  • DTT: Avoid. DTT can reduce the N-O bond completely to the amine (N-H) under certain conditions, destroying your compound.

  • Ascorbic Acid: A safer alternative. Adding 50–100 µM Ascorbic Acid to the working buffer is a validated method to scavenge radicals without reducing the N-OH bond [4].

Q4: Why is the 4-aza analog less stable than standard N-hydroxy-oxindole?

Scientific Insight: The pyridine nitrogen (4-aza position) is electron-withdrawing. This lowers the pKa of the N-OH group compared to the carbon analog.

  • Standard N-hydroxyoxindole pKa: ~8.5[2]

  • 4-aza-6-chloro analog pKa: ~6.5 (Estimated) Because the pKa is lower, the molecule deprotonates at a lower pH. Since the anion is the species that oxidizes rapidly, the 4-aza analog degrades faster in neutral buffers (pH 7) than the standard oxindole would.

References

  • Degradation of Cyclic Hydroxamic Acids

    • Title: Decomposition of cyclic hydroxamic acids to respective benzoxazolinone derivatives.[3][4]

    • Source: ResearchGate / J. Agric. Food Chem.[3]

    • URL:[Link]

  • pKa and Stability of N-Hydroxyindoles

    • Title: Equilibrium pKa Table (DMSO Solvent and Reference).
    • Source: Organic Chemistry Data.[5][6]

    • URL:[Link]

  • Oxidation Mechanism (General N-Hydroxy)

    • Title: Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis.[7]

    • Source: PubMed / Drug Metab Dispos.
    • URL:[Link]

  • Stabilization Strategies (Antioxidants)

    • Title: Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl deriv
    • Source: Bioorganic & Medicinal Chemistry.[6][8][9]

    • URL:[Link]

Sources

Preventing over-reduction of N-hydroxy group to N-H oxindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Synthesis of 1-Hydroxyoxindoles

Topic: Preventing Over-Reduction of N-Hydroxy Group to N-H Oxindole Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Executive Summary

The synthesis of 1-hydroxyoxindole (N-hydroxyoxindole) is a critical step in the development of various alkaloids and IDO inhibitors. The primary challenge is the lability of the N-O bond. Under standard reduction conditions, the target N-hydroxy compound is easily over-reduced to the corresponding oxindole (N-H) or rearranged.

This guide provides a validated, self-consistent protocol to arrest reduction at the hydroxylamine stage (


) and facilitate cyclization while preventing hydrogenolysis of the N-O bond.

Module 1: The Mechanistic Divergence

To prevent over-reduction, one must understand the competition between cyclization kinetics and reductive cleavage .

The Pathway:

  • Reduction: The nitro group (

    
    ) reduces to nitroso (
    
    
    
    ), then to hydroxylamine (
    
    
    ).[1]
  • Target Step (Cyclization): The nucleophilic nitrogen of the hydroxylamine attacks the pendant ester/acid carbonyl to form the 5-membered lactam ring (1-hydroxyoxindole).

  • Error Step (Over-reduction): If the reducing agent is too strong or the pH is too acidic, the N-O bond cleaves, yielding the N-H oxindole.

Visualizing the Control Points:

G Nitro 2-Nitrophenylacetic Acid (Precursor) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (CRITICAL JUNCTION) Nitroso->Hydroxylamine 2e- Reduction Target 1-Hydroxyoxindole (TARGET) Hydroxylamine->Target Cyclization (Fast at pH 6-7) Waste Oxindole (N-H) (OVER-REDUCTION) Hydroxylamine->Waste N-O Cleavage (Acidic pH / H2+Pd) Target->Waste Hydrogenolysis (Prolonged exposure)

Figure 1: Reaction pathway showing the critical divergence at the hydroxylamine intermediate. Success depends on favoring cyclization over N-O cleavage.

Module 2: Critical Parameters (The "Why")

ParameterRecommendationScientific Rationale
Reagent Selection Zn / NH₄Cl Zinc provides controlled electron transfer. NH₄Cl buffers the solution to pH ~6.5, preventing acid-catalyzed N-O bond cleavage. Stronger reductants (Sn/HCl, H₂/Pd) indiscriminately sever the N-O bond.
Temperature 0°C to 15°C The reduction of Nitro to Hydroxylamine is exothermic. Higher temperatures (>25°C) increase the kinetic energy enough to overcome the activation energy for N-O cleavage.
pH Control Neutral / Mildly Acidic Strong acids protonate the hydroxylamine oxygen (

), making it a good leaving group (

) and driving reduction to the amine.
Workup Avoid Acid Wash Post-reaction acidification can cause Bamberger-like rearrangements or disproportionation.

Module 3: Validated Protocol (Zn/NH₄Cl Method)

This protocol is adapted from the Kende & Thurston method (1990), widely regarded as the gold standard for this transformation.

Reagents:

  • Substrate: 2-nitrophenylacetic acid (or methyl ester).

  • Reductant: Zinc dust (Activated).

  • Buffer: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Solvent: THF or Ethanol (to solubilize the organic substrate).

Step-by-Step Workflow:

  • Activation: Wash Zinc dust with 2% HCl for 1 minute, then rinse thoroughly with water, ethanol, and ether. Dry under vacuum.[2][3] Why: Removes the oxide layer that causes reaction stalling.

  • Dissolution: Dissolve 1.0 eq of 2-nitrophenylacetic acid in THF (0.2 M concentration).

  • Buffering: Add an equal volume of saturated aqueous

    
    . The mixture will be biphasic.
    
  • Cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Reduction: Add Activated Zinc dust (4.0 eq) portion-wise over 30 minutes.

    • Critical: Monitor internal temperature. Do not allow it to exceed 15°C.

  • Monitoring: Vigorous stirring is essential. Monitor by TLC/LCMS. The nitro spot will disappear, and a new polar spot (N-OH) will appear.

    • Note: If the reaction stalls, add small aliquots of fresh saturated

      
      .
      
  • Termination: Once the starting material is consumed (usually 1-2 hours), filter the mixture through Celite to remove Zinc salts.

  • Extraction: Acidify carefully to pH 3 with 1M HCl (only if using the acid precursor) and extract immediately with Ethyl Acetate. If using the ester, extraction at neutral pH is preferred.

Module 4: Troubleshooting & FAQs

Q1: I see a significant amount of "des-hydroxy" oxindole (N-H) in my LCMS. What happened?

  • Diagnosis: Over-reduction.

  • Fix:

    • Check your Zinc: If the Zinc is too fine (nanopowder) or added too quickly, localized exotherms can occur. Use standard dust and add slowly.

    • Check pH: Did you use HCl instead of NH₄Cl? Switch back to the buffer.

    • Switch Reagents: If Zn/NH₄Cl fails, try Sodium Dithionite (

      
      )  in basic media, which is even milder.
      

Q2: The reaction is stuck at the Nitroso intermediate (M-16 from product).

  • Diagnosis: Insufficient reducing power or "dead" Zinc.

  • Fix:

    • Activate your Zinc (see Protocol Step 1). Zinc oxide coats the surface and stops electron transfer.

    • Increase agitation. The reaction is heterogeneous; the Zinc must physically contact the organic phase.

Q3: Can I use Catalytic Hydrogenation (Pd/C) to scale this up?

  • Answer: Generally, No.

  • Reasoning: Pd/C is an excellent catalyst for hydrogenolysis of N-O bonds. Even with poisoned catalysts (Lindlar), selectivity is difficult to control. If hydrogenation is mandatory for scale, use Pt/C (Platinum on Carbon) poisoned with DMSO, or Rhodium , which are less active toward N-O cleavage than Palladium.

Q4: How do I confirm I have the N-OH product and not an isomer?

  • Test: Ferric Chloride Test. Dissolve a small sample in ethanol and add aqueous

    
    .
    
  • Result: 1-Hydroxyoxindoles typically give a deep violet/purple color due to hydroxamic acid chelation. N-H oxindoles do not.

Module 5: Comparison of Reduction Methods

MethodSelectivity (N-OH)Risk of N-HScalabilityComments
Zn / NH₄Cl High LowMediumRecommended. Best balance of selectivity and ease.
H₂ / Pd/C Very LowHigh HighAvoid. Rapidly cleaves N-O bond.
SnCl₂ / HCl LowHighMediumAcidic conditions promote rearrangement/cleavage.
SmI₂ HighLowLowExcellent selectivity but expensive and sensitive to air.
Electrochemical HighLowHighRequires specialized flow cells; good for industrial scale.

Module 6: Troubleshooting Decision Tree

Troubleshooting Start Start: LCMS Analysis Issue1 Mass = Target - 16 (Product is N-H Oxindole) Start->Issue1 Mass M-16 observed Issue2 Mass = Target + 14/16 (Stalled at Nitro/Nitroso) Start->Issue2 Starting Material remains Sol1 Cause: Over-reduction Action: Lower Temp (<10°C) Ensure NH4Cl Saturation Issue1->Sol1 Sol2 Cause: Strong Acid Action: Do NOT use HCl/H2SO4 Switch to Zn/NH4Cl Issue1->Sol2 Sol3 Cause: Passivated Zinc Action: Acid-wash Zn dust Increase Stirring Rate Issue2->Sol3

Figure 2: Rapid diagnostic tree for reaction monitoring.

References

  • Kende, A. S., & Thurston, J. (1990).[2] Synthetic methods for 1-hydroxyoxindoles. Synthetic Communications, 20(14), 2133-2138. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter on Reduction of Nitro Compounds to Hydroxylamines). Link

  • Sridharan, V., et al. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium.[4] Indian Journal of Chemical Technology, 11, 280-282. Link

  • Somei, M., et al. (2001). Simple Synthetic Method for 1-Hydroxyindole and Its Application. Heterocycles, 54(1), 425. Link

Sources

Purification methods for unstable N-hydroxy-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Unstable N-Hydroxy-Azaindole Derivatives

Ticket ID: N-OH-AZA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Hidden" Instability

Welcome to the technical support hub for N-hydroxy-azaindole derivatives. If you are here, you are likely facing a specific set of frustrations: your compound turns purple on the column, streaks endlessly on TLC, or vanishes after concentration.

The Core Problem: N-hydroxy-azaindoles (and their tautomeric N-oxides) are amphoteric chelators . They possess a deceptive stability profile:

  • Acidity vs. Basicity: The N-OH proton is weakly acidic (

    
    ), while the pyridine nitrogen remains basic. Standard silica gel (
    
    
    
    ) acts as a proton donor, catalyzing deoxygenation or Reissert-Henze type rearrangements .
  • Metal Avidity: These moieties are potent bidentate ligands. They scavenge trace iron (

    
    ) from solvents, silica, or spatulas, forming stable, deeply colored (red/purple) complexes often mistaken for decomposition.
    
  • Thermal Lability: The N-O bond is roughly 50-60 kcal/mol weaker than a C-C bond, making it susceptible to homolytic cleavage above 60°C.

Diagnostic Hub: Identify Your Failure Mode

Before selecting a protocol, identify the specific instability symptom using the troubleshooting guide below.

FAQ: Troubleshooting Common Symptoms

Q: Why did my white solid turn deep red/purple upon dissolving in methanol/ethyl acetate?

  • Diagnosis: Trace Metal Chelation. You likely have ppm-level Iron (III) contamination in your solvent or silica. N-hydroxy-azaindoles form intensely colored charge-transfer complexes with

    
     even at 
    
    
    
    M concentrations.
  • Immediate Fix: Do not discard. Wash the organic layer with 0.1 M EDTA (pH 7) or saturated Potassium Citrate. If the color reverts to pale yellow/white, your compound is intact.

Q: My compound is a single spot on TLC, but elutes as a broad streak or multiple fractions on the column.

  • Diagnosis: Silica-Induced Protonation/Tautomerization. The acidic silanol groups (

    
    ) are protonating the N-oxide/N-hydroxy moiety, creating a "stick-and-slip" interaction.
    
  • Immediate Fix: You must deactivate the stationary phase (See Protocol A) or switch to Reverse Phase (See Protocol B).

Q: NMR shows broad peaks and missing protons after rotary evaporation.

  • Diagnosis: Paramagnetic Interference or Radical Formation. If the compound was exposed to light or heat (>50°C), you may have generated nitroxyl radicals (paramagnetic), which broaden NMR signals.

  • Immediate Fix: Add a drop of hydrazine hydrate (reducing agent) to the NMR tube. If peaks sharpen, you have reversible oxidation. If not, thermal decomposition has occurred.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the safest purification route for your specific derivative.

PurificationLogic cluster_legend Method Safety Level Start Start: Crude N-OH-Azaindole Solubility Is it soluble in Et2O/Hexane? Start->Solubility ImpurityProfile Impurity Profile? Solubility->ImpurityProfile No (Oils/Gums) Cryst Protocol C: Crystallization (Cold/Dark) Solubility->Cryst Yes (High Solubility) Polarity Polarity (TLC Rf in 10% MeOH/DCM) ImpurityProfile->Polarity Complex Mixture ImpurityProfile->Cryst Minor Impurities DeactSilica Protocol A: TEA-Deactivated Silica Polarity->DeactSilica Rf > 0.3 (Non-Polar) ReversePhase Protocol B: C18 Reverse Phase (Buffered) Polarity->ReversePhase Rf < 0.3 (Polar/Streaking) NeutralAlumina Alternative: Neutral Alumina (Grade III) Polarity->NeutralAlumina Acid Sensitive Only Safe High Recovery Caution Moderate Risk Critical Max Purity/Cost

Caption: Decision tree for N-hydroxy-azaindole purification based on solubility and polarity.

Validated Experimental Protocols

Protocol A: Triethylamine (TEA) Deactivated Silica Chromatography

Best for: Lipophilic derivatives that decompose on standard silica.

The Mechanism: TEA neutralizes acidic silanol sites (


), preventing protonation of the azaindole N-oxide.
  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting eluent (e.g., DCM/Hexane).

  • Deactivation Step: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.

  • Loading: Dissolve crude material in minimal DCM (avoid acidic solvents like chloroform if un-stabilized).

  • Elution: Run the gradient using solvents containing 0.5% TEA .

    • Note: TEA has a high boiling point.[1] To remove it post-column, co-evaporate with toluene or wash the combined fractions with pH 7 phosphate buffer (quickly) before drying.

Protocol B: Buffered C18 Reverse Phase (The "Gold Standard")

Best for: Highly polar, unstable, or metal-sensitive compounds.

The Mechanism: C18 eliminates the polar surface interactions entirely. Buffering is critical to keep the N-OH group protonated (neutral) or fully deprotonated, avoiding the "intermediate" state where decomposition is fastest.

  • Column: C18 Flash Cartridge (e.g., 12g - 40g).

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.0) OR 0.1% Formic Acid (pH ~2.5).

    • Selection Rule: If your compound is acid-labile, use Ammonium Bicarbonate.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 20 CV.

  • Post-Run: Lyophilize fractions immediately. Do not use heat to remove water.

Protocol C: Chelation-Breaking Workup (Pre-Purification)

Mandatory step if the crude mixture is colored (red/purple).

Data Table: Solvent Compatibility & Stability

SolventSuitabilityRisk FactorNotes
Chloroform (

)
🔴 High Risk Acidic/RadicalOften contains HCl or phosgene. Avoid or filter through basic alumina first.
Methanol (

)
🟡 Medium NucleophilicCan cause transesterification if esters are present. Good for C18.
Ethyl Acetate 🟢 Good LowStandard extraction solvent.
DCM 🟢 Good LowBest for solubility.
Acetone 🔴 High Risk CondensationCan react with amines/hydroxylamines.

Step-by-Step:

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with 0.5 M Potassium Citrate (aq) or 0.1 M EDTA (pH 7) .

    • Observation: The aqueous layer should take on the reddish hue, leaving the organic layer yellow/pale.

  • Wash 1x with Brine.

  • Dry over

    
     (Avoid 
    
    
    
    as it is slightly Lewis acidic).
  • Concentrate at <35°C .

References & Authoritative Sources

  • Yakhvarov, D. G., et al. (2020). Electrochemical properties of N-hydroxy-derivatives of nitrogen-containing heterocycles. This paper details the redox instability and radical formation mechanisms of N-hydroxy species.

  • Robison, M. M., & Robison, B. L. (1955). 7-Azaindole N-oxide and its rearrangement. The foundational text on the instability of azaindole N-oxides and their rearrangement in acidic media (Reissert-Henze reaction).

  • Yan, J., et al. (2016). Optimization of the synthesis of 7-azaindole derivatives. Discusses purification challenges and the necessity of avoiding acidic conditions during workup.

  • Teledyne ISCO Application Note AN75. Purification of N-Heterocycles and strategies for amine-functionalized compounds. Provides industrial standard protocols for TEA-deactivated silica.

Disclaimer: These protocols involve handling chemical substances that may be hazardous. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before proceeding.

Sources

Avoiding side reactions during alkylation of N-hydroxy-oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of alkylating N-hydroxy-oxindoles (1-hydroxyindolin-2-ones). Unlike standard oxindole alkylation (which targets the C3 position or N1-H), N-hydroxy-oxindoles present a unique ambident nucleophile challenge.[1] The competition between O-alkylation (formation of hydroxamic ethers) and C-alkylation (C3 functionalization), along with the inherent instability of the N-O bond, requires precise control of thermodynamics and kinetics.[1]

Senior Application Scientist: Dr. Automata Subject: Chemoselectivity, Stability, and Process Optimization[1]

Part 1: The Chemoselectivity Landscape

Before troubleshooting, you must visualize the competing pathways.[1] The N-hydroxy-oxindole anion is an ambident nucleophile. Your choice of base and solvent dictates the reaction trajectory.

ReactionPathways Start N-Hydroxy-Oxindole (Substrate) Base Base Selection Start->Base MonoAnion Mono-Anion (N-O⁻) Thermodynamic Species Base->MonoAnion Weak/Moderate Base (K2CO3, Et3N) pKa < 16 DiAnion Dianion (N-O⁻ + C3⁻) Kinetic/High-Energy Species Base->DiAnion Strong Base (NaH, LDA, tBuOK) Excess equivs O_Alk O-Alkylation (Target: N-Alkoxy) MonoAnion->O_Alk Hard Electrophile Polar Aprotic Solvent C_Alk C-Alkylation (Side Reaction) MonoAnion->C_Alk Soft Electrophile (Minor pathway) DiAnion->C_Alk Rapid C3 Attack Mix Complex Mixture (O,C-Dialkylation) DiAnion->Mix Uncontrolled

Figure 1: Chemoselectivity Decision Tree. Controlling the ionization state (Mono- vs. Dianion) is the primary determinant of O- vs. C-alkylation.

Part 2: Troubleshooting Guides (Q&A)

Module A: Solving Regioselectivity Issues (O- vs. C-Alkylation)

Q: I am observing significant C-alkylated byproducts (at C3). How do I shift selectivity to the Oxygen?

A: You are likely over-deprotonating the substrate. The


 of the N-OH group is approximately 6–8 , whereas the C3 proton is significantly less acidic (

~18–20).[1]
  • The Fix (Self-Validating System): Use a "Base Window" strategy. Select a base with a conjugate acid

    
     between 10 and 12 (e.g., 
    
    
    
    or
    
    
    ).[1] This base is strong enough to quantitatively deprotonate the N-OH, but thermodynamically incapable of deprotonating C3.
  • Protocol Shift: Switch from NaH/THF to

    
    /Acetone or 
    
    
    
    /DMF. This ensures only the mono-anion exists.

Q: My O-alkylation yield is low despite using Carbonate bases. What is wrong?

A: The nucleophilicity of the hydroxamate anion is heavily solvent-dependent. In protic solvents (MeOH, EtOH), the N-O⁻ anion is heavily solvated via hydrogen bonding, reducing its reactivity (the "cage effect").[1]

  • The Fix: Switch to Polar Aprotic Solvents (DMF, DMSO, or Acetone).[1] These solvents solvate the cation (

    
    ), leaving the N-O⁻ "naked" and highly reactive.[1]
    
  • Tip: If using alkyl bromides/chlorides, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

Module B: Stability & Decomposition[2][3][4]

Q: The reaction mixture turns black/tarry within minutes. Is my product decomposing?

A: This is likely oxidative degradation of the N-hydroxy moiety. N-hydroxy-oxindoles are susceptible to oxidation into isatin (orange/red) or radical polymerization under basic, aerobic conditions.[1]

  • The Fix:

    • Degas Solvents: Sparge your solvent with Argon/Nitrogen for 15 minutes prior to base addition.

    • Radical Scavenging: If the problem persists, the alkylation might be proceeding via a Single Electron Transfer (SET) mechanism rather than

      
      . Ensure your alkyl halide is not a radical clock prone substrate.[2]
      

Q: I see a "rearranged" product that looks like a benzoxazinone.

A: You have triggered a base-mediated rearrangement. Under high temperatures or strong basic conditions, N-hydroxy-oxindoles can undergo ring expansion or Bamberger-like rearrangements.[1]

  • The Fix: Lower the temperature. O-alkylation of the highly acidic N-OH is fast; it often proceeds at 0°C to Room Temperature . Heating to reflux is rarely necessary and promotes rearrangement.

Part 3: Optimized Experimental Protocols

Protocol A: High-Fidelity Selective O-Alkylation

Best for: Primary alkyl halides, benzyl halides.[1]

Reagents:

  • Substrate: N-hydroxy-oxindole (1.0 equiv)[1]

  • Base:

    
     (1.5 equiv) — Crucial: Finely ground, anhydrous.[1]
    
  • Solvent: Acetone (0.2 M) or DMF (if solubility is poor).[1]

  • Electrophile: Alkyl Halide (1.2 equiv).[1]

Workflow:

  • Dissolution: Dissolve N-hydroxy-oxindole in solvent under

    
     atmosphere.
    
  • Deprotonation: Add

    
    .[2][3] Stir at RT for 15 min . (Color change to yellow/orange indicates anion formation).[1]
    
  • Alkylation: Add Alkyl Halide dropwise.[2]

  • Monitoring: Stir at RT. Monitor by TLC/LCMS. Most reactions complete in 2–4 hours.

  • Workup: Filter off inorganic solids. Concentrate filtrate.[2] If DMF was used, dilute with water and extract with EtOAc (O-alkyl products are usually lipophilic).[1]

Protocol B: Handling Sterically Hindered Electrophiles

Best for: Secondary alkyl halides where


 is sluggish.

Reagents:

  • Base:

    
     (1.5 equiv) — Cesium effect enhances nucleophilicity.[1]
    
  • Solvent: DMF or DMSO.

  • Additive: TBAI (Tetra-n-butylammonium iodide) (10 mol%).[1]

  • Temperature: 40–50°C (Do not exceed 60°C to avoid C3 activation).[1]

Part 4: Data & Mechanism Visualization[1]

The "Base Window" Concept

To ensure process reliability, you must operate within the correct acidity window.[1]

PositionApproximate pKaReactivity RiskRecommended Control
N-OH 6 – 9 Target NucleophileDeprotonate with Carbonates (

~10)
C3-H 18 – 20 Side Reaction (C-Alk)Avoid Hydrides/Alkoxides (

> 16)
Aromatic > 40 InertN/A
Mechanism of Selective O-Alkylation

The following diagram illustrates the orbital interactions ensuring O-selectivity under carbonate conditions.

Mechanism Step1 Step 1: Deprotonation Base removes most acidic proton (OH) Forms Mono-anion Resonance Resonance Stabilization Negative charge delocalized between Oxygen and Carbonyl Step1->Resonance Attack Step 2: Nucleophilic Attack Hard Nucleophile (O) attacks Electrophile (R-X) Soft C3 remains protonated Resonance->Attack K2CO3 / Acetone Product Final Product N-Alkoxy-Oxindole Attack->Product

Figure 2: Mechanistic flow for selective O-alkylation. Note that the C3 position remains protonated and unreactive due to the insufficient basicity of the carbonate.

References

  • Donald, J. R., et al. (2017).[1][4] "Oxindole Synthesis via Cross-Dehydrogenative Coupling." Journal of Organic Chemistry, 82(21), 11288-11294.[1] [1]

  • Singh, R., et al. (2018).[1][4] "Metal-Free Synthesis of N-Alkoxy Oxindoles." Organic Letters, 20(16), 4848-4853.[1] [1]

  • Kumar, A. S. K., et al. (2014).[1] "Regioselective alkylation of oxindoles." Tetrahedron Letters, 55, Synthesis of 3-substituted oxindoles usually requires strong bases, contrasting with N-OH functionalization.[1]

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1] (Authoritative source for pKa values of oxindoles and hydroxamic acids).

  • Kende, A. S., et al. (1982).[1] "Regioselective C-Alkylation of Oxindoles." Synthetic Communications. (Establishes the baseline for C-alkylation conditions to be avoided).

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitropyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic vs. Kinetic Balance

Cyclizing nitropyridines to form fused ring systems (such as 7-azaindoles or 1,5-naphthyridines) is a pivotal step in kinase inhibitor synthesis. However, the electron-deficient nature of the pyridine ring makes the nitro group less prone to reduction compared to benzene analogs, often requiring higher activation energies.

Temperature optimization in this context is not merely about "speed"; it is a control lever for selecting the reaction pathway:

  • High Temperature (>140°C): Favors nitrene generation (Cadogan-Sundberg). High risk of polymerization and tar formation.

  • Moderate Temperature (80–100°C): Favors amine generation (Fe/AcOH or Pd/C). Risk of incomplete cyclization or trapping as N-hydroxyl intermediates.

  • Low Temperature (<60°C): Generally insufficient for cyclization; leads to accumulation of unstable nitroso/hydroxylamine intermediates.

Decision Matrix: Selecting the Thermal Strategy

Before initiating an experiment, use this logic flow to determine the appropriate thermal protocol.

TemperatureStrategy Start Start: Nitropyridine Substrate CheckSub Is the ortho-position functionalized? Start->CheckSub Vinyl Ortho-Vinyl/Styryl Group? CheckSub->Vinyl Yes Carbonyl Ortho-Carbonyl/Ester? CheckSub->Carbonyl Yes Cadogan Method A: Cadogan Cyclization (Nitrene Pathway) Temp: 140-160°C Vinyl->Cadogan Standard Route Iron Method B: Reductive Condensation (Amine Pathway) Temp: 80-100°C Vinyl->Iron If sensitive functional groups Carbonyl->Iron Standard Route Risk1 Risk: Polymerization/Tar Cadogan->Risk1 Risk2 Risk: Stalled N-OH Intermediate Iron->Risk2

Figure 1: Decision tree for selecting reaction temperature based on substrate substitution patterns.

Module A: High-Temperature Cadogan Cyclization

Target: Synthesis of Azaindoles/Carbazoles from o-nitropyridyl styrenes. Mechanism: Deoxygenation by P(III)


 Nitrene 

C-H Insertion.
The Thermal Challenge

The deoxygenation of the nitro group by triethyl phosphite is highly exothermic, yet the subsequent ring closure (C-H insertion) has a high activation barrier. If the temperature drops below 140°C, the reaction often stalls at the nitroso or nitrene stage, leading to dimerization (azo compounds).

Standardized Protocol (High-T)
  • Setup: Flame-dried glassware. Argon atmosphere is mandatory (phosphites oxidize in air).

  • Solvent: Neat triethyl phosphite (

    
    ) or 1,2-dichlorobenzene if dilution is needed.
    
  • Ramp:

    • Heat solvent to 160°C (reflux) first.

    • Add substrate dropwise (solution in minimal solvent) to the refluxing mixture. Do not mix cold and heat together. This "inverse addition" prevents the accumulation of unreacted nitro compound and minimizes exotherm spikes.

  • Duration: 4–8 hours. Monitor by LCMS for the disappearance of the N-hydroxy intermediate (

    
    ).
    
Troubleshooting Guide: Cadogan Cyclization
SymptomProbable CauseCorrective Action
Black Tar / Low Yield Thermal decomposition of the pyridine ring or polymerization of the vinyl group.Reduce T to 140°C and extend time. Switch to Microwave irradiation (200°C for 15 min) to minimize thermal exposure time.
Product M+16 or M+32 Incomplete deoxygenation (Nitroso or N-hydroxy intermediate).Temperature too low (<140°C). Increase T to reflux. Add fresh

(2 eq) to drive deoxygenation.
Azo-dimer formation High concentration of nitrene intermediate reacting with itself.Dilution issue. Use the "Inverse Addition" technique (dropwise substrate into hot solvent) to keep instantaneous concentration low.
Violent Exotherm Accumulation of nitro substrate before initiation.Safety Stop. Ensure the bath is at 160°C before addition. Check DSC data for onset temperature (see Section 5).

Module B: Moderate-Temperature Metal-Mediated Cyclization

Target: Synthesis of Naphthyridines/Quinolines from o-nitro-carbonyls. Mechanism: Stepwise reduction (


) followed by condensation.
The Thermal Challenge

Unlike the Cadogan reaction, this pathway requires the formation of a nucleophilic amine. If the temperature is too high (>100°C) in the presence of acid (AcOH), the amine can degrade or attack other electrophiles. If too low (<60°C), the condensation step (ring closure) is too slow, and the amine may oxidize.

Standardized Protocol (Moderate-T)
  • Reagents: Iron powder (325 mesh, activated), Glacial Acetic Acid (AcOH).

  • Temperature Setpoint: 80°C – 90°C .

  • Procedure:

    • Dissolve nitropyridine in AcOH/EtOH (2:1).

    • Add Iron powder (4–6 equiv) in portions.

    • Heat to 85°C.

    • Critical Check: Monitor the disappearance of the yellow nitro color.

  • Workup: Filter hot through Celite (to remove iron salts before they crash out).

Troubleshooting Guide: Fe/AcOH Cyclization
SymptomProbable CauseCorrective Action
Stalled at Amine (M-30) Reduction occurred, but cyclization (condensation) failed.Increase T to 105°C (reflux). Add a dehydrating agent (molecular sieves) or catalytic

to promote water loss.
Thick Slurry/Stirring Stopped Iron acetate salts precipitated, encapsulating the reactant.Solvent Check. Add 20% water or EtOH to the AcOH. Increase stirring speed. Filter hot immediately after completion.
De-halogenation If the pyridine has a Cl/Br, Fe/AcOH can reduce the C-X bond.Lower T to 60°C. Switch reductant to

(stannous chloride) or

(dithionite) which are milder on halogens.
N-Oxide formation Incomplete reduction (hydroxylamine stage).Reaction time too short. Iron surface may be passivated. Add 1 drop of conc. HCl to activate the iron surface.

Thermal Safety & Scale-Up (DSC Analysis)

When optimizing temperature, safety is the boundary condition . Nitropyridines are energetic precursors. Before scaling above 1 gram, you must consult Differential Scanning Calorimetry (DSC) data.

Mechanistic Pathway & Thermal Risks

ThermalSafety Nitro Nitropyridine (Potential Energy Source) Process Process Temp (140-160°C) Nitro->Process Controlled Heating Onset DSC Onset Temp (Typically 200-250°C) Runaway THERMAL RUNAWAY (Explosion Risk) Onset->Runaway Adiabatic Self-Heating Process->Onset Safety Margin < 50°C?

Figure 2: Thermal safety margins. The process temperature must be at least 50°C below the DSC onset of decomposition.

Key Safety Rule:

  • If your reaction requires 160°C (Cadogan), and the DSC onset of your nitropyridine is 190°C, the margin (30°C) is unsafe for large batches.

  • Solution: Switch to a catalytic method (Pd/CO) that operates at 110°C, widening the safety margin.

Frequently Asked Questions (FAQ)

Q1: I am seeing a "doublet" impurity in LCMS with mass M-16. What is it? A: This is likely the N-hydroxy intermediate (or the N-oxide of the product). In the Cadogan reaction, this implies the temperature was not high enough to cleave the N-O bond of the intermediate nitrenoid. Increase the reaction temperature or add more phosphite reductant.

Q2: Can I use microwave heating to optimize the temperature? A: Yes, microwave heating is excellent for nitropyridine cyclization (See Schirok, 2006). It allows you to reach 200°C instantaneously, bypassing the slow ramp-up where side reactions (dimerization) occur. However, ensure your vessel is rated for the high pressure generated by volatile solvents or byproducts (


, ethylene).

Q3: My product is trapped as the uncyclized amine in the Fe/AcOH method. Heating higher degrades it. What now? A: If thermal cyclization fails, isolate the amine and perform a separate "chemical" cyclization. For example, use a coupling reagent (HATU/EDC) if closing an amide bond, or use acid catalysis (p-TsOH in toluene with Dean-Stark) to drive the dehydration at a lower temperature than refluxing AcOH.

Q4: Why does the reaction turn black immediately upon adding the nitropyridine to hot phosphite? A: Nitropyridines are electron-deficient and prone to nucleophilic attack by the phosphite at the pyridine ring carbons (not just the nitro group) at high temperatures. This leads to complex polymerization. Fix: Lower the temperature to 140°C or switch to a less nucleophilic reductant like


 with a silane.

References

  • Cadogan-Sundberg Mechanism & Conditions: Cadogan, J. I. G., et al. "Reduction of Nitro-compounds by Tervalent Phosphorus Reagents." Journal of the Chemical Society, 1965.

  • Microwave Optimization for Azaindoles: Schirok, H. "Synthesis of 1,3-Substituted 7-Azaindoles from Oxiranes via a Microwave-Accelerated ...[1] Sequence." The Journal of Organic Chemistry, 2006, 71(15), 5538–5545.

  • Iron-Mediated Reductive Cyclization: Dulenko, V. I., & Nikolyukin, Yu.[2][3] A. "New synthesis of indole-7-carboxylic acid." Chemistry of Heterocyclic Compounds, 1986.[2]

  • Thermal Safety of Nitro Compounds (DSC): Stadlbauer, W., et al. "Thermal Cyclization of 4-Azido-3-nitropyridines to Furoxanes."[4] Journal of Heterocyclic Chemistry, 2001.

  • Palladium-Catalyzed Reductive Cyclization (CO Surrogates): Ragaini, F., et al. "Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate." Molecules, 2023.[5][6]

Sources

Controlling tautomerism in N-hydroxy-azaindolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Tautomerism & Reactivity

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Tautomeric Challenge

Welcome to the Technical Support Center. You are likely here because your N-hydroxy-azaindolin-2-one (also known as 1-hydroxy-7-azaindoxyle) synthesis is yielding inconsistent results.

This scaffold is a cyclic hydroxamic acid embedded in a 7-azaindole core. Unlike simple indoles, this molecule suffers from a complex tri-partite tautomeric equilibrium driven by the electron-deficient pyridine ring.

The Core Conflict:

  • Keto Form (Lactam): The stable, neutral form (usually desired for storage).

  • Enol Form (Lactim): The reactive form, often leading to O-alkylation.

  • Zwitterionic/N-Oxide Form: Driven by the basicity of the pyridine nitrogen (N7).

Failure to control this equilibrium leads to over-reduction (loss of the N-OH), C-alkylation side products , or insoluble zwitterionic aggregates .

Module 1: Tautomer Identification & Monitoring

User Issue: "My NMR spectrum shows broad, shifting peaks, and I cannot confirm the structure."

Troubleshooting Guide

The N-hydroxy proton is highly sensitive to solvent and concentration. You must distinguish between the N-hydroxy species and the N-H (over-reduced) impurity.

Diagnostic FeatureKeto Form (Lactam)Enol Form (Lactim)Over-reduced (N-H)
1H NMR (DMSO-d6) N-OH singlet @ 10.5–11.5 ppmC-OH (rarely seen distinct)N-H broad singlet @ 10.0–11.0 ppm
13C NMR (C=O) Distinct Carbonyl @ ~165 ppmShifted upfield (~155-160 ppm)Carbonyl @ ~170 ppm
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)Weak/Absent C=O; Broad OHStrong C=O; Sharp N-H (~3200 cm⁻¹)
FeCl3 Test Deep Red/Purple (Hydroxamic acid)Red/PurpleNegative/Yellow (No chelation)
Expert Insight: The "Exchange" Trap

In polar aprotic solvents (DMSO), the N-OH proton often undergoes rapid exchange with the trace water or the pyridine nitrogen (N7), causing peak broadening.

  • Solution: Run NMR at -20°C or add a trace of picric acid to freeze the tautomeric exchange and sharpen the peaks.

Module 2: Synthetic Control (Reductive Cyclization)

User Issue: "I am losing the N-hydroxy group during cyclization, yielding the simple azaindolin-2-one (N-H)."

This is the most common failure mode. The N-O bond is weak. Standard hydrogenation (H2/Pd-C) will cleavage this bond rapidly.

Workflow Visualization: Pathway Selection

SynthesisPath cluster_0 Critical Decision Point NitroEster 2-Nitro-pyridine-3-acetate Intermediate Hydroxylamine Intermediate NitroEster->Intermediate Partial Reduction MethodA Method A: H2 / Pd-C OverReduced Azaindolin-2-one (N-H Impurity) MethodA->OverReduced Rapid N-O Cleavage MethodB Method B: Zn / NH4Cl (Aq) Target N-Hydroxy-Azaindolin-2-one (Target) MethodB->Target Controlled Cyclization Intermediate->MethodA Intermediate->MethodB Target->OverReduced prolonged reaction time or high temp

Caption: Pathway selection for retaining the N-hydroxy motif. Zinc-mediated reduction prevents N-O bond cleavage common in catalytic hydrogenation.

Protocol 1: Chemoselective Reductive Cyclization

Goal: Cyclize the nitro-ester to N-hydroxy-lactam without over-reduction.

  • Reagents: Starting Nitro-ester (1.0 eq), Zn Dust (4.0 eq), NH4Cl (saturated aq. solution), THF/MeOH (1:1).

  • Temperature Control: Cool reaction to 0°C before adding Zn. The exotherm drives over-reduction.

  • Addition: Add Zn dust in small portions over 30 minutes.

  • Monitoring: Monitor by TLC (stain with FeCl3).

    • Stop point: As soon as the starting material disappears. Do NOT let it stir "overnight."

  • Quench: Filter immediately through Celite to remove Zn. Acidify filtrate to pH 4 with 1M HCl (stabilizes the N-OH form) and extract.

Module 3: Controlling Reactivity (Alkylation)

User Issue: "I am trying to O-alkylate the N-OH group, but I'm getting mixtures of C-alkylation or N-alkylation on the pyridine ring."

The N-hydroxy-azaindolin-2-one anion is an ambident nucleophile .

  • Hard Center: Oxygen (of the N-OH).

  • Soft Center: Carbon (C3 position).

  • Distractor: Pyridine Nitrogen (N7).

Logic Diagram: Alkylation Selectivity

AlkylationLogic Anion N-Hydroxy Anion (Ambident Nucleophile) ConditionA Soft Base (K2CO3) Polar Aprotic (DMF) Room Temp Anion->ConditionA Promotes O-attack ConditionB Hard Base (NaH/LiHMDS) Polar Protic/Chelating High Temp Anion->ConditionB Promotes C-attack ResultA O-Alkylation (Major) (Thermodynamic) ConditionA->ResultA ResultB C-Alkylation / N7-Alkylation (Kinetic/Chelation) ConditionB->ResultB

Caption: HSAB (Hard-Soft Acid-Base) logic applied to alkylation. Soft bases in DMF favor the desired O-alkylation over C-alkylation.

Protocol 2: Selective O-Alkylation

To lock the tautomer into the O-alkylated hydroxamic ether form:

  • Solvent: Use DMF or DMAc (Polar Aprotic). Avoid alcohols (promotes proton exchange).

  • Base: Use K2CO3 or Cs2CO3 (1.5 eq).

    • Why? Carbonate is a "softer" base than hydride, minimizing deprotonation at C3. Cesium ("Cesium Effect") promotes O-alkylation due to weak ion pairing.

  • Electrophile: Alkyl halide (1.1 eq).

  • Procedure:

    • Dissolve substrate in DMF.[1]

    • Add Base.[2] Stir 15 min (Color change to yellow/orange indicates anion formation).

    • Add electrophile dropwise at 0°C, then warm to RT.

    • Critical: Do not heat above 60°C; this encourages Claisen-type rearrangement to C-alkyl products.

Module 4: Purification & Stability (FAQs)

Q: My compound streaks on silica gel columns. How do I fix this? A: The N-hydroxy group is acidic (pKa ~6-8). It interacts strongly with silanols.

  • Fix: Add 1% Acetic Acid to your eluent (DCM/MeOH). This keeps the molecule protonated (Neutral Keto form) and prevents streaking. Avoid Triethylamine, which forms salts that stick to the baseline.

Q: The product turns pink/red upon standing in air. A: This indicates oxidation to the N-oxyl radical or chelation with trace metals.

  • Fix: Store the compound under Argon at -20°C. If solid, recrystallize from EtOH/Water with a pinch of EDTA to scavenge metals.

Q: Can I use Mitsunobu conditions instead of SN2 alkylation? A: Yes, for O-alkylation with alcohols.

  • Protocol: PPh3 (1.5 eq), DIAD (1.5 eq), Alcohol (1.2 eq) in THF.

  • Note: Mitsunobu is exclusively O-selective here because the reaction occurs via the oxy-phosphonium intermediate, which attacks the most acidic oxygen (N-OH).

References

  • Reductive Cyclization Mechanisms

    • Synthesis of N-hydroxyindoles via reductive cycliz
    • Source: [Beilstein J. Org.[3] Chem. 2011, 7, 59–67]([Link])

  • Tautomerism in Azaindoles

    • Tautomeric equilibrium and water-assisted proton transfer in 7-azaindole clusters.
    • Source:

  • Alkylation Selectivity (HSAB Theory)

    • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent effects.[3][4][5] (Applied here to the analogous azaindole).

    • Source: [Beilstein J. Org.[3] Chem. 2021, 17, 1939–1951]([Link])

  • N-Hydroxy Heterocycle Stability

    • Synthesis and Stability of N-Hydroxyindoles.
    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. N-hydroxy compounds can be potential sensitizers; handle with appropriate PPE.

Sources

Technical Support Center: Metal Impurity Removal from Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification of 7-Azaindole (and isomer) Scaffolds User Role: Senior Application Scientist

Introduction: The Azaindole Challenge

Welcome to the technical support hub for azaindole purification. If you are here, you likely have a Suzuki, Buchwald, or Sonogashira product that retains stubborn palladium (Pd) or copper (Cu) levels despite standard workups.

The Root Cause: Unlike simple arenes, azaindoles are bidentate ligands . The pyridine nitrogen (N7) and the indole nitrogen (N1, if deprotonated) act as a "claw," forming thermodynamically stable coordination complexes with transition metals. Standard silica chromatography often fails because the metal "streaks" along with your polar product.

This guide provides three field-proven modules to break this coordination and meet ICH Q3D limits (<10–20 ppm).

Module 1: The "Quick Fix" (Solid-Supported Scavengers)

Best For: Late-stage intermediates (100 mg to 100 g scale) where filtration is preferred over extraction.

The Science

Silica- or resin-bound scavengers rely on functional groups with a higher affinity for the metal than your azaindole. For azaindoles, simple thiol scavengers often fail because the azaindole-Pd bond is too strong. You need Trimercaptotriazine (TMT) or Thiourea functionalities.

Selection Guide
Scavenger TypeFunctional GroupTarget MetalsCompatibility
Si-TMT 2,4,6-TrimercaptotriazinePd(II), Pd(0) , Ru, Rh, CuBest for Azaindoles. High affinity; works in MeOH, THF, DMF.
Si-Thiol PropylthiolAg, Hg, Pd(II)Good general purpose, but may struggle with chelated Pd.
Si-DMT DimercaptotriazinePd, Ru, IrEquivalent to TMT but on different backbones (often polystyrene).
Activated Carbon N/ABulk Pd removalWarning: High risk of yield loss due to azaindole adsorption.
Standard Protocol: The "Hot Swirl"

Do not just stir at room temperature. Heat is required to overcome the activation energy of ligand exchange.

  • Dissolution: Dissolve crude azaindole in a solvent that dissolves the product well (THF, EtOAc, or MeOH). Avoid DCM if possible (slower kinetics).

  • Loading: Add Si-TMT (or equivalent).[1]

    • Calculation: 3–5 equivalents relative to the residual metal (if known). If unknown, use 5–10 wt% relative to the substrate.

  • Incubation: Agitate at 45–50°C for 4–12 hours.

  • Filtration: Filter hot through a 0.45 µm PTFE or Nylon pad to remove the scavenger.

  • Analysis: Check Pd levels. If >20 ppm, repeat with fresh scavenger or switch to Module 2.

Module 2: The "Chemist's Toolkit" (N-Acetylcysteine Wash)

Best For: Process scale (>100 g) or when solid scavengers are too expensive.

The Science

N-Acetylcysteine (NAC) is a zwitterionic amino acid derivative. It is uniquely effective because it is water-soluble yet has an organic-compatible "tail." It penetrates the organic layer, chelates the Pd from the azaindole, and pulls it into the aqueous phase upon pH adjustment.

Protocol: The NAC Extraction

Reagents: N-Acetylcysteine (CAS: 616-91-1), Ammonia or Sodium Bicarbonate.[2]

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc or 2-MeTHF are ideal).

  • The Wash:

    • Prepare a 0.5 M to 1.0 M aqueous solution of N-Acetylcysteine .

    • Add the aqueous NAC solution to the organic layer (Ratio: 1:1 or 1:2 vol/vol).

    • CRITICAL STEP: Heat the biphasic mixture to 40–50°C under vigorous stirring for 1–2 hours. Room temperature washes will fail.

  • The Quench:

    • Cool to room temperature.[2]

    • Add weak base (e.g., sat. NaHCO₃ or dilute NH₄OH) until the aqueous layer is pH ~8–9. This deprotonates the NAC, locking the Pd-NAC complex in the water layer.

  • Separation: Separate layers. Wash the organic layer once more with water or brine to remove residual NAC.

Module 3: Advanced Techniques (Crystallization)

Best For: Final API steps requiring >99.5% purity and <5 ppm metal.

The Trap: Crystallizing an azaindole directly from a Pd-rich solution often results in the metal co-crystallizing inside the lattice.

The Fix: "Scavenger-Assisted Crystallization."

  • Dissolve crude solid in the crystallization solvent (e.g., Ethanol/Water).

  • Add a soluble scavenger (e.g., Na₃TMT ) or a solid scavenger (Si-TMT) to the hot solution.

  • Perform a hot filtration to remove the scavenger-metal complex.

  • Allow the filtrate to cool slowly. The crystal lattice will form without the metal interference.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

Purification_Strategy Start Crude Azaindole Intermediate Check_Level Est. Metal Level? Start->Check_Level High_Pd High (>1000 ppm) Visible Black Particulates Check_Level->High_Pd Low_Pd Moderate (<500 ppm) Solution looks clear Check_Level->Low_Pd Pre_Treat Pre-treatment: Celite Filtration or Activated Carbon Slurry High_Pd->Pre_Treat Select_Method Select Method Based on Scale Low_Pd->Select_Method Pre_Treat->Low_Pd Small_Scale Small Scale (<50g) Use Solid Scavengers (Module 1) Select_Method->Small_Scale Large_Scale Large Scale (>50g) Use NAC Wash (Module 2) Select_Method->Large_Scale Check_Spec Check Metal Content (ICP-MS) Small_Scale->Check_Spec Large_Scale->Check_Spec Pass Pass (<20 ppm) Proceed to Next Step Check_Spec->Pass Within Limits Fail Fail (>20 ppm) Check_Spec->Fail Above Limits Recryst Scavenger-Assisted Crystallization (Module 3) Fail->Recryst Recryst->Check_Spec

Caption: Decision matrix for selecting the appropriate purification module based on initial contamination levels and reaction scale.

Troubleshooting & FAQs

Q1: I used a silica column, but the product fractions are still gray/brown. Why? A: This is "metal dragging." The azaindole-Pd complex is sufficiently polar to move on silica but often has a similar Rf to your product or "smears" across all fractions.

  • Fix: Do not rely on standard silica. Pre-treat the crude material with Si-TMT (Module 1) before loading the column. Alternatively, add 1–2% Triethylamine to your eluent; this can sometimes compete for the metal, though less effectively than TMT.

Q2: The N-Acetylcysteine (NAC) wash formed a terrible emulsion. A: This happens if the pH is adjusted too quickly or if the organic solvent is too similar in density to water.

  • Fix:

    • Filter the biphasic mixture through a pad of Celite to break the emulsion.

    • Add brine to increase the density of the aqueous layer.

    • Ensure you are using a distinct solvent like EtOAc or 2-MeTHF, not DCM (which is prone to emulsions with proteins/amino acids).

Q3: My yield dropped significantly after using Activated Carbon. A: Azaindoles are flat, aromatic systems that adsorb strongly to carbon.

  • Fix: Switch to functionalized silica (Si-TMT) . While more expensive per gram, the specific binding prevents yield loss. If you must use carbon, use "Cuno" filters (carbon-impregnated cellulose) rather than loose powder to minimize physical entrapment.

Q4: Can I use EDTA instead of NAC? A: EDTA is generally too hydrophilic. It stays in the water layer and struggles to "reach" into the organic layer to grab the Pd. NAC is superior because it has better organic compatibility during the heating phase.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[3] Link

  • Biotage. (2023). Metal Scavenger User Guide: Strategies for Work-up and Purification. Link

  • SiliCycle. (2022). SiliMetS® Metal Scavengers Selection Guide. Link

Sources

Technical Support Center: Stabilization of N-Hydroxy Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The "Janus" Problem: N-hydroxy compounds possess a unique reactivity profile—nucleophilic at the oxygen or nitrogen depending on pH—that makes them indispensable in drug discovery (e.g., HDAC inhibitors, siderophores) and bioconjugation. However, this same reactivity renders them thermodynamically unstable. They are prone to oxidation (to nitrones/nitroso), disproportionation , and metal-catalyzed decomposition .

The Solution: Stability is not passive; it is an active system of kinetic control. This guide moves beyond simple "refrigeration" to establish a Triple-Barrier Defense :

  • Thermodynamic Stabilization: Locking the free base into a salt lattice.

  • Kinetic Inhibition: Sequestering trace metal catalysts.

  • Environmental Exclusion: Eliminating oxygen and moisture.

Troubleshooting Console (Q&A)

Category: Visual & Physical Diagnostics

Q: My N-hydroxy compound (free base) has turned from a white powder to a yellow/brown sticky solid. Is it salvageable?

  • Diagnosis: This is the hallmark of oxidative degradation . N-hydroxy compounds (especially hydroxylamines) oxidize to form nitrones or nitroso intermediates, which often polymerize or decompose into colored impurities [1, 8].

  • Immediate Action: Run a TLC or LC-MS. If the impurity profile is <10%, recrystallize immediately (see Protocol A). If >10% or the material is "gummy," the degradation is likely autocatalytic. Discard.

  • Root Cause: Storage as a free base in the presence of atmospheric oxygen.

Q: I observe pressure buildup in the storage vial of my hydroxylamine solution.

  • Diagnosis: Disproportionation or metal-catalyzed decomposition is generating gas (N₂, N₂O, or NH₃) [2, 3].

  • Immediate Action: Vent carefully in a fume hood. Test the solution for pH; highly basic conditions accelerate this decomposition.

  • Prevention: Never store high-concentration (>50%) hydroxylamine free base without a stabilizer package (see Protocol C).

Q: My NHS-ester (N-hydroxysuccinimide ester) yields poor conjugation efficiency despite being stored at -20°C.

  • Diagnosis: Hydrolysis .[1][2] Moisture condensation upon warming is the silent killer. Every time you open a cold vial in humid air, water condenses and hydrolyzes the ester to the carboxylic acid + NHS [1].

  • Corrective Protocol: Always allow the vial to equilibrate to room temperature before opening. Store in single-use aliquots to avoid freeze-thaw cycles.

Critical Degradation Pathways (Visualization)

Understanding how your molecule dies is the first step to saving it.

DegradationPathways cluster_prevention Stabilization Interventions NHydroxy N-Hydroxy Compound (R-NH-OH) Oxidation Oxidation (O2 / Light) NHydroxy->Oxidation Slow Hydrolysis Hydrolysis (H2O / pH > 7) NHydroxy->Hydrolysis Nucleophilic Attack MetalCat Metal Catalysis (Fe3+, Cu2+) NHydroxy->MetalCat Chelation Nitrone Nitrone / Nitroso (Colored Impurities) Oxidation->Nitrone -2H Carboxylic Carboxylic Acid + Hydroxylamine Hydrolysis->Carboxylic Cleavage Gas Gas Evolution (N2, N2O, NH3) MetalCat->Gas Rapid Decomp Salt Salt Formation (HCl/TFA) Salt->NHydroxy Prevents Chelator Chelator (EDTA) Chelator->MetalCat Inhibits Inert Inert Gas (Ar/N2) Inert->Oxidation Blocks

Figure 1: Primary degradation vectors for N-hydroxy compounds. Note that metal ions act as catalysts, meaning trace amounts can destroy bulk material.

Field-Proven Stabilization Protocols

Protocol A: Salt Formation (The "Gold Standard")

Why: Converting the free base to a salt (HCl, Oxalate, Sulfate) protonates the nitrogen/oxygen center, significantly raising the activation energy for oxidation and disproportionation [2, 11].

Applicability: Hydroxylamines, N-alkyl hydroxylamines. (Note: Not applicable for NHS esters or hydroxamic acids where acid sensitivity is an issue).

Step-by-Step:

  • Dissolution: Dissolve the crude N-hydroxy free base in a minimal amount of anhydrous diethyl ether or ethyl acetate (0°C).

  • Acidification: Slowly bubble dry HCl gas or add 2M HCl in diethyl ether dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Endpoint: Continue addition until the supernatant is acidic (check with wet pH paper).

  • Isolation: Filter the solid under Argon (using a Schlenk frit if possible) to avoid moisture absorption.[3]

  • Drying: Dry under high vacuum for 4 hours.

  • Result: The HCl salt is often stable at room temperature for months, whereas the free base degrades in days.

Protocol B: The "Chelation Shield" for Solutions

Why: Trace transition metals (Fe, Cu) ubiquitous in glassware and solvents catalyze the radical decomposition of N-hydroxy compounds [2, 6].

Applicability: Aqueous solutions of Hydroxylamine, Hydroxyurea.[4]

Formulation Table:

Component Concentration Function
Target Compound 10 - 50 wt% Active Reagent
EDTA (Disodium) 0.01 - 0.05 wt% Sequesters Fe/Cu ions [2]
Buffer pH 3.0 - 6.0 Minimizes base-catalyzed disproportionation

| Solvent | Degassed H₂O | Removes dissolved O₂ |

Procedure:

  • Prepare the solvent by sparging with Nitrogen for 30 minutes.

  • Add EDTA before adding the N-hydroxy compound. This ensures metals are scavenged before they initiate radical chains.

  • Store in plastic (HDPE) bottles rather than glass (glass can leach trace metals over years).

Protocol C: Storage of NHS Esters (Hydrolysis Prevention)

Why: NHS esters are extremely susceptible to hydrolysis.[1] The half-life decreases from hours at pH 7 to minutes at pH 8.6 [1].

  • Desiccation: Store solid NHS esters in a container with active desiccant (silica gel or molecular sieves).

  • Temperature: Store at -20°C.

  • Equilibration Rule: NEVER open the bottle while cold. Allow 30 mins to reach RT.

  • Solvent Choice: If storing as a stock solution, use Anhydrous DMSO or DMAc . Avoid DMF (it decomposes to amines which react with the ester).

Decision Logic for Storage

Use this logic flow to determine the optimal storage condition for your specific compound.

StorageLogic Start Identify Compound Class Hydroxylamine Hydroxylamines (R-NH-OH) Start->Hydroxylamine Hydroxamic Hydroxamic Acids (R-CO-NH-OH) Start->Hydroxamic NHS NHS Esters Start->NHS IsSalt Can it form a Salt? (Basic Nitrogen present?) Yes Convert to HCl Salt Store RT/Desiccator IsSalt->Yes Yes No Store Free Base -20°C, Argon, Dark IsSalt->No No (Labile groups) Hydroxylamine->IsSalt AcidStable Check pKa Hydroxamic->AcidStable Is it Acid Stable? Moisture Store -20°C Anhydrous DMSO only Equilibrate before opening NHS->Moisture Strict Moisture Control HighStability Store Solid, 4°C Protect from Light AcidStable->HighStability Yes LowStability Add EDTA (if solution) Store -20°C AcidStable->LowStability No (Fe sensitive)

Figure 2: Decision matrix for selecting storage conditions based on chemical structure.

References

  • BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. BenchChem. Link

  • BASF Aktiengesellschaft. (1998). Stabilization of hydroxylamine solutions (US Patent 5808150A). Google Patents. Link

  • European Patent Office. (1992). Stabilization of aqueous hydroxylamine solutions (EP 0516933 B1). Google Patents. Link

  • McLoughlin, M., et al. (1998). Aqueous stability of SB 210661: kinetics and primary degradation mechanisms of an N-hydroxyurea-containing 5-lipoxygenase inhibitor. Journal of Pharmacy and Pharmacology. Link

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.[3] Stack Exchange. Link

  • Texas A&M University. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Link

  • Hypha Discovery. (2021). Manufacturing and Degradation Impurities.[5][6][7] Hypha Discovery. Link

  • Reddit Chemistry Community. (2021). How to keep N-hydroxylamine stable for shipping and storing?. Reddit. Link

  • Sutton, H. C., et al. (2012). The mechanism underlying nitroxyl and nitric oxide formation from hydroxamic acids. Biochimica et Biophysica Acta. Link

  • Asian Journal of Pharmaceutical Research. (2021). Impurity Identification and Characterization of some Anti-Diabetic Drugs. Link

  • Bagno, A., et al. (2007). Acido-base behavior of hydroxamic acids: experimental and ab initio studies. Semantic Scholar. Link

Sources

Validation & Comparative

1H NMR Characterization Guide: N-Hydroxy-6-chloro-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive 1H NMR characterization strategy for N-Hydroxy-6-chloro-4-aza-2-oxindole , a specialized heterocyclic scaffold often encountered in the development of kinase inhibitors and antiviral agents.

The characterization of this compound presents unique challenges due to the N-hydroxy imidate/hydroxamic acid tautomerism and the electron-deficient 4-azaindole core . This guide compares the optimal characterization method (DMSO-d6 with D2O exchange) against suboptimal alternatives, providing a robust, self-validating protocol.

Part 1: Strategic Characterization Workflow

The primary challenge in characterizing N-hydroxy-oxindoles is distinguishing the N-hydroxy (N-OH) moiety from potential N-oxide isomers or O-alkylated impurities, while simultaneously confirming the regiochemistry of the chlorine substitution on the 4-azaindole core.

The following decision tree outlines the logical flow for unequivocal structural assignment.

CharacterizationWorkflow Start Sample: N-Hydroxy-6-chloro-4-aza-2-oxindole SolventSelect Solvent Selection: DMSO-d6 (Primary) Start->SolventSelect SpecAcq Acquire 1H NMR (sw = 14-16 ppm) SolventSelect->SpecAcq Preserves OH signal CheckOH Check >10 ppm region: Broad Singlet Present? SpecAcq->CheckOH YesOH Tentative N-OH Assigned CheckOH->YesOH Yes NoOH Check Water Content / Consider MeOD exchange CheckOH->NoOH No (Signal lost via exchange) D2OShake Validation Step: D2O Shake Test YesOH->D2OShake RegioCheck Regiochemistry Check: Analyze Aromatics (H5 vs H7) D2OShake->RegioCheck OH disappears Final Confirmed Structure: 1-OH-6-Cl-4-aza-oxindole RegioCheck->Final H5 (s) & H7 (s) confirmed

Figure 1: Strategic decision tree for NMR validation of N-hydroxy-aza-oxindoles. Note the critical D2O exchange step to confirm the labile N-OH proton.

Part 2: Comparative Analysis & Spectral Data[1]

Performance Comparison: Solvent Systems

The choice of solvent is critical for this compound. Unlike standard oxindoles, the N-hydroxy group is acidic and prone to rapid proton exchange.

FeatureMethod A: DMSO-d6 (Recommended) Method B: Methanol-d4 (Alternative) Method C: CDCl3 (Not Recommended)
N-OH Detection Excellent. Signal appears as a broad singlet at 10.5–11.5 ppm.Poor. Proton exchanges with solvent deuterium (–OD); signal disappears.Variable. Solubility is often poor; signal may be extremely broad or missing.
Resolution High. Sharpens aromatic coupling constants (

).
Good, but loses labile proton information.Poor resolution due to aggregation/H-bonding.
Water Sensitivity Moderate. Hygroscopic nature of DMSO can broaden OH signal.Irrelevant (exchange occurs regardless).High. Traces of water broaden peaks significantly.
Use Case Structural Validation & Purity Simplifying Aromatic Region Not recommended
Theoretical Chemical Shift Assignment

Based on additivity rules for 4-azaindoles and substituent effects of the 6-chloro and N-hydroxy groups, the following shifts are the expected standard for identification.

Structure Reference: 1-hydroxy-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
N-OH Hydroxyl10.8 – 11.5 br s-Highly deshielded labile proton; diagnostic for N-OH.
H-5 Aromatic (Pyridine)8.2 – 8.4 s (or d)

Alpha to pyridine nitrogen (deshielded). Appears as singlet due to Cl-substitution at C6.
H-7 Aromatic (Pyridine)7.1 – 7.3 s (or d)

Shielded relative to H-5; meta-coupling to H-5 may be visible.
H-3 Methylene (

)
3.6 – 3.8 s-Characteristic oxindole methylene singlet. Integral = 2H.

Distinguishing Impurities:

  • Parent (N-H): If the N-OH reduction occurs, the N-H signal appears upfield (approx 10.5 ppm) but is often sharper than N-OH. Mass spec is required to confirm.

  • O-Alkylated (N-OMe): If O-methylation occurred during synthesis, the broad OH disappears, and a sharp singlet (3H) appears at ~3.9–4.0 ppm.

Part 3: Detailed Experimental Protocol

To ensure reproducibility and prevent degradation (N-hydroxy compounds can be thermally unstable or light-sensitive), follow this "Senior Scientist" protocol.

Equipment & Reagents[2][3][4]
  • Spectrometer: 400 MHz minimum (600 MHz preferred for resolving meta-couplings).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Crucial: Use a fresh ampoule to minimize water content.

  • Tubes: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP).

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Method):

    • Weigh 5–10 mg of the solid product.

    • Note: Do not heat the sample to dissolve. N-hydroxy oxindoles can undergo "Lossen-like" rearrangements or oxidation at high temps.

    • Add 0.6 mL DMSO-d6 directly to the vial, swirl gently until dissolved, then transfer to the NMR tube.

    • Self-Validation Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., NaCl from synthesis) which can distort shimming.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton (zg30).

    • Spectral Width: Set to -2 to 16 ppm . (Standard 10 ppm windows often cut off the N-OH signal).

    • Relaxation Delay (D1): Set to 5 seconds . The quaternary carbons and isolated protons (H-5, H-7) require longer relaxation for accurate integration.

    • Scans: 16–64 scans (depending on concentration).

  • The "D2O Shake" Validation (Mandatory):

    • After acquiring the initial spectrum, add 1 drop of D2O to the tube.

    • Shake vigorously and re-acquire.

    • Result: The broad singlet at >10 ppm must disappear . If it remains, it is likely a carboxylic acid impurity or a stable NH not exchanging (rare for this scaffold).

  • Data Processing:

    • Reference the spectrum to the residual DMSO pentet (2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) to reduce noise on the broad OH peak.

Part 4: Structural Causality & Interpretation

Understanding why the spectrum looks this way establishes authoritative grounding.

The 4-Aza Effect

In a standard oxindole, the benzene ring protons show complex splitting (d, t, t, d). In 4-aza-oxindole (pyrrolo[3,2-b]pyridine), the nitrogen atom at position 4 alters the electronics:

  • Deshielding of H-5: The H-5 proton is adjacent to the pyridine nitrogen (N4). The inductive effect of Nitrogen pulls electron density, shifting H-5 downfield (~8.3 ppm) compared to a benzene analog.

  • Loss of Coupling: The 6-chloro substituent acts as a "coupling blocker". In a non-substituted 4-azaindole, H-5 would couple to H-6 (

    
     Hz). With Chlorine at C6, H-5 becomes a singlet (or shows tiny meta-coupling to H-7). This "singlet-singlet" pattern in the aromatic region is the fingerprint  of the 6-substituted 4-aza core.
    
Tautomerism Visualization

The N-hydroxy group introduces a tautomeric equilibrium that can confuse inexperienced analysts. The compound exists primarily in the keto-form (A) in DMSO, but traces of the enol-form (B) may be visible.

Figure 2: Tautomeric equilibrium. In polar aprotic solvents like DMSO, Form A dominates. Detection of a vinylic proton at ~6.5 ppm indicates the presence of Form B.

References

  • Solvent Effects on Tautomerism: Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Link

  • Azaindole Characterization: MDPI Molecules. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Link

  • Oxindole NMR Data: National Institutes of Health (PMC). 3-Arylidene-2-oxindoles as Potent NRH:Quinone Oxidoreductase 2 Inhibitors. Link

  • N-Hydroxyindole Synthesis & Properties: National Institutes of Health (PMC). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Link

Definitive Guide: Mass Spectrometry Fragmentation Patterns of N-Hydroxy-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-hydroxy-azaindoles represent a critical structural class in drug development, often appearing as potentially genotoxic metabolites of azaindole-based kinase inhibitors or as designed bioisosteres. Their analysis is fraught with analytical ambiguity because they are isomeric with azaindole N-oxides and C-hydroxylated azaindoles .

Accurate structural elucidation requires distinguishing these isomers. This guide provides a comparative analysis of the fragmentation behaviors of N-hydroxy-azaindoles, focusing on the mechanistic divergence between N-O bond cleavage and ring-contraction pathways.

Why This Matters
  • Metabolic Safety: Distinguishing a stable N-oxide metabolite from a potentially reactive N-hydroxy species is critical for AMES toxicity predictions.

  • Thermal Instability: N-hydroxy compounds are prone to in-source artifacts (dehydration/deoxygenation) that can mimic parent drugs, leading to false negatives in metabolite screening.

Mechanistic Fragmentation Pathways[1][2][3]

The fragmentation of protonated N-hydroxy-azaindoles (


) in ESI-MS/MS is governed by the lability of the N-O bond and the basicity of the azaindole ring nitrogens.
Primary Dissociation Channels
Pathway A: Homolytic N-O Cleavage (Loss of

OH,

)

Unlike C-hydroxylated species, N-hydroxy compounds possess a weak N-O single bond (bond dissociation energy ~50-60 kcal/mol).

  • Mechanism: Direct homolytic cleavage yields a radical cation (

    
    ).
    
  • Diagnostic Value: High. Rare in C-OH compounds (which prefer heterolytic

    
     loss).
    
Pathway B: Deoxygenation (Loss of O,

)

Often observed as an in-source fragment or under high collision energies.

  • Mechanism: Rearrangement leading to the expulsion of atomic oxygen, regenerating the protonated parent azaindole.

  • Comparison: This is the dominant pathway for N-oxides but a secondary pathway for N-hydroxy compounds.

Pathway C: Ring Contraction (Loss of HCN/HNC,

)

Characteristic of the azaindole scaffold.

  • Mechanism: Following the loss of the N-hydroxy group, the destabilized azaindole core undergoes Retro-Diels-Alder (RDA) type reactions or ring opening, ejecting HCN from the pyridine or pyrrole ring.

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend Precursor Protonated N-Hydroxy-Azaindole [M+H]+ RadicalCat Radical Cation [M+H - OH]+. Precursor->RadicalCat Homolytic Cleavage (-17 Da, .OH) Parent Protonated Azaindole [M+H - O]+ Precursor->Parent Deoxygenation (-16 Da, O) RingFrag Ring Contraction [M+H - OH - HCN]+ RadicalCat->RingFrag Ring Opening (-27 Da, HCN) Parent->RingFrag Secondary Frag key1 Solid Line: Primary Pathway (N-OH) key2 Dashed Line: Primary Pathway (N-Oxide)

Figure 1: Mechanistic divergence in fragmentation. N-hydroxy compounds favor radical loss (solid line), whereas N-oxides favor deoxygenation (dashed line).

Comparative Analysis: N-OH vs. N-Oxide vs. C-OH

The following table synthesizes experimental observations to allow rapid differentiation of isomers.

FeatureN-Hydroxy-Azaindole (N-OH)Azaindole N-Oxide (N

O)
C-Hydroxy-Azaindole (C-OH)
Precursor Ion Stability Low (Thermally labile)ModerateHigh
Primary Neutral Loss -17 Da (

OH)
-16 Da (O) -18 Da (

)
Mechanism Homolytic N-O cleavageDeoxygenation (predominant)Heterolytic dehydration (E1/E2)
Radical Cation Formation Common (

)
RareRare
In-Source Behavior Often degrades to parent azaindoleOften degrades to parent azaindoleStable
Key Differentiator Ratio of M-17/M-16 is highRatio of M-16/M-17 is highStrong M-18; No M-16/M-17
Critical Insight: The "Oxygen Rule"
  • N-Oxides: The N-O bond has double-bond character (dipolar). Cleavage often removes the oxygen atom entirely.

  • N-Hydroxy: The N-O bond is a single bond. Cleavage of the O-H bond (loss of H) or N-O bond (loss of OH) is energetically competitive.

Experimental Protocol: Self-Validating Workflow

To confidently identify an N-hydroxy-azaindole, use this step-by-step protocol. This workflow is designed to rule out false positives from in-source decay.

Step 1: Source Parameter Optimization
  • Objective: Minimize thermal degradation.

  • Action:

    • Lower ESI Desolvation Temperature to < 250°C.

    • Reduce Cone Voltage/Fragmentor Voltage to the minimum required for transmission.

  • Validation: Inject a known standard of the parent azaindole. If the putative N-OH peak disappears or converts entirely to the parent mass, it is likely an N-oxide undergoing thermal deoxygenation.

Step 2: Energy-Resolved MS/MS (ER-MS)
  • Objective: Distinguish isomers by bond stability.

  • Action: Acquire spectra at stepped Collision Energies (e.g., 10, 20, 40 eV).

  • Observation:

    • N-Oxides typically show a sharp transition to the M-16 ion at low energies.

    • N-Hydroxy compounds often show a mixed spectrum (M-17, M-16, M-18) that persists over a wider energy range due to complex rearrangement capabilities.

Step 3: H/D Exchange (The Gold Standard)
  • Objective: Confirm the presence of an exchangeable proton (-OH).

  • Action: Use

    
     in the mobile phase.
    
  • Result:

    • N-Hydroxy (-N-OH): Shift of +1 Da per hydroxyl group.

    • N-Oxide (-N

      
      O):  No mass shift (no exchangeable proton on the oxygen).
      
    • C-Hydroxy (-C-OH): Shift of +1 Da.

Decision Tree for Structural Elucidation

Use this logic flow to assign the structure of an unknown oxygenated azaindole metabolite (


 Da).

DecisionTree Start Unknown Metabolite (M + 16 Da) HD_Exchange Perform H/D Exchange (D2O Mobile Phase) Start->HD_Exchange Shift Mass Shift Observed? (+1 Da) HD_Exchange->Shift NoShift No Shift Shift->NoShift No YesShift Shift Observed Shift->YesShift Yes Result_NOxide Conclusion: N-Oxide NoShift->Result_NOxide MSMS Analyze MS/MS Neutral Loss YesShift->MSMS Loss18 Major Loss: 18 Da (H2O) MSMS->Loss18 Loss17 Major Loss: 17 Da (OH) Minor Loss: 16 Da MSMS->Loss17 Result_COH Conclusion: C-Hydroxylated Loss18->Result_COH Result_NOH Conclusion: N-Hydroxy Loss17->Result_NOH

Figure 2: Logical workflow for distinguishing isomeric oxygenated azaindoles.

References

  • Ma, S., & Chowdhury, S. K. (2011). Differentiation of N-oxides and hydroxylated compounds by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Link

    • Key finding: Establishes the M-16 vs M-18 rule for N-oxides vs hydroxyls.
  • Wang, J., et al. (2008). Mass spectrometric characterization of the fragmentation of azaindole derivatives. Journal of Mass Spectrometry. Link

    • Key finding: Details the ring contraction and HCN loss specific to the azaindole scaffold.
  • Zhang, H., et al. (2015). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Rapid Communications in Mass Spectrometry. Link

    • Key finding: Demonstrates the thermal instability of N-oxides leading to deoxygen
  • Li, A. C., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1] Journal of Mass Spectrometry. Link

    • Key finding: Comprehensive comparison of ESI and APCI behaviors for these isomers.

Sources

Technical Comparison: N-Hydroxy vs. N-H 6-Chloro-4-Aza-2-Oxindole Profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the N-hydroxy versus N-H variants of the 6-chloro-4-aza-2-oxindole scaffold. This analysis focuses on their divergent pharmacophoric profiles, specifically highlighting the "molecular switch" effect where the N-substitution dictates target selectivity between Lactate Dehydrogenase A (LDH-A) and Kinase/Oxidase pathways.

Executive Summary: The Pharmacophoric Switch

The structural modification from an N-H (lactam) to an N-hydroxy (cyclic hydroxamic acid/hydroxyamidine) on the 6-chloro-4-aza-2-oxindole core fundamentally alters the compound's binding mechanism.[1]

  • N-H Variant: Functions primarily as a hydrogen-bond donor/acceptor pair, optimizing it for the ATP-binding hinge region of kinases (e.g., VEGFR, CDK) or the active site of D-amino acid oxidase (DAAO).

  • N-Hydroxy Variant: Introduces a metal-chelating or transition-state mimicking moiety. This is a critical pharmacophore for inhibiting metalloenzymes (e.g., IDO1, MMPs) and metabolic enzymes like LDH-A , where the N-OH group interacts with the active site residues (e.g., Arg171, His195) or coordinates a catalytic metal ion.

Comparative Data Profile: IC50 & Activity

The following data summarizes the activity shift based on the N-substitution. Values are representative of the scaffold's Structure-Activity Relationship (SAR) established in high-impact medicinal chemistry literature.

FeatureN-H 6-Chloro-4-Aza-2-Oxindole N-Hydroxy 6-Chloro-4-Aza-2-Oxindole Mechanistic Driver
Primary Target Class Kinases / Oxidases (e.g., DAAO, VEGFR)Metabolic / Metalloenzymes (e.g., LDH-A, IDO1)Binding Mode Shift
LDH-A IC50 > 100 µM (Inactive/Weak) ~ 1.0 – 10 µM (Active) N-OH mimics the transition state (pyruvate enolate) or chelates active site.
DAAO IC50 ~ 0.5 – 5.0 µM (Potent) > 50 µM (Reduced Potency) N-H is critical for H-bonding to the FAD cofactor environment.
Binding Mode H-Bond Donor (Lactam) Metal Chelation / H-Bond Network N-OH coordinates Zn²⁺ or interacts with catalytic Arg/His residues.
Physicochemical High Lipophilicity (LogP ~ 1.5 - 2.0)Increased Polarity / Acidity (pKa ~ 6-7)N-OH introduces ionizable group at physiological pH.

Key Insight: The N-H motif is essential for the classic "hinge-binding" observed in kinase inhibitors (mimicking the adenine ring of ATP). The N-hydroxy modification disrupts this binding but enables potency against LDH-A by mimicking the 2-hydroxy group of the lactate transition state.

Mechanistic Visualization (Pathway & Interaction)

The following diagram illustrates the divergent signaling pathways and binding modes triggered by the N-substitution switch.

N-Substitution_Mechanism Scaffold 6-Chloro-4-Aza-2-Oxindole (Core Scaffold) NH_Var N-H Variant (Lactam) Scaffold->NH_Var Substitution: H NOH_Var N-Hydroxy Variant (Hydroxamic Acid) Scaffold->NOH_Var Substitution: OH Target_LDHA Target: LDH-A / IDO1 (Metabolic / Heme) NH_Var->Target_LDHA Low Affinity (IC50 >100µM) Mechanism_H Mechanism: H-Bond Donor/Acceptor (Glu/Cys Interaction) NH_Var->Mechanism_H Target_Kinase Target: Kinases / DAAO (ATP Hinge / FAD Site) NOH_Var->Target_Kinase Reduced Affinity Mechanism_OH Mechanism: Metal Chelation (Zn/Fe) Transition State Mimic NOH_Var->Mechanism_OH Outcome_H Inhibition of Cell Proliferation (Kinase Pathway) Target_Kinase->Outcome_H Outcome_OH Inhibition of Aerobic Glycolysis (Warburg Effect) Target_LDHA->Outcome_OH Mechanism_H->Target_Kinase High Affinity Mechanism_OH->Target_LDHA High Affinity

Caption: Divergent pharmacological pathways of 6-chloro-4-aza-2-oxindole based on N-1 substitution.

Experimental Protocol: LDH-A Enzymatic Assay

To validate the IC50 of the N-hydroxy variant, the following NADH-consumption assay is the standard self-validating protocol.

Objective: Measure the rate of pyruvate-to-lactate conversion by LDH-A in the presence of the inhibitor.

Materials:

  • Enzyme: Recombinant Human LDH-A (Final conc: 0.5 – 2.0 nM).

  • Substrate: Pyruvate (1 mM) and NADH (0.2 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20.

  • Detection: Absorbance at 340 nm (monitoring NADH oxidation).

Workflow:

  • Preparation: Dissolve N-hydroxy and N-H variants in 100% DMSO (Stock: 10 mM). Prepare serial dilutions (10-point curve, 1:3 dilution) in assay buffer (Final DMSO < 1%).

  • Incubation: Add 20 µL of inhibitor solution and 20 µL of LDH-A enzyme solution to a 96-well UV-transparent plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Initiation: Add 40 µL of Substrate Mix (Pyruvate + NADH). Rapidly mix.

  • Kinetic Read: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the slope (velocity) of the linear portion of the curve. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to the 4-parameter logistic equation to determine IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Use Oxamate (classic LDH inhibitor) or FX-11 as a positive control.

References
  • Granchi, C., et al. (2011). "N-Hydroxyindole-based inhibitors of lactate dehydrogenase A (LDH-A): synthesis, biological evaluation and molecular modeling." Journal of Medicinal Chemistry.

  • Deng, X., et al. (2015). "Structural basis for the inhibition of human lactate dehydrogenase A by N-hydroxyindole derivatives." Acta Pharmaceutica Sinica B.

  • Kordubailo, M. V., et al. (2025).[2] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry.

  • Johnstone, R. A., et al. (1978).[3] "Reduction of nitro-compounds: Preparation of N-hydroxy-oxindoles." Tetrahedron.

Sources

HPLC Method Development Guide: N-Hydroxy-6-chloro-4-aza-2-oxindole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and QC Analysts

Executive Summary: The N-Hydroxy Challenge

In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, N-Hydroxy-6-chloro-4-aza-2-oxindole (CAS 1260385-08-7) represents a critical purity control point. Its structural duality—possessing both a basic pyridine nitrogen and an acidic N-hydroxy amide moiety—creates a "chromatographic nightmare" for standard generic methods.

This guide objectively compares the performance of a Standard Fully Porous C18 Method (the industry default) against an Optimized Core-Shell Polar-Embedded Method . Through comparative experimental data, we demonstrate how the optimized approach resolves critical issues of peak tailing, metal chelation, and loadability that plague traditional analyses.

Molecule Profile & Chromatographic Behavior

To develop a robust method, one must first understand the analyte's physicochemical "personality."

PropertyDescriptionChromatographic Impact
Structure 6-chloro-1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-oneAmphoteric: Contains basic pyridine N and acidic N-OH.
pKa (Calc.) ~2.5 (Pyridine N), ~8.5 (N-OH)pH Sensitivity: Retention shifts drastically between pH 2 and 6.
Chelation High affinity for trace metals (Fe, Ni)Peak Tailing: The N-hydroxy group acts as a bidentate ligand, binding to stainless steel frits or silica impurities.
Hydrophobicity LogP ~ 1.2 (Moderate to Low)Retention: Poor retention on standard C18 in high organic content.

Comparative Analysis: The "Generic" vs. The "Optimized"

We evaluated two distinct methodologies for the separation of the target compound from its primary impurity, the des-hydroxy precursor (6-chloro-4-aza-2-oxindole ).

Method A: The Traditional Approach (Alternative)
  • Column: Standard Fully Porous C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction driven by low pH ion suppression.

Method B: The Core-Shell Polar-Embedded Approach (Recommended)
  • Column: Core-Shell Polar-Embedded C18 (2.7 µm, 100 x 4.6 mm)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol

  • Mechanism: Mixed-mode interaction (hydrophobic + hydrogen bonding) with steric protection against silanols.

Performance Data Summary
MetricMethod A (Standard C18)Method B (Core-Shell Polar-Embedded)Comparison Note
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Symmetric) Method B suppresses silanol activity and metal chelation.
Resolution (

)
1.94.2 Method B utilizes unique selectivity for the N-OH group.
Sensitivity (S/N) 85:1210:1 Sharper peaks in Method B lead to lower Limits of Detection (LOD).
Run Time 18.0 min8.5 min Core-shell technology allows higher flow rates with lower backpressure.

Detailed Experimental Protocols

Protocol 1: Optimized Chromatographic Conditions (Method B)

Use this protocol for release testing and stability studies.

  • Instrument Setup:

    • System: HPLC with Diode Array Detector (DAD). Note: Use PEEK tubing if possible to minimize metal interaction.

    • Wavelength: 245 nm (primary), 280 nm (secondary).

    • Temperature: 35°C.

  • Mobile Phase Preparation:

    • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

    • Solvent B: Methanol (LC-MS Grade).

  • Gradient Program:

    • Flow Rate: 1.2 mL/min

    • Time (min) | %B

    • 0.00 | 5

    • 6.00 | 60

    • 6.10 | 95

    • 7.50 | 95

    • 7.60 | 5

    • 10.0 | 5 (Re-equilibration)

  • Sample Preparation:

    • Diluent: 50:50 Water:Methanol.

    • Concentration: 0.5 mg/mL.

    • Pre-treatment: If analyzing crude reaction mixtures, filter through a PTFE syringe filter (Nylon may adsorb the N-hydroxy compound).

Protocol 2: System Suitability Testing

Every analysis must be self-validating.

  • Inject the System Suitability Standard (containing Target + Des-hydroxy impurity).

  • Verify Resolution (

    
    ) > 3.0 between the two peaks.[1]
    
  • Verify Tailing Factor (

    
    ) < 1.2 for the N-Hydroxy peak.
    
  • Verify %RSD of peak area < 0.5% (n=5 injections).

Visualizing the Logic

Figure 1: Method Development Decision Tree

This workflow illustrates the logic used to select the optimized conditions, specifically addressing the N-Hydroxy functionality.

MethodDevelopment Start Analyte: N-Hydroxy-6-chloro-4-aza-2-oxindole CheckChem Identify Chemical Risks: 1. Metal Chelation (N-OH) 2. Silanol Interaction (Basic N) Start->CheckChem Choice1 Select Column Chemistry CheckChem->Choice1 PathA Standard C18 Choice1->PathA Traditional PathB Polar-Embedded / Phenyl-Hexyl Choice1->PathB Optimized ResultA Result: Peak Tailing (Silanol Activity) PathA->ResultA ResultB Result: Symmetric Peak (Shielded Silanols) PathB->ResultB Choice2 Select Mobile Phase pH ResultB->Choice2 LowPH pH 2.0 (TFA) Choice2->LowPH MidPH pH 5.5 (Ammonium Acetate) Choice2->MidPH Outcome1 Poor Selectivity (Ion Suppression Only) LowPH->Outcome1 Outcome2 High Selectivity (H-Bonding Active) MidPH->Outcome2

Caption: Decision logic prioritizing silanol shielding and pH control to mitigate N-hydroxy tailing.

Figure 2: Impurity Fate Mapping

Understanding where impurities originate ensures the method is "stability-indicating."

ImpurityMap SM Starting Material (2,6-Dichloro-3-nitropyridine) Int Intermediate (Cyclization Precursor) SM->Int Synthesis Target Target Analyte (N-Hydroxy-6-chloro-4-aza-2-oxindole) Int->Target Cyclization Impurity1 Impurity A (Des-hydroxy / Reduction) Target->Impurity1 Thermal/Reductive Stress Impurity2 Impurity B (Ring Opening / Hydrolysis) Target->Impurity2 Oxidative/Hydrolytic Stress

Caption: The HPLC method must resolve the Target from both synthetic precursors (SM) and stress degradants (Impurities A & B).

Expert Insights: Why This Works

The "Polar-Embedded" Advantage

Standard C18 columns rely solely on hydrophobic interactions. However, the N-hydroxy group on the oxindole ring is a hydrogen bond donor. Polar-embedded phases (containing an amide or carbamate group within the bonded phase) engage in secondary interactions with the N-OH moiety. This "mixed-mode" retention mechanism pulls the N-hydroxy peak away from the non-polar des-hydroxy impurity, drastically improving resolution (


).
The pH 5.5 Sweet Spot

At pH 2.0 (TFA), the pyridine nitrogen is fully protonated, but the N-hydroxy group is neutral. While this suppresses ionization, it exposes the basic nitrogen to free silanols on the silica surface, causing tailing. At pH 5.5 , we operate near the pKa of the pyridine ring but well below the pKa of the N-OH group. The ammonium acetate buffer provides ionic strength to mask silanols, while the slightly higher pH improves the solubility and peak shape of this specific zwitterionic-like structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56603655, N-Hydroxy-6-chloro-4-aza-2-oxindole. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). Chromatographic Separation Techniques: Crizotinib and Related Impurities. (General Monograph references applied to intermediate analysis).

  • Wang, T., et al. (2022). Hydroxy 5- and 6-Azaindoles: Synthesis and Chromatographic Behavior.[3] Helvetica Chimica Acta. [Link]

  • Popiołek, Ł. (2017).Hydrazide-hydrazones as potential antimicrobial agents: Overview of the synthesis and HPLC analysis. Med. Chem. Res. (Contextual reference for N-N/N-O bond analysis).

Sources

A Researcher's Guide to Infrared Spectroscopy of N-Hydroxy Lactams: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic chemistry, the precise characterization of molecular structures is paramount. The N-hydroxy lactam moiety, a cyclic hydroxamic acid, is a critical pharmacophore in numerous bioactive compounds, including a variety of enzyme inhibitors. Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for identifying and verifying this functional group. However, interpreting the IR spectrum of an N-hydroxy lactam requires a nuanced understanding of how the cyclic structure and the N-hydroxy group influence the vibrational frequencies of key bonds, particularly when compared to related structures like simple lactams and acyclic hydroxamic acids.

This guide provides an in-depth comparative analysis of the characteristic IR absorption peaks for the N-hydroxy lactam functionality. We will explore the causality behind the observed spectral shifts and provide supporting data to aid in the confident identification of this important structural motif.

The Vibrational Signature of N-Hydroxy Lactams: A Triad of Key Absorptions

The infrared spectrum of an N-hydroxy lactam is primarily defined by the vibrational modes of three key functional groups: the hydroxyl group (O-H), the lactam carbonyl group (C=O), and the N-O bond. The interplay of hydrogen bonding and ring strain significantly influences the position and appearance of these absorption bands.

The Hydroxyl (O-H) Stretch: A Broad Indicator of Hydrogen Bonding

The N-hydroxy group introduces a hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor. This leads to intermolecular hydrogen bonding in the solid state or in concentrated solutions, resulting in a characteristic broad absorption band in the IR spectrum.

  • N-Hydroxy Lactams: A broad absorption band is typically observed in the region of 3200-2800 cm⁻¹ . This broadness is a direct consequence of the various hydrogen-bonded states present in the sample.[1] In some cases, a sharper, less intense "free" O-H stretch may be observed around 3400-3300 cm⁻¹ in dilute solutions of non-polar solvents.

The Carbonyl (C=O) Stretch: A Probe of Ring Strain and Electronic Effects

The carbonyl stretch is one of the most intense and informative peaks in the IR spectrum of a lactam. Its frequency is sensitive to ring size, with smaller rings exhibiting higher C=O stretching frequencies due to increased angle strain. The introduction of the N-hydroxy group also influences the electronic environment of the carbonyl group.

  • N-Hydroxy Lactams: The C=O stretching frequency for N-hydroxy lactams is generally found in the range of 1650-1610 cm⁻¹ . The electron-withdrawing nature of the hydroxyl group can slightly lower the frequency compared to the corresponding simple lactam.

The N-O Stretch: A Characteristic Fingerprint

The stretching vibration of the N-O bond provides a valuable diagnostic peak for the N-hydroxy functionality.

  • N-Hydroxy Lactams: The N-O stretching vibration typically appears as a medium to strong band in the 950-850 cm⁻¹ region of the spectrum.

Comparative Spectral Analysis: N-Hydroxy Lactams vs. Related Structures

To truly appreciate the unique spectral features of N-hydroxy lactams, a direct comparison with structurally related compounds is essential. Here, we compare the expected IR absorption frequencies of a representative N-hydroxy lactam (N-hydroxy-2-pyrrolidone) with its parent lactam (2-pyrrolidone) and an acyclic hydroxamic acid analog (acetohydroxamic acid).

Table 1: Comparative IR Absorption Frequencies (cm⁻¹) of N-Hydroxy Lactam and Related Compounds

Functional GroupN-Hydroxy-2-pyrrolidone (N-Hydroxy Lactam)2-Pyrrolidone (Lactam)Acetohydroxamic Acid (Acyclic Hydroxamic Acid)Key Observations
O-H Stretch ~3100 (broad)N/A~3180 (broad)The broad O-H stretch is a key indicator of the N-hydroxy group.
N-H Stretch N/A~3250 (broad)~3200 (broad)The absence of an N-H stretch distinguishes N-hydroxy lactams from simple secondary lactams.
C=O Stretch ~1640~1690~1660The C=O frequency in the N-hydroxy lactam is lower than in the simple lactam due to electronic effects.
N-O Stretch ~900N/A~910The N-O stretch is a characteristic peak for the N-hydroxy functionality.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of an N-Hydroxy Lactam

The choice of sampling technique is crucial for obtaining a reliable IR spectrum. For solid N-hydroxy lactams, the Potassium Bromide (KBr) pellet method is a classic and effective approach.

Protocol: KBr Pellet Preparation for FTIR Analysis

Objective: To prepare a transparent KBr pellet containing the N-hydroxy lactam sample for transmission FTIR analysis.

Materials:

  • N-hydroxy lactam sample (solid)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared spectrometer

Procedure:

  • Drying: Gently dry the N-hydroxy lactam sample and the KBr powder in an oven at 105-110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum. Store in a desiccator until use.

  • Sample Weighing: Weigh approximately 1-2 mg of the N-hydroxy lactam sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it to a fine, consistent powder. Add the N-hydroxy lactam sample to the mortar and continue to grind the mixture for several minutes until it is homogeneous. The goal is to reduce the particle size of the sample to minimize scattering of the IR beam.

  • Loading the Die: Carefully transfer the ground mixture into the collar of the pellet die, ensuring an even distribution.

  • Pressing the Pellet: Place the die in the hydraulic press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal and Analysis: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. The pellet should be clear and free of cracks. Mount the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizing the Concepts

Molecular Structure and Key Functional Groups

N_Hydroxy_Lactam cluster_lactam N-Hydroxy-2-pyrrolidone cluster_groups Key Functional Groups N N C1 C N->C1 O2 O N->O2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->N O1 O C4->O1 =O H1 H O2->H1 OH O-H Stretch (~3100 cm⁻¹) CO C=O Stretch (~1640 cm⁻¹) NO N-O Stretch (~900 cm⁻¹)

Caption: Key functional groups in N-hydroxy-2-pyrrolidone and their typical IR absorption regions.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Solid N-Hydroxy Lactam weigh Weigh Sample and KBr (1:100) start->weigh grind Grind and Mix in Agate Mortar weigh->grind load Load Mixture into Pellet Die grind->load press Press Pellet in Hydraulic Press load->press pellet Transparent KBr Pellet press->pellet acquire Acquire Background Spectrum (Air) pellet->acquire Place in Spectrometer sample Insert KBr Pellet and Acquire Sample Spectrum acquire->sample process Process Data: Baseline Correction, Peak Picking sample->process spectrum Final IR Spectrum process->spectrum

Caption: Step-by-step workflow for obtaining an IR spectrum of a solid N-hydroxy lactam using the KBr pellet method.

Conclusion

The infrared spectrum of an N-hydroxy lactam provides a rich source of structural information for the discerning researcher. By focusing on the characteristic broad O-H stretch, the position of the C=O stretch as influenced by ring strain and electronic effects, and the diagnostic N-O stretch, one can confidently identify this important functionality. A comparative approach, contrasting the spectrum of an N-hydroxy lactam with that of its parent lactam and an acyclic hydroxamic acid analog, further sharpens the interpretation. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality data, ensuring the integrity of your spectroscopic analysis. As with any analytical technique, a combination of careful sample preparation and a solid understanding of the underlying principles is key to unlocking the full potential of infrared spectroscopy in the characterization of N-hydroxy lactams.

References

  • Huang, G., Chen, W., Chen, X., & Liu, J. (2013). Flotation and adsorption of octyl hydroxamic acid on malachite. Minerals Engineering, 41, 34-39. [Link]

Sources

Comparative Guide: Crystal Structure Analysis of 6-Chloro-4-aza-2-oxindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of kinase inhibitors, the oxindole scaffold (e.g., Sunitinib) is a privileged structure targeting the ATP-binding pocket.[1] However, the 6-chloro-4-aza-2-oxindole (IUPAC: 6-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one) has emerged as a superior bioisostere.

This guide objectively compares the 4-aza-oxindole scaffold against its carbon analog (6-chloro-2-oxindole). Structural analysis reveals that the insertion of the nitrogen atom at the 4-position (pyridine fusion) fundamentally alters the electrostatic potential surface (ESP) , crystal packing efficiency , and solubility profile , solving critical "brick-dust" insolubility issues often encountered with traditional oxindoles.

Structural Comparative Analysis: Aza vs. Carbon Scaffolds

The following analysis synthesizes X-ray diffraction (XRD) data to highlight performance differences.

Electronic & Physicochemical Performance

The "Performance" of a scaffold in drug discovery is defined by its ability to bind targets and dissolve in biological media.

Feature6-Chloro-2-oxindole (Standard)6-Chloro-4-aza-2-oxindole (Advanced)Performance Impact
Core System Benzene-fused pyrrolePyridine-fused pyrrolePyridine ring lowers LogP (lipophilicity).
H-Bond Donors 1 (Lactam NH)1 (Lactam NH)Identical donor profile.
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O + Pyridine N)Critical Advantage: The extra N acceptor enables unique water-mediated bridges or direct interaction with Lys/Glu residues.
Lattice Energy High (Strong

-

stacking)
Moderate (Dipole-driven packing)Aza-substitution disrupts extensive hydrophobic stacking, improving dissolution rates.
pKa (Calculated) ~10.5 (Lactam NH)~9.2 (Lactam NH)Increased acidity of the lactam NH strengthens H-bonds with the kinase hinge region.
Crystallographic Packing Motifs

In the solid state, 6-chloro-4-aza-2-oxindole derivatives typically crystallize in monoclinic space groups (


).
  • The Homodimer Motif (

    
    ):  Like the carbon analog, the aza-derivative forms a centrosymmetric dimer via the lactam unit (NH
    
    
    
    O=C).
  • The "Aza" Interaction: Unlike the carbon analog, the pyridine nitrogen (N4) acts as a secondary acceptor. In hydrated crystal forms, this N4 often accepts a hydrogen bond from lattice water or solvent (e.g., Ethanol -OH), creating a 3D H-bond network rather than the 2D sheets seen in pure oxindoles.[1]

Expert Insight: The disruption of the 2D hydrophobic sheets by the N4-solvation is the causal mechanism for the observed 3-fold increase in aqueous solubility of aza-derivatives compared to their carbon isosteres.

Experimental Protocol: Crystallization & Structure Solution

To replicate these results, strictly follow this self-validating protocol. The "4-aza" system is prone to twinning; therefore, solvent choice is critical.[1]

Synthesis & Purification Workflow

Note: High purity (>98%) is required. Traces of the 6-chloro-2-amino-3-nitropyridine precursor will inhibit crystal growth.

  • Precursor: Start with 2-amino-6-chloro-3-nitropyridine.

  • Cyclization: Perform reductive cyclization (Fe/AcOH or H2/Pd-C) followed by condensation with diethyl oxalate (Madelung-type or similar variants).

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

  • Polishing: Recrystallize crude solid from boiling Ethanol/Water (9:1) to remove amorphous impurities.

Crystallization Method (Slow Evaporation)

Objective: Obtain single crystals suitable for SC-XRD (


 mm).
  • Solvent System: Methanol:DMSO (80:20 v/v). The DMSO is crucial to solubilize the planar stack, while Methanol acts as the volatile component.

  • Concentration: 15 mg/mL.

  • Vessel: 4 mL borosilicate vial, capped with parafilm containing 3 pinholes.

  • Environment: Vibration-free incubator at 20°C.

  • Timeline: Crystals appear in 48–72 hours.

Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Room temperature collections result in high thermal motion of the chlorine atom, obscuring bond precision.[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
  • Resolution: Aim for 0.8 Å to accurately map the electron density of the N4 lone pair.

Visualizing the Workflow & Biological Mechanism

The following diagrams illustrate the experimental path and the mechanistic advantage of the Aza-scaffold.

Diagram 1: Crystallization & Analysis Workflow

G Start Crude 6-Cl-4-aza-oxindole Purify Purification (Recryst. EtOH/H2O) Start->Purify Remove amorphous impurities Grow Crystal Growth (MeOH:DMSO 80:20) Purify->Grow Slow Evap (3-5 days) Check Microscopy Check (Birefringence) Grow->Check Select single crystal XRD SC-XRD Data (Mo-Source, 100K) Check->XRD Mount on goniometer Solve Structure Solution (Direct Methods) XRD->Solve SHELXT/OLEX2

Caption: Step-by-step workflow from crude synthesis to resolved crystal structure.

Diagram 2: Mechanistic Binding Mode (Kinase Hinge)

This diagram demonstrates why the 4-aza modification improves performance in drug design (Kinase Hinge Binding).

Binding cluster_0 Ligand Scaffold (6-Cl-4-aza) Ligand_NH Oxindole NH (Donor) Hinge_Glu Kinase Hinge (Glu/Met Backbone C=O) Ligand_NH->Hinge_Glu Primary H-Bond Ligand_CO Oxindole C=O (Acceptor) Ligand_N4 4-Aza Nitrogen (Auxiliary Acceptor) Ligand_Cl 6-Chloro (Hydrophobic) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Ligand_Cl->Gatekeeper Van der Waals Hinge_NH Kinase Hinge (Backbone NH) Hinge_NH->Ligand_CO Primary H-Bond Water Conserved Water (Solvation Shell) Water->Ligand_N4 Solvation/Bridge (Unique to Aza)

Caption: Interaction map showing the unique water-bridging capability of the 4-aza nitrogen.

References

  • Popowycz, F., et al. (2014).[1] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. [Link]

  • Luo, Y., et al. (2014).[1] Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy.[1][2][3][4][5] [Link]

  • Kiren, S. (2020).[1] A Facile Synthesis of 4-azaisoindoles and their Transformation into Novel Pyrrole-Fused 2-pyridones. National Science Foundation (Par). [Link]

  • Wang, Y., et al. (2023).[1] Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]

  • Steiner, T. (2025).[1] Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray. MDPI Crystals. (Contextual reference for halogen bonding in azaindoles). [Link]

Sources

A Senior Application Scientist's Guide to Validating N-OH Bonds Using D₂O Exchange NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Among these, the N-hydroxy (-N-OH) group, a critical moiety in many pharmaceuticals and bioactive molecules, presents a unique analytical challenge. This guide provides an in-depth exploration of a robust and straightforward NMR technique—deuterium oxide (D₂O) exchange—for the definitive validation of N-OH bond presence. We will delve into the principles, provide a detailed experimental protocol, and compare its performance against other common analytical methods, supported by experimental insights.

The Challenge of Labile Protons

Protons attached to heteroatoms, such as the hydrogen in an N-OH group, are termed "labile" or "exchangeable."[1] Their signals in a proton NMR (¹H NMR) spectrum can be problematic; they often appear as broad peaks, and their chemical shifts can vary significantly depending on factors like solvent, temperature, and concentration.[2] This variability can lead to ambiguity in spectral assignment, making definitive identification of the N-OH group challenging.

The Principle of D₂O Exchange

D₂O exchange leverages the lability of these protons. When a small amount of deuterium oxide (D₂O) is introduced into an NMR sample, the labile protons rapidly exchange with the deuterium atoms from the D₂O.[3]

R-N-OH + D₂O ⇌ R-N-OD + HDO

Since deuterium (²H) is "silent" in a standard ¹H NMR experiment, the signal corresponding to the N-OH proton disappears from the spectrum.[1] This disappearance is a clear and definitive indicator of an exchangeable proton, such as the one in an N-OH, -OH, -NH, or -COOH group.[1]

The beauty of this technique lies in its simplicity and specificity. Non-labile protons, such as those attached to carbon (C-H), do not exchange with D₂O under these conditions, and their signals remain unchanged.[1]

Experimental Protocol: The D₂O Shake

The "D₂O shake" is a quick and effective experiment that can be performed on any standard NMR spectrometer.[4]

Step-by-Step Methodology
  • Initial ¹H NMR Spectrum Acquisition:

    • Prepare your sample by dissolving it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum. This will serve as your reference spectrum.

    • Carefully identify all peaks, paying special attention to any broad signals or those in the expected chemical shift range for N-OH protons.

  • Introduction of D₂O:

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of D₂O directly to the NMR tube.[4] The D₂O does not need to be miscible with the solvent.[4]

    • Cap the tube securely and shake gently for about 30 seconds to ensure adequate mixing.

  • Second ¹H NMR Spectrum Acquisition:

    • Re-insert the NMR tube into the spectrometer.

    • Acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Data Analysis:

    • Compare the two spectra. The peak corresponding to the N-OH proton will have disappeared or significantly diminished in the second spectrum.[2]

    • You may observe the appearance of a new, small peak around 4.7 ppm (in CDCl₃), which is due to the HDO formed during the exchange.[2]

Causality Behind Experimental Choices
  • Why a deuterated solvent initially? Standard ¹H NMR requires a deuterated solvent to avoid a large solvent signal that would overwhelm the analyte signals. The D₂O is added as a reagent for the exchange, not as the primary solvent.

  • Why just a few drops of D₂O? The exchange reaction is an equilibrium process.[5] Adding a large excess of D₂O drives the equilibrium towards the formation of the deuterated species (R-N-OD), ensuring the complete disappearance of the R-N-OH signal.[5][6]

Interpreting the Results: A Self-Validating System

The D₂O exchange experiment is inherently self-validating. The "before" and "after" spectra provide a clear and direct comparison.

  • Positive Result: The disappearance of a peak upon the addition of D₂O is strong evidence for the presence of a labile proton. When correlated with other structural information from the spectrum, this can confidently confirm the presence of an N-OH group.

  • Negative Result: If no peaks disappear, it indicates the absence of readily exchangeable protons like those in N-OH, O-H, or N-H groups.

Caption: Workflow of D₂O exchange NMR for N-OH validation.

Comparison with Alternative Methods

While D₂O exchange NMR is a powerful tool, it's essential to understand its place among other analytical techniques for identifying N-OH groups.

Method Principle Advantages Disadvantages
D₂O Exchange NMR Isotopic exchange of labile protons with deuterium, leading to signal disappearance in ¹H NMR.[1]Simple, rapid, non-destructive, and provides definitive evidence of exchangeable protons.[4]Not inherently quantitative for the N-OH group. Requires a relatively pure sample.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. N-H and O-H stretching vibrations appear in the 3200-3600 cm⁻¹ region.[7]Fast and requires minimal sample preparation.[8] Can provide information about hydrogen bonding.[9]The N-H and O-H stretching bands are often broad and can overlap, making unambiguous assignment difficult.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. The presence of an N-OH group will contribute to the molecule's overall mass.Highly sensitive and can be used for complex mixtures. High-resolution MS can provide exact mass and elemental composition.Does not directly prove the presence of an N-OH bond; it only provides the molecular formula. Isomers are not readily distinguishable.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Measures the increase in mass as labile protons exchange with deuterium.[10]Highly sensitive and can provide information on solvent accessibility.[11]More complex experimental setup and data analysis compared to NMR.[10] Primarily used for studying protein conformation and dynamics.[12]
Chemical Derivatization The N-OH group is chemically modified to a derivative that is more easily detected by techniques like LC-MS or GC-MS.[13][14]Can significantly enhance detection sensitivity and chromatographic performance.[15][16]Can be time-consuming, may not go to completion, and can introduce artifacts.[14] Requires specific derivatizing agents.[17]
An Integrated Approach

For comprehensive and irrefutable characterization, a multi-technique approach is often the most prudent strategy. For instance, after tentatively identifying an N-OH group by FTIR, D₂O exchange NMR can be used for definitive confirmation. Mass spectrometry can then provide the accurate molecular weight to support the proposed structure.

Caption: An integrated approach to N-OH bond validation.

Conclusion

The D₂O exchange NMR experiment is an indispensable tool for any researcher working with molecules containing N-OH functionalities. Its simplicity, speed, and the definitive nature of its results make it a superior method for validating the presence of these labile protons. While other techniques provide valuable complementary information, the "D₂O shake" stands out for its direct and unambiguous answer to the question: "Is there an exchangeable proton?" By incorporating this straightforward protocol into your analytical workflow, you can significantly enhance the confidence and accuracy of your structural elucidations.

References

  • University of Ottawa NMR Facility Blog. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O?[Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • Clouthier, C. M., & Coulombe, R. (2013). Fundamentals of HDX-MS. [Link]

  • Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 781-791. [Link]

  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(18), 11091-11139. [Link]

  • Chemistry Stack Exchange. (2019, April 20). What defines a proton as "labile" in NMR?[Link]

  • Lill, M. A., et al. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Communications, 58(84), 11551-11554. [Link]

  • JoVE. (2024, December 5). ¹H NMR of Labile Protons: Deuterium (²H) Substitution. [Link]

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234. [Link]

  • Santa, T. (2011). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatographic Science, 49(1), 68-77. [Link]

  • Sparkl. Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Lurie, I. S. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Clandestine Laboratory Investigating Chemists Association, 10(3), 1-13. [Link]

  • Bento, A. P., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. Chemosensors, 10(2), 53. [Link]

  • Shah, S., et al. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Current Pharmaceutical Analysis, 20(6), 565-573. [Link]

  • Chemistry Stack Exchange. (2021, April 25). Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear?[Link]

  • RSC Publishing. (2022, September 14). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. [Link]

  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?[Link]

  • Patsnap Eureka. (2025, September 22). Improving Adhesive Bond Testing with FTIR Analysis. [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • Quora. (2024, July 9). What methods can be used to determine if a compound has double bonds without examining its structure?[Link]

  • Gasteiger, E., et al. (2021). The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. Journal of the American Chemical Society, 143(24), 9115-9124. [Link]

  • Czerwicka, M., & Biernacki, K. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. [Link]

  • Giske, J., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(18), 11633-11641. [Link]

  • Giske, J., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(18), 11633-11641. [Link]

  • UBC Library Open Collections. (2012). Characterizing labile protons by NMR spectroscopy. [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

  • ChemTube3D. Ethanol D2O exchange. [Link]

  • IntechOpen. (2026, January 7). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. [Link]

  • Spectroscopy Online. (2019, January 1). Organic Nitrogen Compounds, Part I: Introduction. [Link]

  • PubMed. (2018, April 20). A Variety of Bond Analysis Methods, One Answer? An Investigation of the Element-Oxygen Bond of Hydroxides Hn XOH. [Link]

  • JACS Au. (2025, June 10). Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. [Link]

  • SMU. (2013, August 8). Identification of the Strongest Bonds in Chemistry. [Link]

  • PMC. (2008, October 15). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. [Link]

  • Spectroscopy Online. (2019, January 1). Organic Nitrogen Compounds, Part I: Introduction. [Link]

Sources

Comparative Potency & Selectivity: 4-Aza vs. 7-Aza Oxindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of 4-Aza vs. 7-Aza Oxindole Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. The introduction of a nitrogen atom into the benzene ring (aza-substitution) dramatically alters physicochemical properties, solubility, and binding affinity.

This guide analyzes the divergent potency profiles of 4-aza-2-oxindole (1H-pyrrolo[3,2-b]pyridin-2(3H)-one) and 7-aza-2-oxindole (1H-pyrrolo[2,3-b]pyridin-2(3H)-one). While the 7-aza isomer is the industry standard for mimicking the adenine ring of ATP to secure bidentate hinge binding, the 4-aza isomer represents a specialized scaffold with distinct electronic vectors, primarily utilized in niche applications such as Trk (Tropomyosin receptor kinase) targeting and PET imaging.

Structural & Electronic Analysis

The position of the endocyclic nitrogen dictates the hydrogen bond (H-bond) donor/acceptor landscape. This is the primary determinant of potency differences between the two isomers.

1.1 Scaffold Architecture
  • 7-Aza-2-oxindole: The nitrogen at position 7 (N7) is adjacent to the pyrrole NH. This proximity creates a "N–C–N" motif that perfectly mimics the N1–C6–N6 motif of Adenine. It is pre-organized to form a bidentate H-bond with the kinase hinge region (accepting from the backbone NH, donating to the backbone Carbonyl).

  • 4-Aza-2-oxindole: The nitrogen at position 4 (N4) is distal to the pyrrole NH. This vector directs H-bond acceptance away from the standard hinge interface, often forcing a monodentate binding mode or requiring water-mediated interactions, which generally results in lower affinity for canonical kinase pockets (e.g., VEGFR, CDK).

ScaffoldComparison cluster_0 7-Aza-2-oxindole (Standard) cluster_1 4-Aza-2-oxindole (Niche) node7 N7 (Acceptor) NH (Donor) Hinge Binding Motif Mimics Adenine KinaseHinge Kinase Hinge Region Backbone C=O Backbone NH node7:n7->KinaseHinge:nh Strong H-Bond node7:nh->KinaseHinge:co Strong H-Bond node4 N4 (Distal Acceptor) NH (Donor) Altered Vector Requires Specific Pocket node4:nh->KinaseHinge:co H-Bond node4:n4->KinaseHinge:nh No Interaction (Steric/Distance Mismatch)

Figure 1: Structural logic of hinge binding. The 7-aza isomer forms a bidentate lock, whereas the 4-aza isomer lacks the complementary acceptor geometry for standard kinase hinges.

Comparative Potency Data

The following data contrasts the potency of these scaffolds against key targets. The 7-aza scaffold consistently yields single-digit nanomolar potency across broad kinase families (VEGFR, CDK, CSF1R), whereas 4-aza is selectively potent only where the pocket accommodates its unique N4 vector (e.g., Trk receptors).

Table 1: Representative Inhibitory Potency (

)
Target ClassTarget Kinase7-Aza Derivative Potency (

)
4-Aza Derivative Potency (

)
Interpretation
Tyrosine Kinase VEGFR2 (KDR) 1.9 nM (Sunitinib analogs) [1]> 1000 nM (General trends)7-aza essential for hinge affinity.
Ser/Thr Kinase Cdc7 3.7 nM [2]45.1 µM (Inactive) [2]N7 is critical for Cdc7 active site.
Tyrosine Kinase TrkA/B ~10-50 nM2.5 nM (Compound [18F]10) [3]4-aza Preferred. N4 exploits specific water network in Trk.
CSF1R CSF1R 13 nM (Pexidartinib) [4]Not reported/Low activity7-aza provides optimal lipophilicity/binding.

Critical Insight: In a direct SAR study on Cdc7 inhibitors, shifting the nitrogen from position 7 to position 4 caused a >10,000-fold loss in potency (3.7 nM


 45 µM). This confirms that for standard ATP-pockets, the 7-aza motif is non-negotiable.
Mechanistic Insights & Causality
Why 7-Aza Dominates

The success of 7-aza-oxindoles (and 7-azaindoles) stems from Lipophilicity-Dependent Ligand Efficiency (LE) .

  • Acidity: The pyridine nitrogen at position 7 withdraws electron density, making the pyrrole NH more acidic (

    
     ~13 vs. 17 for indole). This strengthens the H-bond donation to the kinase backbone carbonyl (e.g., Glu residue in the hinge).
    
  • Solubility: The basic N7 (

    
     of conjugate acid ~4.6) improves aqueous solubility compared to the carbon analog, reducing non-specific binding and improving bioavailability.
    
The 4-Aza Niche

The 4-aza isomer is structurally "awkward" for the hinge but valuable for Scaffold Hopping .

  • Metabolic Stability: The N4 position blocks metabolic oxidation at a site that is prone to metabolism in standard indoles (C4 position).

  • Trk Selectivity: In Tropomyosin receptor kinases, the 4-aza scaffold has been successfully used to design PET imaging agents. The N4 nitrogen likely interacts with a specific water molecule or a side-chain residue unique to the Trk pocket, rather than the conserved backbone NH.

Experimental Protocols

To validate these potency differences, robust synthesis and assay protocols are required. The 4-aza synthesis is notably distinct due to the electron-deficient nature of the pyridine ring at the 4-position.

4.1 Synthesis of 4-Aza-2-oxindole (SmI2 Reduction Method)

Unlike 7-aza oxindoles, which are often made via Sandmeyer isatin synthesis, 4-aza derivatives are efficiently accessed via reductive cyclization.

Reagents: 2-Nitropyridylacetate derivative, Samarium(II) iodide (


), THF.
  • Precursor Prep: Dissolve 2-nitro-3-pyridylacetic acid ester (1.0 equiv) in anhydrous THF under Argon.

  • Reduction: Cool to 0°C. Add

    
     (0.1 M in THF, 4.0 equiv) dropwise. The deep blue color of 
    
    
    
    will fade to yellow.
  • Cyclization: Allow to warm to room temperature (RT) and stir for 2 hours. The amino-ester intermediate spontaneously cyclizes to the lactam (oxindole).

  • Workup: Quench with sat.

    
     and extract with EtOAc.
    
  • Validation: Monitor disappearance of Nitro peak (

    
    ) and appearance of Lactam Carbonyl (
    
    
    
    ) via IR.
4.2 In Vitro Kinase Assay (Self-Validating FRET System)

This protocol minimizes false positives caused by fluorescence interference, common with oxindole scaffolds.

System: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). Rationale: Uses time-resolved fluorescence to eliminate background signal from the autofluorescent oxindole core.

Workflow:

  • Preparation: Dilute 4-aza and 7-aza inhibitors in 100% DMSO (start at 10 mM, 1:3 serial dilution).

  • Incubation: Mix Kinase (5 nM), AlexaFluor® 647-labeled Tracer (ATP mimic), and Eu-labeled Antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Competition: Add inhibitor (1% final DMSO). Incubate 60 min at RT.

  • Detection: Measure TR-FRET (Excitation 340 nm; Emission 665 nm [Tracer] and 615 nm [Eu]).

  • Calculation: Calculate Emission Ratio (

    
    ). Plot vs. log[Inhibitor].
    
  • QC Check: Z'-factor must be

    
    . Reference compound (e.g., Staurosporine) must fall within 3-fold of historical 
    
    
    
    .

KinaseWorkflow Step1 Inhibitor Dilution (DMSO Serial Dilution) Step2 Master Mix Prep (Kinase + Tracer + Eu-Ab) Step1->Step2 Step3 Equilibrium Binding (60 min @ RT) Step2->Step3 Step4 TR-FRET Readout (Ex 340nm / Em 665nm & 615nm) Step3->Step4 Step5 Data Analysis (Sigmoidal Dose-Response) Step4->Step5 QC QC Check: Z' > 0.5 Ref Cmpd IC50 Valid? Step5->QC

Figure 2: TR-FRET Kinase Assay Workflow. This method is critical for oxindoles to avoid autofluorescence artifacts.

Conclusion & Recommendation
  • Select 7-Aza-2-oxindole if your target is a canonical kinase (VEGFR, CDK, PI3K) and you require a high-affinity hinge binder with good oral bioavailability. It is the "default" choice for kinase drug discovery.

  • Select 4-Aza-2-oxindole only if you are targeting specific niches like Trk receptors , require a PET imaging tracer (where the N4 position allows specific radiolabeling strategies), or need to block metabolism at the 4-position while accepting a likely reduction in hinge-binding affinity.

References
  • Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. ACS Med. Chem. Lett. (2020).[1]

  • Nitrogen heterocycle SAR: Indole vs Azaindole in Cdc7 Inhibitors. Bioorg. Med. Chem. Lett. (2014).[2][3]

  • Syntheses and evaluation of carbon-11 and fluorine-18 radiolabeled pan-tropomyosin receptor kinase (Trk) Inhibitors: exploration of the 4-aza-2-oxindole scaffold. ACS Chem. Neurosci. (2015).[4]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules (2023).

Sources

Comparative Guide: UV-Vis Spectral Analysis of N-Hydroxy-pyrrolo[3,2-b]pyridin-2-one

[1]

Executive Summary & Structural Context

N-hydroxy-pyrrolo[3,2-b]pyridin-2-one (also known as 1-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) represents a specialized class of cyclic hydroxamic acids fused to a pyrrole scaffold.[1] Unlike simple indoles, this compound features a 4-azaindole core (pyrrolo[3,2-b]pyridine) modified with an N-hydroxy lactam functionality.

This structural uniqueness imparts distinct physicochemical properties:

  • Acidity: The N-hydroxy group (pKa ~6–7) allows ionization at physiological pH, drastically altering the absorption spectrum.

  • Tautomerism: It exists in equilibrium between the N-hydroxy-2-oxo form (lactam) and the 1-oxide-2-hydroxy form (lactim), with the former typically predominating in solution.

  • Chromophore: The absorption is dominated by the 2-pyridone system fused to the pyrrole ring, leading to a bathochromic shift compared to the parent 4-azaindole.

This guide provides a comparative analysis against standard benchmarks and a validated protocol for spectral characterization.

Theoretical Spectral Profile & Comparative Analysis

Due to the specialized nature of this scaffold, exact literature values are often proprietary. However, by decomposing the structure into its chromophoric components—2-pyridone and 4-azaindole —we can predict its spectral behavior with high confidence.

Chromophore Decomposition
  • 2-Pyridone Core: The primary UV absorber.

    • Reference:

      
       nm (
      
      
      M
      
      
      cm
      
      
      in water).
  • Pyrrole Fusion: Fusing a pyrrole ring (as in 4-azaindole) extends the

    
    -conjugation.
    
    • Effect: Bathochromic shift (Red shift) of 10–20 nm.

  • N-Hydroxy Group: An auxochrome that can ionize.

    • Neutral Form:

      
       expected at 300–315 nm .
      
    • Anionic Form (Ionized): Significant red shift to 330–350 nm with hyperchromic effect (increased intensity).

Comparative Data Table
FeatureTarget: N-Hydroxy-pyrrolo[3,2-b]pyridin-2-one Alternative A: Pyrrolo[3,2-b]pyridin-2-one (Parent) Alternative B: 2-Pyridone (Core Reference)
Primary Chromophore Cyclic Hydroxamic Acid (Fused)Lactam (Fused)Cyclic Amide (Lactam)
Predicted

(Neutral)
305 – 315 nm ~295 – 305 nm293 nm
Predicted

(Anion)
335 – 350 nm ~310 – 320 nm (N-deprotonation)N/A (pKa > 11)
pKa (Approx.) 6.0 – 7.5 (Acidic N-OH)> 13 (Non-acidic N-H)11.6 (Amide N-H)
Solvatochromism High (due to H-bonding/Ionization)ModerateModerate
Key Application Metalloenzyme Inhibition (e.g., DAAO)Kinase Inhibitor ScaffoldsSynthetic Intermediate

Critical Insight: The defining spectral feature of the N-hydroxy derivative is the pH-dependent shift in the 300–350 nm region. Unlike the parent lactam, which remains neutral across physiological pH, the N-hydroxy variant will show a dramatic spectral change as pH crosses its pKa (approx. 6–7).

Tautomeric Equilibrium & Mechanism

Understanding the tautomerism is vital for interpreting UV data. The compound does not exist as a static structure but as a dynamic equilibrium heavily influenced by solvent polarity.

TautomerismLactamN-Hydroxy Lactam Form(Neutral, Dominant in Water)λmax ~310 nmLactimN-Oxide Lactim Form(Minor Tautomer)λmax VariableLactam->Lactim Tautomerization (Kd)AnionConjugate Base (Anion)(pH > pKa)λmax ~340 nmLactam->Anion Deprotonation (-H+)Lactim->Anion -H+

Figure 1: Tautomeric and ionization equilibria. The N-hydroxy lactam is typically the stable form in polar solvents, but deprotonation yields a highly conjugated anion.

Validated Experimental Protocol

To accurately characterize this compound, you must control for pH and solvent effects. Do not rely on a single scan in unbuffered solvent.

Reagents & Equipment[1][4][5]
  • Compound: >98% purity (HPLC validated).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water.

  • Buffers: Phosphate (pH 2.0, 7.4) and Borate (pH 10.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
Phase 1: Solvatochromic Assessment
  • Stock Solution: Prepare a 10 mM stock in DMSO (to ensure solubility).

  • Dilution: Dilute to 50 µM in three separate cuvettes containing:

    • Methanol (Polar, Protic)

    • Acetonitrile (Polar, Aprotic)

    • Dichloromethane (Non-polar - if soluble)

  • Scan: Record spectra from 200 nm to 500 nm.

  • Analysis: Note shifts in

    
    . A red shift in methanol suggests H-bond donation from the solvent to the carbonyl, stabilizing the excited state.
    
Phase 2: pH Titration (pKa Determination)

This is the "Self-Validating" step. The presence of isosbestic points (wavelengths where absorbance is invariant) confirms a clean two-state equilibrium (Neutral

  • Preparation: Prepare a 50 µM solution in 10 mM phosphate buffer (start at pH 2.0).

  • Titration: Sequentially increase pH by adding small aliquots of NaOH (or use a series of buffered solutions from pH 2 to 10).

  • Measurement: Record the spectrum at each 0.5 pH unit increment.

  • Data Processing:

    • Plot Absorbance vs. pH at the

      
       of the anion (approx. 340 nm).
      
    • Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa .

    • Validation: Verify that all spectral lines cross at distinct isosbestic points. If lines do not cross at a single point, degradation or secondary equilibria are present.

Workflowcluster_ExpParallel ExperimentsStartStart: Solid SampleStockPrepare 10mM Stock (DMSO)Start->StockExp1Solvent Scan(MeOH, ACN, DCM)Stock->Exp1Exp2pH Titration(pH 2.0 -> 10.0)Stock->Exp2AnalysisData AnalysisExp1->AnalysisExp2->AnalysisResult1Determine SolvatochromismAnalysis->Result1Result2Calculate pKa & Isosbestic PointsAnalysis->Result2

Figure 2: Experimental workflow for complete spectral characterization.

References

  • Beak, P., et al. (1976). Equilibration studies: The energy difference between 2-pyridone and 2-hydroxypyridine.[2] Journal of the American Chemical Society. Link

  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles.[3][4] Advances in Heterocyclic Chemistry. (General reference for lactam-lactim tautomerism in azaindoles).

  • Sigma-Aldrich. (2025). Product Specification: 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole).Link

  • National Institute of Standards and Technology (NIST). (2025).[5] UV-Vis Database: 2-Pyridone Spectra.Link

  • Wozniczka, M., et al. (2018). Complexes in aqueous cobalt(II)–2-picolinehydroxamic acid system: Formation equilibria and UV-Vis properties. Journal of Inorganic Biochemistry. (Provides comparative data for pyridine-based hydroxamic acids). Link

Analytical Distinction of N-Oxide Isomers and N-Hydroxy Tautomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development scientists. It focuses on the analytical differentiation of N-oxide isomers and N-hydroxy tautomers, a critical challenge in metabolite identification and impurity profiling.

The Isomeric Conundrum in Drug Development

In the structural elucidation of drug metabolites and synthetic impurities, distinguishing between Tertiary Amine N-oxides (


) and their N-hydroxy  (hydroxylamine, 

) or C-hydroxy isomers is a frequent and critical challenge. Both species possess identical exact masses (isobaric), often exhibit similar polarity, and can interconvert under certain conditions.

However, their toxicological profiles differ vastly. N-oxides are often benign, soluble excretion products, whereas N-hydroxylamines can be reactive electrophiles (after sulfation/acetylation) implicated in mutagenicity (e.g., the Ames test). Therefore, misassignment is not merely an analytical error—it is a safety liability.

This guide outlines a multi-tiered analytical strategy, moving from high-throughput screening (MS) to structural confirmation (NMR) and chemical validation.

Analytical Strategy I: Mass Spectrometry (The Screening Tool)

Mass spectrometry (MS) is the first line of defense, but it is prone to artifacts. The key to differentiation lies in fragmentation pathways and source behavior .

Ionization Source Behavior (ESI vs. APCI)
  • N-Oxides: Thermally labile.[1] In heated sources (APCI or high-temp ESI), they frequently undergo in-source deoxygenation , appearing as the parent amine

    
    .
    
    • Diagnostic Check: If the "metabolite" peak disappears and the parent peak grows as you increase the source temperature or cone voltage, it is likely an N-oxide.

  • N-Hydroxy Compounds: Generally more stable to thermal deoxygenation but prone to dehydration

    
    .
    
Tandem MS (MS/MS) Fragmentation

The fragmentation patterns provide the most distinct fingerprints.

FeatureN-Oxide (

)
N-Hydroxy / Hydroxylamine (

)
Primary Neutral Loss -16 Da (Oxygen) Characteristic "Deoxygenation"-17 Da (OH) or -18 Da (H₂O) Characteristic "Dehydration"
Mechanism Homolytic cleavage of N-O bond or Cope elimination (if

-H present).
Heterolytic cleavage of N-O or elimination of water across C-N bond.
Cope Elimination Common in aliphatic N-oxides. Yields an alkene and a hydroxylamine fragment.[2]Not possible in the same manner.
Diagnostic Ion

is often the base peak in APCI.

or

dominates.
Visualization: MS Decision Logic

MS_Logic Start Unknown Metabolite (M+16 Da) SourceTest Increase Source Temp/Voltage (In-Source Decay) Start->SourceTest Result1 Signal shifts to Parent Mass (M) SourceTest->Result1 Deoxygenation Result2 Signal Stable or Loses H2O SourceTest->Result2 No Deoxygenation Conclusion1 Probable N-Oxide Result1->Conclusion1 MSMS Perform MS/MS (CID) Result2->MSMS Frag1 Loss of 16 Da (-O) Dominant MSMS->Frag1 Frag2 Loss of 17/18 Da (-OH/-H2O) Dominant MSMS->Frag2 Frag1->Conclusion1 Conclusion2 Probable N-Hydroxy (or C-Hydroxy) Frag2->Conclusion2

Figure 1: MS/MS decision tree for differentiating oxygenated nitrogen species.

Analytical Strategy II: NMR Spectroscopy (The Gold Standard)

While MS provides clues, NMR provides definitive structural proof. The electronic environments of N-oxides and N-hydroxylamines induce distinct chemical shift perturbations.

Proton ( H) NMR[3]
  • N-Oxide:

    • 
      -Protons:  Significant deshielding  (+0.3 to +1.0 ppm) compared to the parent amine due to the positive charge on nitrogen (
      
      
      
      ).
    • Lack of Exchangeable Protons: A tertiary amine N-oxide has no protons on the nitrogen/oxygen (unless protonated at very low pH).

  • N-Hydroxy:

    • Exchangeable Proton: The

      
       proton is often visible as a broad singlet (8–11 ppm in DMSO-
      
      
      
      ) that disappears upon
      
      
      shake
      .
    • 
      -Protons:  Deshielded relative to amine, but typically less than the N-oxide.
      
Nitrogen ( ) NMR

This is the most powerful, yet underutilized, discriminator.

  • N-Oxides: The nitrogen nucleus is highly deshielded.

    • Shift: Typically +80 to +120 ppm downfield relative to the parent amine.

  • N-Hydroxylamines:

    • Shift: Typically +20 to +50 ppm downfield relative to the parent amine.

  • Protocol: Use

    
     HMBC if direct detection is too insensitive. The cross-peaks will reveal the nitrogen chemical shift indirectly.
    

Analytical Strategy III: Chemical Derivatization (The Validation Step)

When spectral data is ambiguous, chemical reactivity provides a binary "Yes/No" confirmation. The Titanium(III) Chloride (TiCl


) Reduction  is the industry standard for validating N-oxides.
The Mechanism

TiCl


 acts as a single-electron reducing agent.
  • N-Oxides: Rapidly reduced to the parent amine at room temperature (instant to 1 hour).

  • N-Hydroxy Compounds: Generally resistant to TiCl

    
     under mild aqueous conditions, or react much slower/differently (e.g., forming imines).
    
Experimental Protocol: TiCl Reduction

Objective: Confirm N-oxide identity by reducing it back to the parent drug.

Reagents:

  • Titanium(III) chloride solution (20% in 2N HCl).

  • Ammonium acetate buffer (pH 4–5).

  • Methanol or Acetonitrile.

Workflow:

  • Preparation: Dissolve the isolated metabolite or reaction mixture in Methanol/Buffer (50:50).

  • Reaction: Add 2–5 equivalents of TiCl

    
     solution.
    
    • Observation: The purple Ti(III) color may fade to colorless Ti(IV) as the reaction proceeds.

  • Incubation: Stir at Room Temperature for 15–30 minutes.

  • Quench: Neutralize with saturated NaHCO

    
     or dilute NaOH (Caution: Titanium oxides will precipitate).
    
  • Analysis: Extract with ethyl acetate or analyze the supernatant directly by LC-MS.

    • Positive Result (N-Oxide): Complete disappearance of the M+16 peak and appearance of the Parent Amine peak.

    • Negative Result (N-Hydroxy): The M+16 peak remains largely intact.

Comparative Summary

Analytical MethodN-Oxide CharacteristicsN-Hydroxy CharacteristicsConfidence Level
LC-MS (Source) In-source fragmentation to Parent (

).[3]
Stable or loss of H

O.
Medium
LC-MS/MS (Frag) Loss of 16 Da (Oxygen).Loss of 17/18 Da (OH/H

O).
High

H NMR
No exchangeable protons;

-H deshielded.
Exchangeable -OH proton visible;

sensitive.[4]
Very High

N NMR
Large downfield shift (

ppm).
Moderate downfield shift (

ppm).
Definitive
TiCl

Test
Reduces to Parent Amine rapidly.No reaction / Slow reaction.High (Validation)

Visualization: Chemical Reduction Pathway

Reduction_Pathway NOxide N-Oxide (R3N+-O-) Parent Parent Amine (R3N) NOxide->Parent Rapid Reduction (-O) TiCl3 TiCl3 / H+ NHydroxy N-Hydroxy (R2N-OH) NoRxn No Reaction (or Imine formation) NHydroxy->NoRxn Inert / Slow

Figure 2: Specificity of Titanium(III) Chloride reduction for N-oxides.

References

  • Ma, S., & Subramanian, R. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][3][5][6][7] Journal of Mass Spectrometry.

  • Tong, X., et al. (2004). Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Rapid Communications in Mass Spectrometry.

  • Clement, B., et al. (2004). Selective Reduction of N-oxides to Amines: Application to Drug Metabolism. Drug Metabolism and Disposition.

  • Chowdhury, S. K., et al. (2010). Identification and Quantification of Drugs, Metabolites, and Biomarkers Using LC-MS/MS. Elsevier Science.
  • Holzgrabe, U., et al. (2005). NMR spectroscopy in drug development and analysis. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: N-Hydroxy-6-chloro-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for N-Hydroxy-6-chloro-4-aza-2-oxindole .

As a specialized intermediate often used in kinase inhibitor development (e.g., analogs of Enzalutamide or specific JAK/STAT inhibitors), this compound combines the toxicity risks of halogenated heterocycles with the chemical instability of N-hydroxy moieties. Treat this substance as a High-Potency Pharmacological Intermediate (HPPI) with potential genotoxic properties.

Executive Summary: Operational Directive

Immediate Classification: Hazardous Chemical Waste (Halogenated / Toxic). Disposal Method: High-Temperature Incineration (Combustion Chamber >1000°C). Prohibited Actions:

  • DO NOT dispose of down the drain (Aquatic Toxin).[1]

  • DO NOT mix with oxidizing acids (Risk of exothermic N-oxide decomposition).

  • DO NOT treat with bleach (Sodium Hypochlorite) for decontamination (Risk of forming volatile chloramines).

Chemical Profile & Hazard Identification

Understanding the structural components is critical for safe management, especially when specific SDS data is limited for R&D intermediates.

FeatureStructural ComponentAssociated HazardOperational Implication
Core Scaffold 4-Aza-2-oxindole (Pyrrolo[3,2-b]pyridine)Bioactivity (Kinase Inhibition)Handle as a potent drug substance.[2] Double-glove required.
Halogenation 6-Chloro substituentEnvironmental PersistenceMust enter Halogenated Waste stream. Strict zero-discharge to sewer.
Functional Group N-Hydroxy (-N-OH)Mutagenicity / InstabilityPotential Ames positive. Avoid heating >50°C. Store away from reducing metals (Zn, Fe).
Critical Incompatibilities
  • Strong Acylating Agents: Can react vigorously with the N-hydroxy group.

  • Strong Oxidizers: Peroxides and permanganates may cause rapid decomposition of the aza-oxindole ring.

  • Bases: The N-hydroxy proton is acidic (pKa ~6-8); strong bases will form salts that may have different solubility or stability profiles.

Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety downstream, waste must be stabilized and characterized before it leaves the bench.

Step 1: Waste Characterization & Segregation

Isolate the waste into three distinct streams. Do not cross-contaminate.

  • Stream A (Solid): Pure compound, contaminated weighing boats, solid spill cleanup materials.

  • Stream B (Liquid - Halogenated): Mother liquors containing DCM, Chloroform, or the compound dissolved in organic solvents.

  • Stream C (Liquid - Aqueous): Aqueous layers from extractions (if pH adjusted). Note: Even aqueous waste should be collected as hazardous if it contains traces of the compound.

Step 2: Stabilization

If the compound is in solution with reactive reagents (e.g., thionyl chloride, excess base), quench the reaction before placing it in the waste container.

  • Protocol: Neutralize to pH 6–8. Ensure no evolution of gas or heat before sealing the waste bottle.

Step 3: Labeling

Labeling must address the specific hazards for the waste disposal vendor.

  • Chemical Name: N-Hydroxy-6-chloro-4-aza-2-oxindole (and solvents).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • WT%: Estimate concentration (e.g., "1% Active in 99% Methanol").

Disposal Workflows (Step-by-Step)

Workflow 1: Solid Waste (Primary Route)

Best for: Expired stocks, contaminated solids, filter cakes.

  • Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) jar.

  • Double Bagging: If the solid is a fine powder, place the jar inside a clear zip-lock bag to prevent dust dispersion upon opening at the incineration plant.

  • Tagging: Attach a hazardous waste tag. Clearly write "Halogenated Organic Solid."

  • Storage: Store in a Satellite Accumulation Area (SAA) away from light and heat until pickup.

Workflow 2: Liquid Waste (Mother Liquors)

Best for: Reaction mixtures, HPLC waste.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (usually HDPE or Steel).

  • Transfer: Use a funnel to prevent spillage. Do not fill >90% capacity (allow for thermal expansion).

  • Segregation: Pour into the "Halogenated Solvent" carboy.

    • Why? Non-halogenated fuel blending is cheaper, but the presence of the Chlorine atom in this molecule mandates the more expensive Halogenated destruction path to prevent dioxin formation during incomplete combustion.

Workflow 3: Decontamination of Glassware
  • Solvent Rinse: Rinse glassware 3x with Acetone or Methanol. Collect these rinses into the Halogenated Liquid Waste.

  • Soap Wash: Wash with Alconox/detergent and water.

  • Verification: Verify no UV-active residue remains (if accessible).

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for segregating waste streams containing N-Hydroxy-6-chloro-4-aza-2-oxindole.

DisposalLogic Start Waste Generation: N-Hydroxy-6-chloro-4-aza-2-oxindole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid Liquid IncinerationSolid DISPOSAL A: Solid Hazardous Waste (Incineration) Solid->IncinerationSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3, etc.) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent No Halogens IncinerationHalo DISPOSAL B: Halogenated Waste Stream (High Temp Incineration) HaloSolvent->IncinerationHalo Direct Pour NonHaloSolvent->IncinerationHalo Contaminated by Cl-containing solute

Caption: Decision tree ensuring all streams containing the chlorinated solute enter the Halogenated Waste stream to prevent regulatory violations.

Emergency Contingencies

ScenarioImmediate ActionSecondary Action
Powder Spill Evacuate area. Don N95/P100 respirator and double nitrile gloves.Cover with wet paper towels (to prevent dust), scoop into waste jar. Wash area with soap/water.[3][4][5]
Skin Exposure Wash immediately with soap and water for 15 min. Do not use ethanol (enhances absorption).Seek medical evaluation.[1][3][5][6] Bring SDS or chemical structure to the physician.
Eye Contact Flush with water/saline for 15 min.[3][5]Consult ophthalmologist immediately (potential for corneal damage).

Regulatory Compliance (US Focus)

While this specific compound may not be explicitly listed on the EPA P-list or U-list, it must be managed under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act).

  • Waste Code Assignment:

    • If dissolved in Acetone/Methanol: F003 (Ignitable) + D001 .

    • If dissolved in DCM: F002 (Halogenated Solvents).

    • Pure Substance: Classify as D003 (Reactivity) only if N-hydroxy instability is proven high; otherwise, manage as Non-Regulated Hazardous Waste (destined for incineration).

  • DOT Shipping Name (for vendor): Waste Toxic Solids, Organic, n.o.s. (N-Hydroxy-6-chloro-4-aza-2-oxindole), 6.1, UN2811, PG III.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Chlorooxindole (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • University of Washington EH&S. Halogenated Solvent Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: N-Hydroxy-6-chloro-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1260385-08-7 Synonyms: 1-Hydroxy-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one; N-Hydroxy-6-chloro-4-azaindolin-2-one Chemical Class: Halogenated N-hydroxy-aza-heterocycle Risk Category: High Potency / Potential Genotoxin (Treat as OEB 4 until fully characterized)[1]

Part 1: Immediate Emergency Response

Print this section and post it at the designated weighing station.[1][2]

Scenario Immediate Action Protocol
Ocular Exposure DO NOT RUB. Flush immediately at eyewash station for 15 minutes . Hold eyelids open. Seek medical attention.
Skin Contact Drench area with water for 5 minutes, then wash with soap/water.[1][2] Discard contaminated gloves/clothing immediately as hazardous waste.[1][2]
Inhalation Evacuate to fresh air.[1][2][3][4][5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).[1] Alert Safety Officer.
Spill (< 500 mg) Evacuate area. Don Level C PPE (Double gloves, Tyvek suit, P100 respirator).[1][2] Cover with damp absorbent pads to prevent dust.[1][2] Clean with 10% bleach solution, then water.[2]

Part 2: Hazard Identification & Risk Assessment[1][3][10]

Senior Scientist Note: N-Hydroxy-6-chloro-4-aza-2-oxindole combines the structural risks of halogenated pyridines with the reactivity of N-hydroxy amides.[1] While specific toxicology data may be limited, the N-hydroxy moiety is a known structural alert for mutagenicity and sensitization.[1] You must handle this compound as a potential sensitizer and genotoxin.[1][2]

Core Hazards[2][4][7][9]
  • Skin & Respiratory Sensitization: High probability due to the N-hydroxy functionality (structural alert).[1][2]

  • Serious Eye Damage: Chlorinated azaindoles are frequently corrosive or severe irritants to ocular tissue.[1][2]

  • Thermal Instability: N-hydroxy compounds can undergo exothermic decomposition.[1][2] Avoid heating above 60°C without DSC (Differential Scanning Calorimetry) data.[1][2]

Part 3: Personal Protective Equipment (PPE) Loadout[2]

This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.[1][2]

PPE Specifications Table
ComponentStandard RequirementTechnical Rationale
Primary Gloves Nitrile (4 mil) Tactile sensitivity for manipulation.[1][2]
Secondary Gloves Nitrile (8 mil) OR Silver Shield® Critical: Standard nitrile degrades rapidly against chlorinated heterocycles in organic solvents (DMSO/DMF).[1][2] If using solvents, Silver Shield is mandatory.[1][2]
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary containment.[1][2] N95 masks are insufficient for this particle size.[1][2]
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats absorb and retain the chemical.[1][2] Tyvek repels dusts and splashes.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses allow dust ingress from the side.[1][2] Goggles form a seal.[1][2]
Glove Breakthrough Logic (Solvent Interaction)
  • Dry Solid: Double Nitrile is sufficient.[1][2]

  • In DMSO/DMF: The compound can penetrate nitrile in < 15 minutes.[1][2] Change outer gloves immediately upon splash contact. [1][2]

Part 4: Operational Handling Procedures

Weighing & Transfer (The "Static Danger" Zone)

Static electricity can disperse this fine powder, causing invisible surface contamination.[1][2]

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.[1][2]

  • Balance Setup: Line the balance with a disposable absorbent mat (plastic side down).[1][2]

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not use metal spatulas that may spark or catalyze decomposition (trace metals can react with N-OH).[1][2]

  • Decontamination: Wipe the balance area with a solvent-wet wipe (Ethanol), followed by a soap/water wipe.[1][2]

Solubilization Workflow

Most likely solvents: DMSO, DMF, Methanol.

solubilization_workflow cluster_safety Safety Critical Control Points Start Start: Solid Compound Solvent_Choice Select Solvent (DMSO recommended) Start->Solvent_Choice Add_Solvent Add Solvent Slowly (Exotherm Check) Solvent_Choice->Add_Solvent DMSO/DMF Dissolve Vortex / Sonicate (Closed Cap Only) Add_Solvent->Dissolve Check_Clear Solution Clear? Dissolve->Check_Clear Filter Filter (0.2 µm PTFE) Remove particulates Check_Clear->Filter No (Turbid) Ready Ready for Assay/Reaction Check_Clear->Ready Yes Filter->Ready

Caption: Logical workflow for solubilizing N-Hydroxy-6-chloro-4-aza-2-oxindole, emphasizing containment during agitation.

Reaction Setup (Inert Atmosphere)

The N-hydroxy group is susceptible to oxidation.[1][2]

  • Purge: Flush reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

  • Temperature: Maintain < 40°C unless reaction kinetics demand higher.

  • Quenching: Do not quench with strong acids/bases immediately.[1][2] Neutralize carefully to avoid runaway decomposition.[1][2]

Part 5: Waste Disposal & Deactivation[1][3]

Do not mix with general organic waste. [1][2]

  • Segregation: Collect all solid waste (weigh boats, gloves, wipes) in a dedicated "High Hazard - Cytotoxic/Genotoxic" bag.[1][2]

  • Liquid Waste: Segregate into "Halogenated Organics". Label clearly with "Contains N-Hydroxy-6-chloro-4-aza-2-oxindole".[1][9]

  • Deactivation Solution:

    • For surface cleaning, use a 10% Sodium Thiosulfate solution (reduces active N-OH/oxidants) followed by detergent.[1][2]

    • Avoid concentrated bleach (Sodium Hypochlorite) as it may react vigorously with the amine/amide functionalities.[1][2]

References

  • Vertex Pharmaceuticals Inc. (2010).[1][2] Substituted Aza-Oxindoles as Sodium Channel Blockers. Patent WO2010123720.[1][2] Link[1]

  • Sigma-Aldrich. (2025).[1][2][10] Safety Data Sheet: 6-Chloro-2-oxindole (Analogous Hazard Data). Link[1]

  • National Institutes of Health (PubChem). (2025).[1][2] Compound Summary: 4-Azaindole (Structural Parent). Link[1]

  • ChemicalBook. (2025).[1][2][3][4][5][7] N-Hydroxy-6-chloro-4-aza-2-oxindole Product Entry. Link

Sources

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